Product packaging for Boc-asp(osu)-obzl(Cat. No.:CAS No. 140171-25-1)

Boc-asp(osu)-obzl

Cat. No.: B558620
CAS No.: 140171-25-1
M. Wt: 420.4 g/mol
InChI Key: TXDSPBVBULXZBT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-asp(osu)-obzl, also known as this compound, is a useful research compound. Its molecular formula is C20H24N2O8 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O8 B558620 Boc-asp(osu)-obzl CAS No. 140171-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)28-12-13-7-5-4-6-8-13)11-17(25)30-22-15(23)9-10-16(22)24/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDSPBVBULXZBT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444212
Record name 1-Benzyl 4-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140171-25-1
Record name 1-Benzyl 4-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Boc-Asp(OSu)-OBzl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure and properties of N-α-tert-Butyloxycarbonyl-L-aspartic acid α-N-hydroxysuccinimide ester β-benzyl ester, commonly abbreviated as Boc-Asp(OSu)-OBzl. This reagent is a key building block in peptide synthesis and bioconjugation.

Molecular Structure

This compound is a derivative of the amino acid L-aspartic acid, where the functional groups are strategically protected to allow for controlled reactions. The core structure consists of an L-aspartic acid backbone with three key modifications:

  • Boc (tert-Butyloxycarbonyl) Group: The α-amino group is protected by a Boc group. This acid-labile protecting group prevents unwanted reactions at the N-terminus during peptide synthesis.

  • OBzl (Benzyl Ester) Group: The side-chain β-carboxyl group is protected as a benzyl ester. This protecting group is stable under the conditions used for Boc removal but can be cleaved using strong acids or through hydrogenolysis.[1]

  • OSu (N-Hydroxysuccinimide Ester) Group: The α-carboxyl group is activated as an N-hydroxysuccinimide ester. This makes the carboxyl group highly reactive towards primary and secondary amines, facilitating efficient peptide bond formation with minimal side reactions.[2][3]

The stereochemistry at the α-carbon is retained from the natural L-aspartic acid.

Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReferences
Chemical Formula C₂₀H₂₄N₂O₈[4][5]
Molecular Weight 420.41 g/mol [4][5]
CAS Number 13798-75-9[4][5]
Appearance White powder[3]
Melting Point 98-103 °C[3][5][6]
Solubility Soluble in DMF[5]
Storage Temperature -20°C to 8°C[3][4][5]

Structural Diagram

The following diagram illustrates the two-dimensional chemical structure of this compound.

Boc_Asp_OSu_OBzl C1 C O2 O C1->O2 N1 N C1->N1 O1 O O1->C1 C2 C C2->O1 C3 C C2->C3 C4 C C2->C4 C5 C C2->C5 H1 H N1->H1 C6 C N1->C6 H2 H C6->H2 C7 C C6->C7 C8 C C6->C8 O3 O C7->O3 O4 O C7->O4 N2 N O4->N2 H3 H C8->H3 H4 H C8->H4 C9 C C8->C9 O5 O C9->O5 O6 O C9->O6 C10 C O6->C10 H5 H C10->H5 H6 H C10->H6 C11 C C10->C11 C12 C C11->C12 p1 C11->p1 C13 C C12->C13 C14 C C13->C14 p2 C13->p2 C15 C C14->C15 C16 C C15->C16 p3 C15->p3 C16->C11 C17 C N2->C17 C20 C N2->C20 O7 O C17->O7 C18 C C17->C18 C19 C C18->C19 C19->C20 O8 O C20->O8 p1->C12 p2->C14 p3->C16 p4 p5 p6 p7 p8

Caption: 2D structure of this compound.

Experimental Protocols: Synthesis and Application

a. Synthesis: The synthesis of this compound typically starts from N-Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH).[1] The α-carboxylic acid is then activated by reaction with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

b. Application in Peptide Synthesis: this compound is a valuable reagent in solid-phase peptide synthesis (SPPS).[3][5] The activated OSu ester readily reacts with the free amino group of a resin-bound peptide chain, forming a new peptide bond. The Boc protecting group is then removed with a mild acid, such as trifluoroacetic acid (TFA), to allow for the next coupling step. This cycle is repeated to build the desired peptide sequence.

Logical Workflow for Application in Peptide Synthesis

The following diagram outlines the typical workflow for incorporating an aspartic acid residue into a peptide chain using this compound in Boc-chemistry solid-phase peptide synthesis.

Peptide_Synthesis_Workflow start Resin-bound peptide with free N-terminus coupling Coupling with this compound start->coupling Add this compound and a non-nucleophilic base wash1 Wash resin coupling->wash1 deprotection Boc deprotection (e.g., with TFA) wash1->deprotection wash2 Wash resin deprotection->wash2 next_cycle Ready for next coupling cycle wash2->next_cycle

Caption: Workflow for using this compound in SPPS.

References

An In-Depth Technical Guide to Boc-Asp(OSu)-OBzl: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, characteristics, and applications of N-α-Boc-L-aspartic acid α-(N-hydroxysuccinimide) ester β-benzyl ester, commonly referred to as Boc-Asp(OSu)-OBzl. This vital reagent is a cornerstone in modern solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy, enabling the precise incorporation of aspartic acid residues into synthetic peptides and proteins.

Core Chemical and Physical Properties

This compound is a trifunctionally protected amino acid derivative. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, the β-carboxyl group of the side chain is protected as a benzyl ester (OBzl), and the α-carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. This strategic protection and activation scheme facilitates its direct use in peptide coupling reactions.

Table 1: Physicochemical Properties of this compound
PropertyValueCitations
CAS Number 13798-75-9[1][2]
Molecular Formula C₂₀H₂₄N₂O₈[1][2]
Molecular Weight 420.41 g/mol [1][2]
Melting Point 98-102 °C[1]
Optical Activity [α]20/D −31±1°, c = 0.6% in DMF[1]
Appearance White to off-white crystalline powder
Solubility Soluble in Dimethylformamide (DMF), Dichloromethane (DCM), and other common organic solvents for peptide synthesis.
Storage Conditions -20°C, desiccated[1]
Table 2: Key Identifiers and Structural Information
IdentifierValueCitations
Synonyms Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester, Boc-Asp(OBzl)-NHS[1]
MDL Number MFCD00037912[1]
PubChem Substance ID 57647291[1]
InChI Key KEULITJLZYZYPU-AWEZNQCLSA-N[1]
SMILES String CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)ON2C(=O)CCC2=O[1]

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in the Boc/Bzl strategy of SPPS. In this methodology, the temporary Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups, such as the benzyl ester on the aspartic acid side chain, are retained until the final step of the synthesis. The final deprotection and cleavage from the solid support are accomplished using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

The pre-activated N-hydroxysuccinimide ester of this compound allows for efficient and direct coupling to the free N-terminal amine of the growing peptide chain on the solid support, forming a stable peptide bond.

Experimental Protocols

The following sections detail the key experimental procedures involving this compound in the context of Boc-SPPS. These are generalized protocols and may require optimization based on the specific peptide sequence and solid support used.

Protocol 1: Coupling of this compound to a Resin-Bound Peptide

This protocol describes the addition of an aspartic acid residue to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin) that has a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA) (for neutralization, if not performed in situ)

  • Solid-phase peptide synthesis vessel

  • Shaker or mechanical stirrer

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Deprotection of Nα-Boc Group (if not already performed):

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Neutralization:

    • Wash the resin with a 5-10% solution of DIEA in DCM or DMF (2-3 times for 2 minutes each) to neutralize the trifluoroacetate salt of the N-terminal amine.

    • Wash the resin thoroughly with DCM and then DMF (3-5 times each) to remove excess base.

  • Coupling Reaction:

    • Dissolve 1.5 to 3.0 equivalents of this compound (relative to the initial loading of the resin) in a minimal amount of DMF.

    • Add the solution of this compound to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours, or until the reaction is complete.

  • Monitoring the Coupling Reaction:

    • The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (the beads remain colorless or slightly yellow) indicates the absence of free primary amines and thus, a complete reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts (N-hydroxysuccinimide).

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol is for the final step of the synthesis, where the completed peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester from the aspartic acid residue) are removed. This procedure requires specialized equipment and extreme caution due to the use of highly corrosive and toxic acids.

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • HF cleavage apparatus

  • Cold diethyl ether

  • Centrifuge

Procedure (Example using HF):

  • Preparation: Dry the peptide-resin thoroughly under vacuum. Place the dried resin in an HF-resistant reaction vessel (e.g., made of Teflon).

  • Addition of Scavengers: Add appropriate scavengers to the reaction vessel to trap reactive carbocations generated during cleavage, thereby preventing side reactions. A common scavenger cocktail is a 90:5:5 (v/v/v) mixture of HF:anisole:p-cresol.

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0 °C in an ice/salt bath.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Peptide Precipitation and Washing:

    • Wash the remaining residue with cold diethyl ether to precipitate the crude peptide and remove the scavengers and cleaved protecting groups.

    • Triturate the residue with cold ether multiple times.

  • Isolation: Collect the precipitated peptide by filtration or centrifugation. Dry the crude peptide under vacuum.

  • Purification: The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Structures

The following diagrams, generated using the DOT language, illustrate the structure of this compound and its role in the Boc-SPPS workflow.

Caption: Structure of this compound with protecting and activating groups.

Boc_SPPS_Workflow start Start with Resin-Bound Amino Acid (Nα-Boc protected) deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization 2. Neutralization (5-10% DIEA in DCM/DMF) wash1->neutralization wash2 Wash (DCM & DMF) neutralization->wash2 coupling 3. Coupling (Add this compound in DMF) wash2->coupling wash3 Wash (DMF & DCM) coupling->wash3 cycle_decision More Amino Acids? wash3->cycle_decision cycle_decision->deprotection Yes final_cleavage Final Cleavage & Deprotection (e.g., Anhydrous HF + Scavengers) cycle_decision->final_cleavage No purification Purification (RP-HPLC) final_cleavage->purification

Caption: General workflow for a single coupling cycle in Boc-SPPS.

References

An In-depth Technical Guide to Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester: A Key Reagent in Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester, also known as Boc-L-Asp(OBzl)-OSu, is a pivotal amino acid derivative employed extensively in the fields of peptide synthesis and bioconjugation. Its unique trifunctional nature, featuring a temporary N-terminal Boc protecting group, a semi-permanent benzyl ester side-chain protection, and a highly reactive C-terminal N-hydroxysuccinimide (NHS) ester, provides researchers with a versatile tool for the controlled assembly of complex peptides and the covalent modification of biomolecules. This technical guide delves into the core functionalities of Boc-L-Asp(OBzl)-OSu, presenting its chemical and physical properties, detailed experimental protocols for its application, and an exploration of the underlying reaction mechanisms.

Introduction

The synthesis of peptides with defined sequences and the site-specific modification of proteins are fundamental to advancing drug discovery and biomedical research. Chemically protected amino acids are instrumental in these processes, enabling the stepwise and controlled formation of amide bonds. Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester serves as a critical building block for introducing an aspartic acid residue into a peptide chain during solid-phase peptide synthesis (SPPS). Furthermore, its activated NHS ester facilitates the efficient conjugation of molecules to primary amines on proteins or other biomolecules. This guide provides a comprehensive overview of this reagent's properties and its practical applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-L-Asp(OBzl)-OSu is essential for its proper handling, storage, and application in experimental settings. Key properties are summarized in the table below.

PropertyValueReference
Chemical Name N-alpha-t-Butyloxycarbonyl-L-aspartic acid alpha-succinimidyl beta-benzyl ester[1]
Synonyms Boc-L-Asp(OBzl)-OSu, Boc-Asp(OBzl)-NHS[1]
CAS Number 13798-75-9[1]
Molecular Formula C₂₀H₂₄N₂O₈[1]
Molecular Weight 420.4 g/mol [1]
Appearance White powder[2]
Melting Point 98-102 °C[3]
Optical Rotation [α]20/D −31±1°, c = 0.6% in DMF[3]
Purity ≥98.0% (C/N)[3]
Storage Temperature 2-8°C, recommended -20°C for long term[1][3]
Solubility Soluble in DMSO, DMF[4]

Core Functionality and Reaction Mechanisms

The utility of Boc-L-Asp(OBzl)-OSu stems from the distinct functionalities of its three key components: the Boc protecting group, the benzyl ester, and the NHS ester.

N-Hydroxysuccinimide (NHS) Ester: Amine-Reactive Group

The NHS ester is a highly efficient activating group for the carboxyl terminus. It readily reacts with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.[5] This reaction proceeds via a nucleophilic acyl substitution mechanism.

NHS_Ester_Reaction Reactants Boc-Asp(OBzl)-OSu + R'-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Boc-Asp(OBzl)-NH-R' + NHS (Stable Amide Bond) Intermediate->Products Collapse of Intermediate (NHS leaving group)

NHS Ester Reaction with a Primary Amine.
Boc (tert-Butyloxycarbonyl) Group: Temporary N-terminal Protection

The Boc group protects the α-amino group of the aspartic acid derivative, preventing self-polymerization and ensuring that the desired amide bond formation occurs at the C-terminal NHS ester. The Boc group is labile to acidic conditions and is typically removed using trifluoroacetic acid (TFA) during SPPS.[6]

Benzyl (Bzl) Ester: Semi-Permanent Side-Chain Protection

The benzyl ester protects the β-carboxyl group of the aspartic acid side chain. This prevents it from participating in unwanted side reactions during peptide synthesis. The benzyl group is stable to the acidic conditions used for Boc deprotection but can be cleaved using strong acids like hydrofluoric acid (HF) or by catalytic hydrogenation.[6]

Deprotection_Strategies cluster_Boc Boc Group Removal cluster_Benzyl Benzyl Ester Cleavage Boc_Protected Boc-NH-Peptide TFA TFA in DCM Boc_Protected->TFA Boc_Deprotected H₂N-Peptide (TFA salt) TFA->Boc_Deprotected Benzyl_Protected Peptide-Asp(OBzl) HF HF or Catalytic Hydrogenation Benzyl_Protected->HF Benzyl_Deprotected Peptide-Asp(OH) HF->Benzyl_Deprotected

Orthogonal Deprotection of Boc and Benzyl Groups.

Applications in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Asp(OBzl)-OSu is a valuable reagent in Boc-chemistry based SPPS. The following diagram illustrates a typical workflow for incorporating this amino acid derivative into a growing peptide chain.

SPPS_Workflow Start Start: Resin with N-terminal amine Coupling Couple Boc-L-Asp(OBzl)-OSu in DMF/DCM Start->Coupling Wash1 Wash Resin (DMF, DCM) Coupling->Wash1 Deprotection Boc Deprotection (TFA in DCM) Wash1->Deprotection Wash2 Wash Resin (DCM, IPA) Deprotection->Wash2 Neutralization Neutralization (DIEA in DCM) Wash2->Neutralization Wash3 Wash Resin (DCM) Neutralization->Wash3 Next_Cycle Ready for next coupling cycle Wash3->Next_Cycle

Workflow for Incorporating Boc-L-Asp(OBzl)-OSu in SPPS.

Experimental Protocols

The following protocols provide a general framework for the use of Boc-L-Asp(OBzl)-OSu. Optimization may be required based on the specific peptide sequence or biomolecule being modified.

Protocol for Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines the steps for coupling Boc-L-Asp(OBzl)-OSu to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-L-Asp(OBzl)-OSu

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Isopropyl alcohol (IPA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes.

  • Boc Deprotection (if necessary): If the N-terminus is Boc-protected, treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by IPA (2x), and then DCM (3x).

  • Neutralization: Treat the resin with a 5% solution of DIEA in DCM for 5 minutes (repeat twice). Wash the resin with DCM (5x).

  • Coupling:

    • Dissolve 2-3 equivalents of Boc-L-Asp(OBzl)-OSu (relative to the resin loading) in a minimal amount of DMF.

    • Add the solution to the resin in the reaction vessel.

    • Add DMF to ensure the resin is fully submerged.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

    • Monitor the reaction completion using a ninhydrin test.

  • Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

  • The resin is now ready for the next deprotection and coupling cycle.

Protocol for Bioconjugation to a Protein

This protocol describes the conjugation of a molecule containing Boc-L-Asp(OBzl)-OSu to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

  • Boc-L-Asp(OBzl)-OSu

  • Anhydrous Dimethyl sulfoxide (DMSO) or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Reagent Preparation: Prepare a stock solution of Boc-L-Asp(OBzl)-OSu in anhydrous DMSO or DMF at a concentration of 10-100 mM immediately before use.

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a pH between 7.2 and 8.0. Common buffers include PBS or borate buffer.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the Boc-L-Asp(OBzl)-OSu stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Remove the excess reagent and byproducts (NHS) by size-exclusion chromatography or dialysis against a suitable buffer.

  • Characterization: Characterize the resulting conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Synthesis of Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester

For researchers interested in the synthesis of this reagent, a general two-step procedure is outlined below, starting from L-aspartic acid 4-benzyl ester.

Step 1: Boc Protection of L-aspartic acid 4-benzyl ester[7]
  • Dissolve L-aspartic acid 4-benzyl ester and sodium bicarbonate in a mixture of water and tetrahydrofuran (THF).

  • Cool the reaction mixture to 0°C.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the THF under reduced pressure.

  • Wash the aqueous phase with ethyl acetate.

  • Acidify the aqueous phase with a 10% citric acid solution to pH 1.

  • Extract the product with ethyl acetate.

  • Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Boc-L-aspartic acid 4-benzyl ester.

Step 2: NHS Ester Formation
  • Dissolve Boc-L-aspartic acid 4-benzyl ester and N-hydroxysuccinimide in a suitable anhydrous solvent (e.g., THF or DCM).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at 0°C.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

  • Filter off the dicyclohexylurea (DCU) byproduct if DCC is used.

  • Wash the filtrate with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Conclusion

Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester is a highly versatile and valuable reagent for chemical biology and drug discovery. Its well-defined protecting group strategy and reactive NHS ester functionality allow for the precise and efficient synthesis of complex peptides and bioconjugates. The protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this compound in research and development settings. Careful consideration of the reaction conditions and purification methods will ensure the successful application of this powerful chemical tool.

References

In-Depth Technical Guide to CAS Number 13798-75-9: N-α-Boc-L-Aspartic Acid β-Benzyl Ester N-Hydroxysuccinimide Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 13798-75-9. This entity is chemically known as N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-benzyl ester N-hydroxysuccinimide ester, commonly abbreviated as Boc-Asp(OBzl)-OSu. It is a critical reagent in synthetic organic chemistry, particularly in the field of peptide synthesis, where it serves as a protected amino acid building block. This document will delve into its chemical and physical properties, provide detailed experimental protocols for its synthesis and application, and present relevant safety and handling information. The structured presentation of data, including quantitative summaries and graphical representations of experimental workflows, is intended to facilitate its use in research and development.

Chemical Information and Properties

Boc-Asp(OBzl)-OSu is a derivative of the amino acid L-aspartic acid, featuring three key modifications for its application in peptide synthesis: the N-α-amino group is protected by a tert-butoxycarbonyl (Boc) group, the β-carboxyl group is protected as a benzyl ester (OBzl), and the α-carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. This strategic protection and activation scheme allows for the controlled formation of peptide bonds in a stepwise manner.

General Information
IdentifierValue
CAS Number 13798-75-9
Common Name Boc-Asp(OBzl)-OSu
Synonyms N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-benzyl ester N-hydroxysuccinimide ester, Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester
Molecular Formula C₂₀H₂₄N₂O₈[1]
Molecular Weight 420.41 g/mol
Appearance White powder
Physicochemical Properties
PropertyValueSource
Melting Point 98-102 °C
Optical Activity [α]20/D −31±1°, c = 0.6% in DMF
Storage Temperature -20°C
Solubility Soluble in organic solvents like DMF and DCM.[2]

Experimental Protocols

Synthesis of Boc-Asp(OBzl)-OSu

The synthesis of Boc-Asp(OBzl)-OSu is typically achieved through the activation of its precursor, N-α-Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH), with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • N-α-Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH)

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve N-α-Boc-L-aspartic acid β-benzyl ester (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled solution over 30 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Boc-Asp(OBzl)-OSu as a white solid.

Synthesis workflow for Boc-Asp(OBzl)-OSu.
Application in Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-Asp(OBzl)-OSu is utilized in the elongation step of Boc-based solid-phase peptide synthesis. The activated OSu ester readily reacts with the free N-terminal amine of the growing peptide chain attached to the solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Asp(OBzl)-OSu

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF) for Fmoc-SPPS deprotection (if applicable as an orthogonal strategy) or Trifluoroacetic acid (TFA) solution (50% in DCM) for Boc-SPPS deprotection.

Procedure (Single Coupling Cycle):

  • Deprotection: Remove the N-terminal Boc protecting group from the peptide-resin using a solution of 50% TFA in DCM. Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIPEA in DMF. Wash the resin with DMF.

  • Coupling: Dissolve Boc-Asp(OBzl)-OSu (2-3 equivalents relative to the resin loading) in DMF. Add the solution to the neutralized peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

  • Washing: Once the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • The peptide-resin is now ready for the next deprotection and coupling cycle.

SPPS_Cycle start Start with N-terminal protected peptide-resin deprotection Deprotection Remove N-terminal Boc group start->deprotection neutralization Neutralization Treat with base (DIPEA) deprotection->neutralization coupling Coupling Add Boc-Asp(OBzl)-OSu neutralization->coupling washing Washing Remove excess reagents coupling->washing washing->deprotection Next Cycle end Elongated peptide-resin washing->end

A single coupling cycle in Boc-SPPS.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: Expected signals would include a singlet around 1.4 ppm for the nine protons of the Boc group, multiplets in the aromatic region (around 7.3 ppm) for the benzyl group protons, a singlet for the benzyl methylene protons, and signals for the aspartic acid backbone protons. The four protons of the succinimide ring would likely appear as a singlet.

  • ¹³C-NMR: Key resonances would be observed for the carbonyl carbons of the Boc group, the benzyl ester, the α-carboxyl group, and the succinimide ester. Aromatic carbons of the benzyl group and aliphatic carbons of the Boc group and the aspartic acid backbone would also be present.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong carbonyl stretching bands corresponding to the various ester and amide functionalities present in the molecule. N-H stretching vibrations would also be observable.

Safety and Handling

Hazard Identification

Boc-Asp(OBzl)-OSu is classified as a combustible solid. As with many laboratory chemicals, it should be handled with care. Direct contact with skin and eyes should be avoided, and inhalation of dust should be minimized.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses or goggles are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Respiratory Protection: For handling larger quantities or in poorly ventilated areas, a NIOSH-approved respirator (e.g., N95) is recommended.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C to maintain long-term stability.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

CAS number 13798-75-9, or Boc-Asp(OBzl)-OSu, is a well-established and indispensable reagent for the synthesis of peptides using the Boc-SPPS strategy. Its specific protection and activation pattern allows for the efficient and controlled incorporation of aspartic acid residues into growing peptide chains. This guide has provided a detailed overview of its chemical properties, synthesis, and application, along with essential safety information, to support its effective use in research and development settings. The provided experimental workflows and data summaries are intended to serve as a valuable resource for scientists and professionals in the field of drug development and peptide chemistry.

References

Technical Guide: Boc-L-Asp(OBzl)-OSu for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-benzyl α-succinimidyl ester, commonly known as Boc-L-Asp(OBzl)-OSu. It details its chemical properties, its principal application in solid-phase peptide synthesis (SPPS), and a representative experimental protocol for its use.

Core Compound Data: Boc-L-Asp(OBzl)-OSu

Boc-L-Asp(OBzl)-OSu is a widely utilized amino acid derivative in chemical synthesis, particularly as a building block for peptides. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amine, while the benzyl (Bzl) group protects the β-carboxyl side chain of the aspartic acid residue. The N-hydroxysuccinimide (OSu or NHS) ester at the α-carboxyl position serves as an activating group, facilitating efficient amide bond formation with a free amine.

All pertinent quantitative data for this compound are summarized below.

PropertyValueReferences
Chemical Formula C₂₀H₂₄N₂O₈[1][2][3]
Molecular Weight 420.41 g/mol [2][3]
CAS Number 13798-75-9[1][2]
Appearance White powder[1]
Melting Point 98-102 °C[2]
Storage Temperature -20°C[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-L-Asp(OBzl)-OSu is in Boc-chemistry-based solid-phase peptide synthesis.[2] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Boc/Bzl protection scheme utilizes an acid-labile Boc group for N-α-protection and more stable, benzyl-based protecting groups for amino acid side chains.[3]

The synthesis cycle involves two key chemical steps:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[2]

  • Coupling: The next protected amino acid, in this case, Boc-L-Asp(OBzl)-OSu, is introduced. The activated NHS ester reacts with the newly freed N-terminal amine of the peptide-resin to form a new peptide bond.

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

Experimental Protocols

The following section details a representative protocol for a single coupling cycle in a manual Boc-SPPS workflow using Boc-L-Asp(OBzl)-OSu. This assumes the synthesis is proceeding on a pre-loaded resin (e.g., MBHA resin) where the previous amino acid's Boc group has just been removed.

Materials and Reagents
  • Peptide-resin with a free N-terminal amine

  • Boc-L-Asp(OBzl)-OSu

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Isopropyl alcohol (IPA)

  • Nitrogen gas for agitation/mixing

Protocol: Single Coupling Cycle

1. Resin Swelling (Initial Step)

  • Before the first cycle, swell the peptide-resin in DCM for at least 30 minutes to ensure optimal reaction kinetics within the polymer matrix.

2. N-α-Boc Deprotection

  • Treat the peptide-resin with a solution of 50% TFA in DCM (v/v) for approximately 20-30 minutes with gentle agitation.[2] A short pre-wash of 5 minutes with the TFA solution can also be performed.[2]

  • This step cleaves the Boc protecting group, exposing the N-terminal amine as a trifluoroacetate salt.

  • Filter the resin and wash thoroughly with DCM (3x) followed by IPA (2x) to remove residual TFA and byproducts.[2]

3. Neutralization

  • To deprotonate the N-terminal amine salt, treat the resin with a solution of 5-10% DIEA in DCM or DMF (v/v).

  • Agitate the resin suspension for 5-10 minutes.

  • Filter the resin and wash thoroughly with DCM (3x) to remove excess DIEA and its salts. This leaves the peptide-resin with a reactive, free primary amine.

4. Coupling of Boc-L-Asp(OBzl)-OSu

  • Dissolve Boc-L-Asp(OBzl)-OSu (typically 2-4 equivalents relative to the resin substitution) in a minimal amount of DMF.

  • Add the solution to the neutralized peptide-resin.

  • Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation (e.g., nitrogen bubbling or orbital shaking).

  • The activated NHS ester will react with the free amine on the resin to form the peptide bond.

  • Monitoring (Optional): The completion of the reaction can be monitored using a qualitative method such as the Kaiser test (ninhydrin test). A negative test (beads remain colorless) indicates the absence of free primary amines and a successful coupling.

5. Washing

  • After the coupling is complete, filter the reaction solution.

  • Wash the peptide-resin thoroughly with DMF (3x) followed by DCM (3x) to remove excess reagents and the N-hydroxysuccinimide byproduct.

The resin is now ready for the next deprotection and coupling cycle.

Process Visualization

The logical workflow of the Boc-SPPS cycle is illustrated below. This diagram outlines the key stages of deprotection, neutralization, and coupling required to elongate the peptide chain.

Boc_SPPS_Workflow cluster_main Boc-SPPS Cycle Deprotection 1. Deprotection (50% TFA in DCM) Wash_1 Wash (DCM / IPA) Deprotection->Wash_1 Remove Boc group Neutralization 2. Neutralization (DIEA in DCM/DMF) Wash_1->Neutralization Wash_2 Wash (DCM) Neutralization->Wash_2 Generate free amine Coupling 3. Coupling (Boc-Asp(OBzl)-OSu in DMF) Wash_2->Coupling Wash_3 Wash (DMF / DCM) Coupling->Wash_3 Form peptide bond Wash_3->Deprotection Start next cycle

Caption: Workflow of a single Boc-SPPS cycle.

References

The Role of Boc and Obzl Protecting Groups in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, target peptides. This technical guide delves into the core principles and applications of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group and benzyl-based protecting groups, such as benzyl esters (OBzl), for amino acid side chains. This combination, a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), offers a robust methodology for the assembly of peptide chains. This document provides a comprehensive overview of the chemistry, detailed experimental protocols, and a comparative analysis of the quantitative aspects of this strategy.

Fundamental Principles of the Boc/Bzl Protection Strategy

Solid-phase peptide synthesis (SPPS) simplifies the synthesis process by anchoring the C-terminal amino acid to an insoluble resin support, allowing for the sequential addition of amino acids.[1] To ensure the correct peptide sequence, reactive functional groups on the amino acids must be temporarily blocked or "protected" to prevent unwanted side reactions.[2]

The Boc/Bzl strategy is characterized by a graduated acid lability approach. The Nα-amino group is protected by the Boc group, which is labile to moderate acids like trifluoroacetic acid (TFA).[1][3] The side-chain functional groups of reactive amino acids are protected by more acid-stable, benzyl-based groups (e.g., OBzl), which require strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for their removal.[1][4] This difference in acid lability allows for the selective deprotection of the Nα-amino group at each cycle of amino acid addition without disturbing the side-chain protection.

While effective, the Boc/Bzl strategy is considered "quasi-orthogonal" because both types of protecting groups are removed by acidic conditions, albeit of different strengths.[1][5] This contrasts with the fully orthogonal Fmoc/tBu strategy, where the Nα-protecting group (Fmoc) is base-labile and the side-chain protecting groups (tBu) are acid-labile.[1]

The SPPS Cycle using Boc/Bzl Strategy

The synthesis of a peptide using the Boc/Bzl strategy follows a cyclical process, illustrated in the workflow diagram below. Each cycle consists of deprotection, neutralization, and coupling steps, leading to the elongation of the peptide chain.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin Deprotection Boc Deprotection (TFA) Resin->Deprotection Start with Boc-AA-Resin Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Coupling->Deprotection Repeat for each amino acid Cleavage Cleavage & Side-Chain Deprotection (e.g., HF) Coupling->Cleavage After final coupling

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl strategy.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in Boc-SPPS.

Nα-Boc Deprotection

The removal of the temporary Boc protecting group is achieved by treatment with a moderate acid, typically trifluoroacetic acid (TFA).

  • Reagents:

    • 50% (v/v) TFA in dichloromethane (DCM)[3]

    • Scavengers (e.g., 0.5% dithiothreitol (DTE)) may be added if the sequence contains sensitive residues like Cys, Met, or Trp.[3]

  • Procedure:

    • Swell the peptide-resin in DCM.

    • Treat the resin with the 50% TFA/DCM solution for a short pre-wash (e.g., 5 minutes).[3]

    • Filter and add a fresh portion of the TFA/DCM solution.

    • Agitate the mixture for 15-25 minutes to ensure complete deprotection.[3]

    • Filter the resin and wash thoroughly with DCM to remove residual TFA and the cleaved Boc group byproducts.

Neutralization

Following acid-mediated deprotection, the newly exposed Nα-amino group is in its protonated, ammonium salt form. It must be neutralized to the free amine to enable the subsequent coupling reaction.

  • Reagents:

    • 10% (v/v) diisopropylethylamine (DIEA) in DCM

  • Procedure:

    • Wash the deprotected peptide-resin with DCM.

    • Treat the resin with the 10% DIEA/DCM solution and agitate for approximately 2 x 10 minutes.

    • Wash the resin extensively with DCM to remove excess base and the resulting salts.

  • In Situ Neutralization: To improve efficiency and minimize aggregation, especially in difficult sequences, in situ neutralization protocols can be employed. In this approach, the neutralization and coupling steps are combined.[1]

Amino Acid Coupling

The formation of the peptide bond is a critical step, and various activating reagents can be used to facilitate this reaction.

  • Reagents:

    • Boc-protected amino acid (typically 2-4 equivalents)

    • Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

    • Base (e.g., DIEA)

    • Solvent (e.g., DMF or NMP)

  • Procedure (using HBTU):

    • In a separate vessel, dissolve the Boc-amino acid and HBTU in DMF.

    • Add DIEA to the activation mixture.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours, or until the coupling is complete (monitored by a ninhydrin test).

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Final Cleavage and Side-Chain Deprotection

The final step involves the simultaneous cleavage of the peptide from the resin and the removal of the benzyl-based side-chain protecting groups using a strong acid.

  • Reagents:

    • Anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA)

    • Scavengers (e.g., anisole, thioanisole, cresol) to trap reactive carbocations generated during deprotection.

  • Procedure (using HF):

    • Caution: HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add the appropriate scavenger cocktail.

    • Cool the reaction vessel to -5 to 0°C.

    • Distill a measured amount of liquid HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether and wash several times.

    • Dissolve the peptide in an appropriate aqueous buffer for purification.

Side-Chain Protection in Boc-SPPS

The selection of appropriate side-chain protecting groups is crucial for the success of the synthesis. In the Boc/Bzl strategy, these are typically benzyl-based derivatives that are stable to the repetitive TFA treatments used for Boc deprotection.

Amino AcidCommon Side-Chain Protecting Group
Arg Tosyl (Tos), Nitro (NO2)
Asn Xanthyl (Xan)
Asp Benzyl ester (OBzl)
Cys 4-Methylbenzyl (Meb), Acetamidomethyl (Acm)
Gln Xanthyl (Xan)
Glu Benzyl ester (OBzl)
His Benzyloxymethyl (Bom), Dinitrophenyl (Dnp)
Lys 2-Chlorobenzyloxycarbonyl (2-Cl-Z)
Ser Benzyl ether (Bzl)
Thr Benzyl ether (Bzl)
Trp Formyl (For)
Tyr 2-Bromobenzyloxycarbonyl (2-Br-Z), 2,6-Dichlorobenzyl (DCB)

Quantitative Data and Comparison

While exact yields and purity are highly sequence-dependent, the following table summarizes key quantitative parameters and typical outcomes for the Boc-SPPS workflow.

StepReagent(s)Concentration/EquivalentsTimeTypical Outcome
Boc Deprotection TFA in DCM50% (v/v)20-30 minGenerally high efficiency (>99%)
Neutralization DIEA in DCM10% (v/v)2 x 10 minEffective neutralization of the TFA salt
Coupling Boc-AA, HBTU, DIEA2-4 eq.1-2 hoursHigh coupling efficiency, sequence-dependent
Final Cleavage HF or TFMSA with scavengersHigh concentration1-2 hoursEffective cleavage and deprotection, potential for side reactions

Signaling Pathways and Logical Relationships

The decision-making process for choosing a protecting group strategy and the subsequent chemical transformations can be visualized as a logical flow.

Boc_Strategy_Logic Start Peptide Synthesis Requirement Strategy Choose Protecting Group Strategy Start->Strategy Boc_Choice Boc/Bzl Strategy Strategy->Boc_Choice Acid-stable side chains desired during synthesis Fmoc_Choice Fmoc/tBu Strategy Strategy->Fmoc_Choice Base-labile Nα-protection preferred N_alpha_Protection Nα-Protection (Boc) Boc_Choice->N_alpha_Protection Side_Chain_Protection Side-Chain Protection (Benzyl-based, e.g., Obzl) Boc_Choice->Side_Chain_Protection SPPS_Cycle Perform SPPS Cycles (Deprotection-Neutralization-Coupling) N_alpha_Protection->SPPS_Cycle Side_Chain_Protection->SPPS_Cycle Final_Cleavage Final Cleavage (Strong Acid, e.g., HF) SPPS_Cycle->Final_Cleavage Purification Purification of Crude Peptide Final_Cleavage->Purification

Caption: Decision and workflow logic for employing the Boc/Bzl strategy in peptide synthesis.

Conclusion

The Boc and Obzl protecting group strategy remains a powerful and relevant methodology in solid-phase peptide synthesis. Its advantages include the potential for in situ neutralization protocols that can enhance coupling efficiency for difficult sequences. However, the requirement for strong, hazardous acids for final cleavage necessitates specialized equipment and careful handling. For researchers and drug development professionals, a thorough understanding of the principles, protocols, and limitations of the Boc/Bzl strategy is essential for the successful synthesis of high-quality peptides. The choice between Boc/Bzl and the alternative Fmoc/tBu strategy will depend on the specific requirements of the target peptide, including its sequence, length, and any post-synthesis modifications.

References

An In-depth Technical Guide to the Solubility and Stability of Boc-Asp(OBzl)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-α-tert-Butoxycarbonyl-L-aspartic acid α-succinimidyl β-benzyl ester, commonly referred to as Boc-Asp(OBzl)-OSu. This activated amino acid derivative is a critical reagent in peptide synthesis and bioconjugation. Understanding its physicochemical properties is paramount for its effective use, storage, and the development of robust and reproducible synthetic methodologies.

Physicochemical Properties

Boc-Asp(OBzl)-OSu is a white crystalline solid at room temperature. Key physical and chemical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₄N₂O₈[1][2][3]
Molecular Weight 420.41 g/mol [1][2][3]
Appearance White powder/crystalline solid[1]
Melting Point 98-103 °C[1][3][4]
Optical Rotation [α]₂₀/D ≈ -31° (c=0.6 in DMF)[3]
Storage Temperature -20°C to 8°C, sealed and dry[1][2][3][4]

Solubility Data

Quantitative solubility data for Boc-Asp(OBzl)-OSu in a wide range of organic solvents is not extensively published. However, based on available data, general chemical principles for protected amino acids, and information from suppliers, the following provides a guide to its solubility. The compound is generally soluble in polar aprotic solvents.

SolventQuantitative SolubilityQualitative Solubility & Remarks
Dimethylformamide (DMF) ≥ 6 mg/mLSoluble. A concentration of 0.6% (w/v) has been used for optical rotation measurements.[3]
Dimethyl Sulfoxide (DMSO) Not specifiedReadily soluble. Often used as a stock solvent for NHS esters.
N-Methyl-2-pyrrolidone (NMP) Not specifiedExpected to be soluble, as it is a common solvent for peptide synthesis with properties similar to DMF.[5]
Acetonitrile (ACN) Not specifiedExpected to have moderate solubility.
Tetrahydrofuran (THF) Not specifiedExpected to have moderate solubility.
Dichloromethane (DCM) Not specifiedExpected to have moderate solubility. Historically used in peptide synthesis, but protected amino acids can sometimes have limited solubility.[5]
Water Not specifiedExpected to be poorly soluble. A related compound, Z-L-aspartic acid β-benzyl ester, is insoluble in water.[6] NHS esters are also prone to rapid hydrolysis in aqueous media.
Methanol / Ethanol Not specifiedExpected to have limited solubility and potential for slow reaction with the ester.

Stability Data

The stability of Boc-Asp(OBzl)-OSu is primarily dictated by the hydrolytic lability of the N-hydroxysuccinimide (NHS) ester. The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids (e.g., trifluoroacetic acid), which is a separate consideration from the stability of the active ester functionality.

The primary degradation pathway in the context of its use as a labeling or coupling reagent is hydrolysis, which competes with the desired aminolysis reaction. The rate of hydrolysis is highly dependent on pH, temperature, and the presence of moisture.

ConditionStability Remarks
Solid State Stable when stored in a dry, cool environment (-20°C to 8°C).[1][2][3][7] Moisture will lead to hydrolysis over time.
In Anhydrous Organic Solvents Relatively stable. Solutions in anhydrous DMF or DMSO can be stored at -20°C for 1-2 months or at -80°C for up to 6 months with minimal degradation.[1] It is crucial to use anhydrous solvents and minimize exposure to atmospheric moisture.
In Aqueous Buffers (pH-dependent) Highly susceptible to hydrolysis. The rate of hydrolysis increases significantly with increasing pH.
Estimated Half-life of NHS Esters in Aqueous Solution

The following table provides generally accepted estimates for the half-life of NHS esters in aqueous solutions at room temperature as a function of pH. These values should be considered as a guide for Boc-Asp(OBzl)-OSu.

pHEstimated Half-life
6.0 Several hours
7.0 ~ 4-5 hours
8.0 ~ 1 hour
8.5 ~ 30 minutes
> 8.5 Minutes

Experimental Protocols

Protocol for Kinetic Solubility Assessment

This protocol outlines a general method to determine the kinetic solubility of Boc-Asp(OBzl)-OSu in a solvent of interest using High-Performance Liquid Chromatography (HPLC) for quantification.

1. Materials and Equipment:

  • Boc-Asp(OBzl)-OSu

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Test solvents (e.g., DMF, Acetonitrile, THF, Dichloromethane)

  • Vortex mixer and/or sonicator

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • HPLC system with a UV detector (e.g., monitoring at 220 nm or 260 nm)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • 0.22 µm syringe filters

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a sample of Boc-Asp(OBzl)-OSu and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 100 mM or ~42 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Prepare Calibration Standards: Create a series of calibration standards by diluting the DMSO stock solution with the mobile phase or a suitable solvent mixture compatible with your HPLC method. Recommended concentrations might range from 0.01 mg/mL to 1 mg/mL.

  • Generate Calibration Curve: Inject the calibration standards onto the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a linear calibration curve.

  • Sample Preparation: In separate microcentrifuge tubes, add a small, precise volume of the DMSO stock solution (e.g., 5 µL).

  • Add Test Solvent: To each tube, add an increasing volume of the test solvent to achieve a range of final concentrations (e.g., from 0.05 mg/mL up to 5 mg/mL). The final percentage of DMSO should be kept low and constant (e.g., 1-5%) across all samples.

  • Equilibration: Vortex the tubes vigorously for 1-2 minutes and then allow them to equilibrate at a constant temperature (e.g., 25°C) on a shaker for 1-2 hours.

  • Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.

  • Sample Analysis: Carefully take an aliquot from the supernatant of each tube, filter it through a 0.22 µm syringe filter, and dilute it with the mobile phase to fall within the range of the calibration curve.

  • Quantification: Inject the diluted samples onto the HPLC system. Use the peak area and the calibration curve to determine the concentration of the dissolved Boc-Asp(OBzl)-OSu in the supernatant.

  • Determine Kinetic Solubility: The kinetic solubility is the highest concentration at which the compound remains fully dissolved. This can be determined by plotting the measured concentration against the nominal concentration; the point at which the measured concentration plateaus is the kinetic solubility limit.

Protocol for Hydrolytic Stability Assessment

This protocol describes how to evaluate the stability of Boc-Asp(OBzl)-OSu in an aqueous buffer at a specific pH by monitoring its degradation over time via HPLC.

1. Materials and Equipment:

  • Boc-Asp(OBzl)-OSu

  • Anhydrous organic solvent for stock solution (e.g., Acetonitrile or DMF)

  • Aqueous buffers of desired pH (e.g., pH 7.4 Phosphate-Buffered Saline, pH 8.5 Borate buffer)

  • Thermostatted incubator or water bath

  • HPLC system with a UV detector and a C18 column

  • Autosampler for timed injections (recommended)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid in Acetonitrile)

2. Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of Boc-Asp(OBzl)-OSu in an anhydrous organic solvent like acetonitrile (e.g., 10 mg/mL).

  • Initiate Hydrolysis Reaction: In a thermostatted vessel (e.g., at 25°C), add a known volume of the desired aqueous buffer. To initiate the reaction, add a small volume of the Boc-Asp(OBzl)-OSu stock solution to the buffer to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). The final concentration of the organic solvent should be low (e.g., <5%) to minimize its effect on the hydrolysis rate. Mix thoroughly.

  • Time-Point Sampling: Immediately after mixing (t=0) and at regular intervals thereafter (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench the Reaction: Immediately add the aliquot to a vial containing a quenching solution (e.g., an equal volume of 10% TFA in acetonitrile). This will acidify the sample and stop further hydrolysis.

  • HPLC Analysis: Analyze each quenched time-point sample by HPLC. The HPLC method should be able to resolve the parent Boc-Asp(OBzl)-OSu from its hydrolysis product (Boc-Asp(OBzl)-OH) and the released N-hydroxysuccinimide.

  • Data Analysis:

    • Record the peak area of the parent Boc-Asp(OBzl)-OSu at each time point.

    • Normalize the peak areas to the t=0 peak area to get the percentage of remaining Boc-Asp(OBzl)-OSu.

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • If the reaction follows first-order kinetics, the plot will be linear. The slope of this line will be the negative of the pseudo-first-order rate constant (k).

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Visualizations

Workflow for Kinetic Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare concentrated stock in anhydrous DMSO prep_cal Prepare HPLC calibration standards prep_stock->prep_cal gen_curve Generate calibration curve via HPLC prep_cal->gen_curve hplc_quant Quantify concentration using HPLC gen_curve->hplc_quant add_stock Aliquot stock solution into microcentrifuge tubes add_solvent Add test solvent to create a concentration gradient add_stock->add_solvent equilibrate Vortex and equilibrate (e.g., 2h @ 25°C) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved compound equilibrate->centrifuge sample_supernatant Sample and filter supernatant centrifuge->sample_supernatant dilute Dilute sample to fall within calibration range sample_supernatant->dilute dilute->hplc_quant determine_sol Plot measured vs. nominal conc. to determine solubility limit hplc_quant->determine_sol G prep_stock Prepare concentrated stock in anhydrous ACN/DMF init_reaction Initiate hydrolysis by diluting stock into aqueous buffer at constant temp. prep_stock->init_reaction sampling Withdraw aliquots at pre-defined time points (t=0, 5, 15...) init_reaction->sampling quench Immediately quench aliquots with acidic solution sampling->quench hplc_analysis Analyze each time point by HPLC quench->hplc_analysis data_analysis Plot ln(% remaining) vs. time hplc_analysis->data_analysis calc_half_life Calculate rate constant (k) and half-life (t½) data_analysis->calc_half_life G cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes reagent Boc-Asp(OBzl)-OSu (Active Ester) aminolysis Desired Product: Amide Bond Formation reagent->aminolysis Aminolysis hydrolysis Side Product: Inactive Carboxylic Acid reagent->hydrolysis Hydrolysis amine Primary Amine (R-NH₂) Present amine->aminolysis Favors water Water (H₂O) Present water->hydrolysis Favors ph pH ph->reagent Low pH protonates amine, slowing aminolysis ph->aminolysis Optimal pH 8.0-8.5 (deprotonates amine) ph->hydrolysis High pH accelerates

References

A Deep Dive into Solid-Phase Peptide Synthesis: A Technical Guide to Boc and Fmoc Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, forming the bedrock of peptide-based drug discovery and fundamental biological research. The two predominant strategies in SPPS, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries, offer distinct advantages and present unique challenges. This in-depth technical guide provides a comprehensive comparison of these two core methodologies, offering insights into their chemical principles, experimental protocols, and practical considerations to aid researchers in selecting the optimal strategy for their synthetic goals.

Core Principles: A Tale of Two Protecting Groups

The fundamental difference between Boc and Fmoc SPPS lies in the nature of the temporary protecting group for the α-amino group of the incoming amino acid and the chemistry used for its removal. This dictates the entire synthetic strategy, including the choice of side-chain protecting groups and the final cleavage from the solid support.

Boc (tert-butyloxycarbonyl) SPPS , the pioneering strategy developed by Bruce Merrifield, relies on an acid-labile Boc group.[1] Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[2] The side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[2][3] This graduated acid lability forms the basis of the Boc strategy's selectivity.[1]

Fmoc (9-fluorenylmethyloxycarbonyl) SPPS , on the other hand, employs a base-labile Fmoc protecting group.[3] Deprotection is carried out using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][] The side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with cleavage from the resin using a strong acid like TFA.[] This orthogonality, where the Nα-protecting group and side-chain protecting groups are removed by different chemical mechanisms (base vs. acid), is a key advantage of the Fmoc approach.[]

Quantitative Comparison of Boc and Fmoc SPPS

While both methods can yield high-quality peptides, the choice between them often depends on the specific peptide sequence, desired purity, and scale of synthesis. The following table summarizes key quantitative parameters, although it's important to note that these can vary significantly based on the peptide sequence, coupling reagents, and specific laboratory conditions.

ParameterBoc SPPSFmoc SPPSSource(s)
Typical Coupling Efficiency >99%>99%[]
Deprotection Conditions 50% TFA in DCM20% Piperidine in DMF[2]
Deprotection Time 15-30 minutes5-20 minutes[5][6]
Final Cleavage Reagent HF, TFMSATFA[2][3]
Typical Crude Purity Generally high, can be advantageous for hydrophobic sequences.Generally high, but can be affected by aggregation.[]
Automation Friendliness Less common due to corrosive reagents.Highly amenable to automation.[8]

Experimental Protocols: A Step-by-Step Guide

The following are generalized experimental protocols for a single coupling cycle in both Boc and Fmoc SPPS. These should be adapted based on the specific resin, amino acids, and coupling reagents being used.

Boc Solid-Phase Peptide Synthesis Protocol

Materials:

  • Boc-protected amino acids

  • Resin (e.g., Merrifield, PAM)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., DCC/HOBt, HBTU)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes.[5]

    • Filter and wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group.

  • Neutralization:

    • Wash the resin with DCM.

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. This neutralizes the protonated N-terminus.

    • Filter and wash the resin with DCM.

  • Amino Acid Coupling:

    • Dissolve the next Boc-protected amino acid and coupling reagents (e.g., HBTU/DIEA) in DMF or a DCM/DMF mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative ninhydrin test indicates complete coupling.

  • Washing: Filter and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

  • Final Cleavage and Deprotection: After the final coupling cycle, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a strong acid like HF or TFMSA in the presence of scavengers.[5]

Fmoc Solid-Phase Peptide Synthesis Protocol

Materials:

  • Fmoc-protected amino acids

  • Resin (e.g., Wang, Rink Amide)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[6]

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.[6] Some protocols recommend a second treatment for a shorter duration.

    • Filter and wash the resin thoroughly with DMF to remove the piperidine-dibenzofulvene adduct and residual piperidine.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid and coupling reagents (e.g., HBTU/DIEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 30-60 minutes, or until a negative ninhydrin test indicates complete coupling.

  • Washing: Filter and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

  • Final Cleavage and Deprotection: After the final coupling cycle and removal of the terminal Fmoc group, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a TFA-based cleavage cocktail containing scavengers.[9]

Chemical Pathways and Workflows

The following diagrams illustrate the core chemical transformations and the overall workflow for both Boc and Fmoc SPPS.

Boc_Deprotection Boc_Protected Boc-NH-Peptide-Resin Protonated_Boc Boc(H+)-NH-Peptide-Resin Boc_Protected->Protonated_Boc + H+ (from TFA) Carbamic_Acid HOC(O)-NH-Peptide-Resin Protonated_Boc->Carbamic_Acid Loss of tBu_cation tert-butyl cation Protonated_Boc->tBu_cation Deprotected_Amine H3N+-Peptide-Resin Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Neutral_Amine H2N-Peptide-Resin Deprotected_Amine->Neutral_Amine Neutralization TFA TFA TFA->Boc_Protected DIEA DIEA DIEA->Deprotected_Amine

Caption: Boc Deprotection Mechanism.

Fmoc_Deprotection Fmoc_Protected Fmoc-NH-Peptide-Resin Intermediate Fluorenyl Anion Intermediate Fmoc_Protected->Intermediate Base (Piperidine) abstracts proton Carbamic_Acid HOC(O)-NH-Peptide-Resin Intermediate->Carbamic_Acid β-elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Intermediate->DBF_Adduct trapped by Piperidine Deprotected_Amine H2N-Peptide-Resin Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Piperidine Piperidine Piperidine->Fmoc_Protected

Caption: Fmoc Deprotection Mechanism.

SPPS_Workflow cluster_boc Boc SPPS Cycle cluster_fmoc Fmoc SPPS Cycle Boc_Start Start with Boc-AA-Resin Boc_Deprotection Boc Deprotection (TFA) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (DIEA) Boc_Deprotection->Boc_Neutralization Boc_Coupling Couple next Boc-AA Boc_Neutralization->Boc_Coupling Boc_Wash Wash Boc_Coupling->Boc_Wash Boc_Wash->Boc_Deprotection Repeat for next cycle Final_Cleavage_Boc Final Cleavage (HF/TFMSA) Boc_Wash->Final_Cleavage_Boc After final cycle Fmoc_Start Start with Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling Couple next Fmoc-AA Fmoc_Deprotection->Fmoc_Coupling Fmoc_Wash Wash Fmoc_Coupling->Fmoc_Wash Fmoc_Wash->Fmoc_Deprotection Repeat for next cycle Final_Cleavage_Fmoc Final Cleavage (TFA) Fmoc_Wash->Final_Cleavage_Fmoc After final cycle

Caption: Comparative Workflow of Boc and Fmoc SPPS.

Side Reactions: Potential Pitfalls and Mitigation Strategies

Both Boc and Fmoc SPPS are susceptible to side reactions that can impact the yield and purity of the final peptide. Understanding these potential issues is crucial for troubleshooting and optimizing syntheses.

Common Side Reactions in Boc SPPS
  • t-Butylation: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, particularly tryptophan and methionine.[10] This is typically mitigated by the use of scavengers like thioanisole or dithiothreitol (DTT) in the deprotection and cleavage cocktails.[11]

  • Aspartimide Formation: Peptides containing aspartic acid, especially followed by glycine, serine, or asparagine, can form a cyclic aspartimide intermediate under acidic conditions, leading to racemization and the formation of β-aspartyl peptides.[5]

  • Pyroglutamate Formation: N-terminal glutamine can cyclize to form pyroglutamate, especially during the neutralization step. In situ neutralization protocols can help minimize this.

  • Incomplete Deprotection/Coupling: While less common with the use of excess reagents, incomplete reactions can lead to deletion sequences.

Common Side Reactions in Fmoc SPPS
  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is particularly problematic for sequences with proline or glycine at the C-terminus.[12] Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[11]

  • Aspartimide Formation: Similar to Boc chemistry, aspartimide formation can be a significant issue, catalyzed by the basic conditions of Fmoc deprotection.[9] The risk is sequence-dependent, being higher for Asp-Gly or Asp-Ser sequences.[11]

  • Racemization: While urethane-based protecting groups like Fmoc generally suppress racemization, some amino acids, such as cysteine and histidine, are more prone to epimerization during activation.[8] Careful selection of coupling reagents is important.

  • Piperidine Adduct Formation: The dibenzofulvene byproduct of Fmoc deprotection can sometimes react with the newly deprotected amine if not efficiently scavenged by piperidine. This is generally not a major issue with standard protocols using sufficient piperidine concentration.

Conclusion: Choosing the Right Strategy

The choice between Boc and Fmoc SPPS is a critical decision in peptide synthesis.

Boc SPPS remains a robust method, particularly for the synthesis of long and difficult or hydrophobic sequences where the protonated state of the N-terminus after deprotection can help to reduce aggregation.[] However, the use of hazardous reagents like HF and the less orthogonal nature of the protection scheme are significant drawbacks.[3]

Fmoc SPPS has become the more widely adopted strategy due to its milder reaction conditions, orthogonality, and high amenability to automation.[8][13] The avoidance of highly corrosive HF is a major safety and practical advantage.[13] While challenges like aggregation in certain sequences and base-catalyzed side reactions exist, a wide array of specialized resins, coupling reagents, and protocols have been developed to address these issues.

Ultimately, the optimal choice depends on the specific peptide target, available resources, and the expertise of the researcher. A thorough understanding of the underlying chemistry and potential pitfalls of each method is paramount for the successful synthesis of high-quality peptides for research and therapeutic development.

References

An In-depth Technical Guide to Boc-L-Asp(OBzl)-OSu: A Key Reagent in Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Boc-L-aspartic acid α-succinimidyl β-benzyl ester, commonly known as Boc-L-Asp(OBzl)-OSu. It details its chemical properties, synonyms, and applications, with a focus on its pivotal role in solid-phase peptide synthesis (SPPS) and bioconjugation. Detailed experimental protocols and workflow visualizations are provided to assist researchers in its practical application.

Chemical Identity and Properties

Boc-L-Asp(OBzl)-OSu is a protected amino acid derivative widely used in chemical biology and drug discovery. The N-terminal α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the β-carboxyl group of the aspartic acid side chain is protected as a benzyl ester (OBzl). The α-carboxyl group is activated as an N-hydroxysuccinimide (NHS or OSu) ester, rendering it highly reactive towards primary amines.

A comprehensive list of synonyms and alternative names for this compound is provided in Table 1, and its key chemical and physical properties are summarized in Table 2.

Table 1: Synonyms and Alternative Names for Boc-L-Asp(OBzl)-OSu

Systematic Name N-alpha-t-Butyloxycarbonyl-L-aspartic acid alpha-succinimidyl beta-benzyl ester[1][2][3]
Common Abbreviations Boc-L-Asp(OBzl)-OSu[1][2][3]
Boc-L-Asp(Bzl)-OSu[1]
Boc-Asp(OBzl)-Osu[1]
Boc-L-Asp(OBzl)-NHS[1]
Boc-Asp(OBzl)-NHS[1]
Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester[4]
CAS Number 13798-75-9[1][4]

Table 2: Physicochemical Properties of Boc-L-Asp(OBzl)-OSu

Property Value Reference
Molecular Formula C₂₀H₂₄N₂O₈[1][4]
Molecular Weight 420.41 g/mol [4]
Melting Point 98-102 °C[4]
Optical Activity ([α]20/D) -31±1°, c = 0.6% in DMF[4]
Storage Temperature 2-8°C or -20°C[1][4]
Appearance White to off-white powder
Purity ≥98.0%[4]

Applications in Peptide Synthesis

Boc-L-Asp(OBzl)-OSu is a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc protecting group is labile to moderate acids like trifluoroacetic acid (TFA), allowing for the stepwise elongation of a peptide chain on a solid support.[5][6] The benzyl ester protecting the side chain is stable to these conditions and is typically removed at the final cleavage step with strong acids like hydrofluoric acid (HF).[1]

The activated NHS ester facilitates efficient coupling of the aspartic acid residue to the free N-terminal amine of the growing peptide chain on the solid support.

Experimental Protocol: Coupling of Boc-L-Asp(OBzl)-OSu in Boc-SPPS

This protocol outlines the manual coupling of Boc-L-Asp(OBzl)-OSu to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-L-Asp(OBzl)-OSu

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Kaiser test kit

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection of the N-terminal Boc Group:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).

    • Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove residual TFA and by-products.

  • Neutralization:

    • Treat the resin with a 5-10% solution of DIEA in DMF for 5-10 minutes to neutralize the N-terminal ammonium salt.

    • Wash the resin with DMF (3-5 times) to remove excess base.

    • Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine. A positive result is indicated by a blue color.

  • Coupling of Boc-L-Asp(OBzl)-OSu:

    • Dissolve 2-3 equivalents of Boc-L-Asp(OBzl)-OSu in a minimal amount of DMF.

    • Add the dissolved Boc-L-Asp(OBzl)-OSu to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the reaction progress using the Kaiser test. The disappearance of the blue color indicates complete coupling.

  • Washing:

    • Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove unreacted reagents and by-products.

  • Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

Diagram 1: Boc-SPPS Workflow for a Single Amino Acid Addition

Boc_SPPS_Workflow Resin Peptide-Resin (Boc-AA_n-...-Resin) Deprotection Deprotection (25-50% TFA in DCM) Resin->Deprotection Deprotected_Resin H₂N⁺-AA_n-...-Resin Deprotection->Deprotected_Resin Neutralization Neutralization (5-10% DIEA in DMF) Deprotected_Resin->Neutralization Neutral_Resin H₂N-AA_n-...-Resin Neutralization->Neutral_Resin Coupling Coupling (Boc-L-Asp(OBzl)-OSu in DMF) Neutral_Resin->Coupling Coupled_Resin Boc-Asp(OBzl)-AA_n-...-Resin Coupling->Coupled_Resin

Caption: Workflow for the addition of a single amino acid in Boc-SPPS.

Application in Bioconjugation

The N-hydroxysuccinimide ester of Boc-L-Asp(OBzl)-OSu is a highly efficient acylating agent for primary and secondary amines. This reactivity is harnessed in bioconjugation to link peptides or other molecules to proteins, antibodies, or other biomolecules. The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

This chemistry is fundamental in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic reagents.

Diagram 2: Amine Coupling Reaction Mechanism

Amine_Coupling cluster_reactants Reactants cluster_products Products BocAsp Boc-Asp(OBzl)-OSu Conjugate Boc-Asp(OBzl)-NH-Biomolecule BocAsp->Conjugate Nucleophilic Attack NHS N-Hydroxysuccinimide BocAsp->NHS Leaving Group Biomolecule Biomolecule-NH₂ Biomolecule->Conjugate Drug_Discovery_Logic cluster_synthesis Chemical Synthesis cluster_biology Biological Application BocAsp Boc-L-Asp(OBzl)-OSu SPPS Solid-Phase Peptide Synthesis BocAsp->SPPS Peptide Bioactive Peptide SPPS->Peptide Target Protein Target (e.g., Receptor, Enzyme) Peptide->Target Binds to / Inhibits Pathway Signaling Pathway Target->Pathway Modulates Response Cellular Response Pathway->Response Leads to

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-Asp(OSu)-OBzl in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable technique for the preparation of short to medium-length peptides, particularly for large-scale synthesis and when specific modifications are required. The use of pre-activated amino acid derivatives, such as N-hydroxysuccinimide (OSu) esters, offers a reliable and efficient method for peptide bond formation. This document provides detailed application notes and protocols for the use of N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-benzyl α-succinimidyl ester, commonly known as Boc-Asp(OSu)-OBzl, in solution-phase peptide synthesis.

This compound is a versatile building block for introducing an aspartic acid residue into a peptide chain. The protecting groups employed in this reagent offer orthogonal deprotection strategies, which are crucial for the stepwise elongation of the peptide. The Boc group serves as a temporary N-terminal protecting group, which can be removed under mild acidic conditions. The benzyl (Bzl) ester protects the side-chain carboxyl group of aspartic acid and can be cleaved by catalytic hydrogenolysis. The OSu ester is a highly reactive group that facilitates efficient coupling to the free amino group of another amino acid or peptide ester.

Key Features of this compound

FeatureDescription
N-α-Protection tert-Butoxycarbonyl (Boc) group, removable with mild acids (e.g., TFA).
Side-Chain Protection Benzyl (Bzl) ester, stable to mild acid but removable by catalytic hydrogenolysis.
C-α-Activation N-Hydroxysuccinimide (OSu) ester for efficient and rapid peptide bond formation.
Application Introduction of an Aspartic Acid (Asp) residue in solution-phase peptide synthesis.
Purity Typically available at ≥98.0% purity.
Storage Recommended storage at -20°C.

Experimental Protocols

The following protocols outline the general procedure for the synthesis of a dipeptide, Boc-Asp(OBzl)-Xxx-OR, where Xxx is any amino acid and R is an alkyl or benzyl group.

Peptide Coupling Reaction

This protocol describes the coupling of this compound to an amino acid ester (e.g., L-Phenylalanine methyl ester, H-Phe-OMe).

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation of the Amino Component:

    • Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF or DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA or TEA (1.0 equivalent) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0°C.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.0-1.1 equivalents) in anhydrous DMF or DCM.

    • Add the solution of this compound to the solution of the free amino acid ester at 0°C under an inert atmosphere.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer successively with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Expected Yield: 85-95% (representative for active ester couplings).

Coupling_Workflow cluster_prep Preparation of Amino Component cluster_coupling Coupling Reaction cluster_workup Work-up and Purification A H-Xxx-OR·HCl in Anhydrous Solvent B Add DIPEA/TEA at 0°C A->B C Free H-Xxx-OR B->C E Combine Reactants at 0°C C->E D This compound in Anhydrous Solvent D->E F Stir at Room Temperature (2-4h) E->F G Boc-Asp(OBzl)-Xxx-OR F->G H Solvent Evaporation G->H I Aqueous Work-up H->I J Drying and Concentration I->J K Purification (Chromatography/Recrystallization) J->K L Pure Boc-Asp(OBzl)-Xxx-OR K->L

N-α-Boc Deprotection

This protocol describes the removal of the Boc protecting group from the dipeptide.

Materials:

  • Boc-Asp(OBzl)-Xxx-OR

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected dipeptide in DCM.

    • Add an equal volume of TFA to the solution (e.g., 1:1 v/v DCM:TFA).

    • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected dipeptide amine (H-Asp(OBzl)-Xxx-OR) as a TFA salt or free base after neutralization.

Expected Yield: >95% (quantitative in many cases).

Boc_Deprotection_Workflow cluster_deprotection Deprotection Reaction cluster_workup Work-up A Boc-Asp(OBzl)-Xxx-OR in DCM B Add TFA (1:1 v/v) A->B C Stir at RT (30-60 min) B->C D H-Asp(OBzl)-Xxx-OR·TFA C->D E Solvent Evaporation D->E F Aqueous Work-up (NaHCO₃) E->F G Drying and Concentration F->G H H-Asp(OBzl)-Xxx-OR G->H

Side-Chain Benzyl Ester Deprotection

This protocol describes the removal of the benzyl protecting group from the aspartic acid side chain via catalytic hydrogenolysis.

Materials:

  • H-Asp(OBzl)-Xxx-OR or Boc-Asp(OBzl)-Xxx-OR

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Hydrogenolysis:

    • Dissolve the benzyl-protected peptide in MeOH or EtOH.

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.

    • Stir the reaction mixture vigorously at room temperature for 4-16 hours. Monitor the reaction by TLC or HPLC.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with additional solvent (MeOH or EtOH).

    • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

Expected Yield: >90%.

Benzyl_Deprotection_Workflow cluster_hydrogenolysis Hydrogenolysis cluster_workup Work-up A Peptide-Asp(OBzl) in MeOH/EtOH B Add 10% Pd/C A->B C H₂ Atmosphere B->C D Stir at RT (4-16h) C->D E Peptide-Asp(OH) D->E F Filter through Celite E->F G Solvent Evaporation F->G H Pure Peptide-Asp(OH) G->H

Potential Side Reactions and Mitigation

A significant side reaction associated with aspartic acid residues, particularly those with β-esters like the benzyl ester, is the formation of an aspartimide. This can occur under both acidic and basic conditions. The aspartimide can subsequently reopen to form a mixture of α- and β-aspartyl peptides, leading to impurities and potential loss of biological activity.

Mitigation Strategies:

  • During Coupling: The use of pre-activated OSu esters generally leads to rapid coupling, which minimizes the exposure of the reactants to conditions that might favor side reactions.

  • During Boc Deprotection: While TFA is effective for Boc removal, prolonged exposure can promote aspartimide formation. It is advisable to monitor the deprotection closely and quench the reaction as soon as the starting material is consumed.

  • During Subsequent Steps: Avoid strong basic conditions if possible. If a base is required for neutralization, use a hindered base like DIPEA and perform the reaction at a low temperature.

Purification and Characterization

The final peptide product and intermediates should be purified and characterized to ensure their identity and purity.

  • Purification:

    • Flash Column Chromatography: Effective for purifying protected peptide intermediates.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The standard method for the purification of final deprotected peptides. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.

  • Characterization:

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized peptide.

    • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the peptide.

Summary of Quantitative Data (Representative)

The following table summarizes representative quantitative data for the synthesis of a dipeptide using this compound. Actual results may vary depending on the specific amino acid being coupled and the reaction conditions.

StepParameterTypical Value/Range
Peptide Coupling Reaction Time2-4 hours
Temperature0°C to Room Temperature
Yield85-95%
Boc Deprotection Reaction Time30-60 minutes
TemperatureRoom Temperature
Yield>95%
Benzyl Deprotection Reaction Time4-16 hours
TemperatureRoom Temperature
Yield>90%

Conclusion

This compound is a highly effective and versatile reagent for the incorporation of aspartic acid in solution-phase peptide synthesis. The OSu active ester ensures efficient coupling, while the orthogonal Boc and benzyl protecting groups allow for selective deprotection and stepwise peptide elongation. By following the detailed protocols and being mindful of potential side reactions, researchers can successfully synthesize aspartic acid-containing peptides with high purity and yield.

Application Notes and Protocols: Coupling Reaction of Boc-Asp(Osu)-OBzl with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the coupling reaction between N-α-(tert-Butoxycarbonyl)-L-aspartic acid α-(N-hydroxysuccinimide) β-benzyl ester, commonly known as Boc-Asp(Osu)-OBzl, and various primary amines. This reaction is a fundamental step in peptide synthesis and the development of peptide-based therapeutics, allowing for the introduction of diverse functionalities onto the aspartic acid side chain.[1][2]

This compound is a versatile building block where the α-amino group is protected by the acid-labile Boc group, and the β-carboxyl group is protected as a benzyl ester, which can be removed by hydrogenolysis. The α-carboxyl group is activated as an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards nucleophilic substitution by primary amines, forming a stable amide bond.[3] This selective reactivity makes it an ideal reagent for conjugating small molecules, linkers, or other building blocks to an aspartic acid residue in a controlled manner.

These protocols will cover the solution-phase coupling reaction, purification of the resulting protected amino acid derivative, and the subsequent sequential deprotection of the Boc and benzyl groups to yield the final, unprotected product.

Reaction Overview & Logic

The overall synthetic strategy involves three main stages:

  • Coupling: The primary amine attacks the activated NHS ester of this compound to form a stable amide bond.

  • Boc Deprotection: The acid-labile Boc group is removed from the α-amino group.

  • Benzyl (Bzl) Deprotection: The benzyl ester protecting the side-chain carboxyl group is cleaved via catalytic hydrogenolysis.

This sequential process ensures that the desired amide bond is formed on the α-carboxyl group while the other functional groups remain protected until they are intentionally cleaved.

G cluster_0 Stage 1: Coupling Reaction cluster_1 Stage 2: Boc Deprotection cluster_2 Stage 3: Benzyl Deprotection A This compound C Boc-Asp(NH-R)-OBzl A->C Nucleophilic Acyl Substitution B Primary Amine (R-NH2) B->C D Boc-Asp(NH-R)-OBzl E H-Asp(NH-R)-OBzl D->E Acidolysis (e.g., TFA) F H-Asp(NH-R)-OBzl G H-Asp(NH-R)-OH (Final Product) F->G Catalytic Hydrogenolysis

Caption: Synthetic workflow for the coupling and deprotection.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with various primary amines. These values are representative and may vary based on the specific amine, solvent purity, and reaction scale.

Primary Amine (R-NH₂)SolventBase (Equivalents)Reaction Time (h)Temperature (°C)Typical Yield (%)
BenzylamineDMFDIPEA (1.5)2-425 (Room Temp)85-95
n-ButylamineDCMTriethylamine (1.5)1-325 (Room Temp)90-98
Glycine methyl esterDMF/DCM (1:1)DIPEA (1.5)3-525 (Room Temp)80-90
AnilineDMFNone12-184065-75
2-AminoethanolTHFTriethylamine (1.5)2-425 (Room Temp)88-96

Experimental Protocols

Protocol 1: Coupling of this compound with a Primary Amine

This protocol describes a general procedure for the solution-phase coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.0-1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Base (optional, recommended): Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

  • Argon or Nitrogen atmosphere

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound in anhydrous DCM or DMF (a concentration of 0.1 M is a good starting point) in a round-bottom flask under an inert atmosphere.

  • Add the primary amine (1.0-1.2 equivalents) to the solution.

  • If the primary amine is provided as a salt (e.g., hydrochloride), add 1.5 equivalents of a non-nucleophilic base like DIPEA or TEA to the reaction mixture to liberate the free amine. Even if the amine is not a salt, adding a base can help scavenge the weakly acidic NHS byproduct.[4]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete (disappearance of the starting material), proceed to the work-up and purification protocol.

Work-up and Purification:

  • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or DCM.

  • Wash the organic layer sequentially with:

    • 5% aqueous citric acid or 0.5 N HCl (to remove excess amine and base)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove unreacted starting material and the N-hydroxysuccinimide byproduct)

    • Brine (saturated aqueous NaCl solution)

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate, to yield the pure Boc-Asp(NH-R)-OBzl.[5]

Protocol 2: Sequential Deprotection of the Coupled Product

This protocol outlines the two-step deprotection process to obtain the final, unprotected aspartic acid derivative.

G cluster_1 Catalytic Hydrogenolysis A Boc-Asp(NH-R)-OBzl B Add TFA/DCM A->B C Stir at RT (1-2h) B->C D Evaporate Solvent C->D E H-Asp(NH-R)-OBzl · TFA Salt D->E F H-Asp(NH-R)-OBzl · TFA Salt G Dissolve in MeOH F->G H Add Pd/C Catalyst G->H I Hydrogen Atmosphere (H2 balloon or Transfer Reagent) H->I J Stir at RT I->J K Filter through Celite J->K L Evaporate Solvent K->L M H-Asp(NH-R)-OH (Final Product) L->M

Caption: Deprotection workflow.

Part A: Boc Group Deprotection (Acidolysis)

Materials:

  • Purified Boc-Asp(NH-R)-OBzl

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

Procedure:

  • Dissolve the purified Boc-Asp(NH-R)-OBzl in anhydrous DCM.

  • Add an equal volume of TFA (e.g., a 1:1 solution of TFA:DCM).

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting product, H-Asp(NH-R)-OBzl, will be a TFA salt. This crude salt is often used directly in the next step without further purification.

Part B: Benzyl (Bzl) Group Deprotection (Catalytic Hydrogenolysis)

Materials:

  • H-Asp(NH-R)-OBzl · TFA Salt

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source (H₂ gas balloon or a transfer hydrogenation reagent like formic acid or ammonium formate)[6][7][8]

  • Celite® for filtration

Procedure using H₂ gas:

  • Dissolve the crude H-Asp(NH-R)-OBzl · TFA Salt in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon is often sufficient).

  • Stir the mixture vigorously at room temperature under the hydrogen atmosphere. The reaction is usually complete in 2-16 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the final product, H-Asp(NH-R)-OH.

Procedure using Catalytic Transfer Hydrogenation: [6][7][9]

  • Dissolve the crude H-Asp(NH-R)-OBzl · TFA Salt in methanol.

  • Add 10% Pd/C catalyst.

  • Add a hydrogen donor such as formic acid (several equivalents) or ammonium formate (excess) to the mixture.

  • Stir the reaction at room temperature, monitoring for completion.

  • Filter through Celite® and evaporate the solvent to obtain the final product. This method avoids the need for a hydrogen gas setup.[10]

Applications in Research and Drug Development

The ability to couple primary amines to the α-carboxyl group of aspartic acid opens up numerous possibilities in medicinal chemistry and drug development:

  • Peptide Modification: Introduction of non-proteinogenic side chains to modify the properties of peptides, such as stability, solubility, and receptor binding affinity.[2]

  • Linker Chemistry for ADCs: Synthesis of drug-linker constructs where a cytotoxic payload (containing a primary amine) is attached to a peptide or antibody through the aspartate side chain.

  • Synthesis of Peptidomimetics: Creating novel structures that mimic the biological activity of peptides but with improved pharmacokinetic properties.

  • Development of Protease Inhibitors: The aspartyl amide moiety is a key structural feature in many protease inhibitors.

By following these detailed protocols, researchers can reliably synthesize a wide range of aspartic acid derivatives for various applications in the life sciences.

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides using Boc-Asp(Osu)-OBzl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioactive peptides are short amino acid sequences that elicit specific physiological responses, making them promising candidates for novel therapeutics. Their synthesis often requires a strategic approach to protect and selectively deprotect reactive functional groups. Boc-Asp(Osu)-OBzl, a derivative of aspartic acid, is a key building block in Boc-based solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the benzyl (Bzl) ester protects the β-carboxyl side chain. The N-hydroxysuccinimide (Osu) ester activates the α-carboxyl group for efficient peptide bond formation. This application note provides detailed protocols and data for the synthesis of a model bioactive peptide containing an Arg-Lys-Asp sequence, a motif known to interact with integrin receptors, thereby influencing cell adhesion and signaling.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueReference
Molecular Formula C₂₀H₂₄N₂O₈[1]
Molecular Weight 420.41 g/mol [1][2]
Appearance White to off-white powder
Melting Point 98-102 °C[1]
Optical Activity [α]20/D −31±1°, c = 0.6% in DMF[1]
Storage Temperature -20°C[1]
Purity ≥98.0%[1]

Synthesis of a Model Bioactive Peptide: Arg-Lys-Asp-Val-Tyr

This section details the synthesis of a pentapeptide, Arg-Lys-Asp-Val-Tyr, utilizing this compound. The Arg-Lys-Asp sequence is a known motif that can mimic the Arg-Gly-Asp (RGD) sequence, a key recognition site for integrin receptors.

Quantitative Synthesis Data

The following table summarizes the expected yield for the synthesis of a peptide containing the Asp(OBzl) moiety, based on literature reports for similar sequences.

Peptide SequenceProtecting Group StrategySynthesis Scale (mmol)Reported Yield (%)
Z-Arg(Z,Z)-Lys(Z)-Asp(OBzl)-Val-Tyr(Bzl)-OHZ/Bzl0.692

Note: While the example uses Cbz (Z) protecting groups for Arginine and Lysine, the yield is representative of a successful synthesis incorporating the Asp(OBzl) residue.

Experimental Protocols

The following are generalized protocols for the solid-phase synthesis of the model peptide Arg-Lys-Asp-Val-Tyr using Boc chemistry, incorporating this compound.

Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Swell Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM) for 1 hour.

  • First Amino Acid Attachment (Tyr):

    • Dissolve Boc-Tyr(Bzl)-OH in a minimal amount of dimethylformamide (DMF).

    • Add cesium carbonate (Cs₂CO₃) and stir for 1 hour at room temperature.

    • Evaporate the solvent and dry the resulting cesium salt under vacuum.

    • Dissolve the Boc-Tyr(Bzl)-OCs salt in DMF and add it to the swollen resin.

    • Heat the mixture at 50°C overnight with gentle agitation.

    • Wash the resin with DMF, DMF/water, DMF, and DCM, then dry under vacuum.

Peptide Chain Elongation (SPPS Cycle)

This cycle is repeated for each subsequent amino acid (Val, Asp, Lys, Arg).

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Wash the resin with DCM.

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 10 minutes.

    • Wash the resin with DCM.

  • Amino Acid Coupling:

    • For Valine, Lysine, and Arginine: Dissolve the corresponding Boc-protected amino acid (e.g., Boc-Val-OH, Boc-Lys(Z)-OH, Boc-Arg(Tos)-OH) and a coupling agent like HBTU in DMF. Add DIEA and then add the solution to the resin. Agitate for 2-4 hours.

    • For Aspartic Acid: Dissolve This compound in DMF and add it directly to the neutralized resin. The pre-activated Osu ester allows for direct coupling without the need for additional coupling agents. Agitate for 4-6 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Cleavage and Deprotection
  • Final Boc Deprotection: Remove the N-terminal Boc group using 50% TFA in DCM.

  • Cleavage from Resin and Side-Chain Deprotection:

    • Treat the peptide-resin with anhydrous hydrogen fluoride (HF) in the presence of a scavenger such as anisole at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

    • Evaporate the HF under a stream of nitrogen.

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Wash the crude peptide with cold ether several times.

Purification and Characterization
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (MS) and analytical RP-HPLC.

Experimental Workflow

G cluster_prep Resin Preparation cluster_spps SPPS Cycle (Val, Asp, Lys, Arg) cluster_final Final Steps Resin_Swelling Swell Merrifield Resin in DCM First_AA_Coupling Couple Boc-Tyr(Bzl)-OH Resin_Swelling->First_AA_Coupling Boc_Deprotection Boc Deprotection (50% TFA/DCM) First_AA_Coupling->Boc_Deprotection Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH/HBTU or this compound) Neutralization->Coupling Washing Wash (DMF, DCM) Coupling->Washing Kaiser_Test Kaiser Test Washing->Kaiser_Test Kaiser_Test->Boc_Deprotection Repeat for next AA Cleavage Cleavage & Deprotection (HF/Anisole) Kaiser_Test->Cleavage Final Cycle Complete Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization

Caption: Solid-phase peptide synthesis workflow for a model bioactive peptide.

Biological Activity and Signaling Pathway

The Arg-Lys-Asp sequence in the model peptide is designed to mimic the RGD motif, which is a primary recognition site for integrins.[3] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[4] Upon binding to ligands like the RGD motif, integrins cluster and activate intracellular signaling pathways that regulate cell proliferation, survival, migration, and differentiation.[5]

Integrin Signaling Pathway

The binding of the Arg-Lys-Asp-containing peptide to integrins can trigger a signaling cascade. A simplified representation of this pathway is shown below.

G cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Arg-Lys-Asp Peptide Integrin Integrin Receptor Peptide->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src PI3K PI3K/Akt Pathway Src->PI3K MAPK MAPK/ERK Pathway Src->MAPK Cell_Response Cellular Responses (Adhesion, Migration, Proliferation) PI3K->Cell_Response MAPK->Cell_Response

Caption: Simplified integrin signaling pathway initiated by peptide binding.

Upon binding of the peptide to the extracellular domain of the integrin receptor, the receptor undergoes a conformational change, leading to the recruitment and activation of Focal Adhesion Kinase (FAK) at the cytoplasmic tail.[6] Activated FAK then recruits and activates Src kinase. This FAK/Src complex can then initiate downstream signaling through various pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation, and the MAPK/ERK pathway, which regulates gene expression and cell growth.[7] The culmination of this signaling cascade results in various cellular responses such as enhanced cell adhesion, migration, and proliferation, which are critical in processes like wound healing and tissue regeneration.[5]

Conclusion

This compound is a valuable reagent for the synthesis of bioactive peptides containing aspartic acid residues. Its pre-activated Osu ester facilitates efficient coupling in Boc-based solid-phase peptide synthesis. The model peptide, Arg-Lys-Asp-Val-Tyr, synthesized using this building block, has the potential to modulate cellular behavior through interaction with integrin receptors. The protocols and data presented here provide a framework for researchers to design and synthesize novel bioactive peptides for various therapeutic and biotechnological applications.

References

Application Notes: Boc-Asp(Osu)-OBzl in Drug Development and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-α-Boc-L-aspartic acid β-benzyl ester α-succinimidyl ester, commonly abbreviated as Boc-Asp(Osu)-OBzl, is a pivotal amino acid derivative employed in peptide synthesis and bioconjugation for drug development and discovery. Its unique trifunctional structure, featuring a temporary N-α-tert-butyloxycarbonyl (Boc) protecting group, a semi-permanent β-benzyl (Bzl) ester side-chain protection, and a highly reactive α-N-hydroxysuccinimide (Osu) ester, makes it a versatile building block for creating complex biomolecules. These application notes provide a comprehensive overview of its utility, particularly in the synthesis of targeted drug delivery systems.

Key Applications

  • Solid-Phase Peptide Synthesis (SPPS): this compound is a key reagent in Boc-chemistry-based SPPS. The activated Osu ester facilitates efficient peptide bond formation with the free N-terminal amine of a growing peptide chain on a solid support. The Boc group is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid - TFA), while the Bzl group on the aspartic acid side chain is stable to these conditions, requiring strong acids like hydrofluoric acid (HF) for removal, thus providing orthogonal protection.

  • Synthesis of Bioactive Peptides: This reagent is instrumental in the synthesis of various bioactive peptides, including integrin-targeting RGD (Arginine-Glycine-Aspartic acid) sequences. These peptides can be designed to bind with high affinity and specificity to receptors that are overexpressed on the surface of cancer cells, such as αvβ3 integrins.

  • Development of Peptide-Drug Conjugates (PDCs): Peptides synthesized using this compound can serve as targeting ligands in PDCs. By conjugating a potent cytotoxic drug to the peptide, the therapeutic agent can be selectively delivered to the tumor site, thereby enhancing efficacy and reducing off-target toxicity. The aspartic acid residue can be a key component of the peptide's binding motif.

Featured Application: Synthesis of a c(RGDfK)-Doxorubicin Conjugate for Targeted Cancer Therapy

This section details the synthesis of a cyclic RGD peptide, specifically c(RGDfK), using Boc-SPPS with this compound, and its subsequent conjugation to the chemotherapeutic drug, doxorubicin. This conjugate is designed to target αvβ3 integrin-expressing cancer cells.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 13798-75-9
Molecular Formula C₂₀H₂₄N₂O₈
Molecular Weight 420.41 g/mol
Appearance White to off-white powder
Melting Point 98-102 °C
Storage Temperature -20°C

Table 2: In Vitro Cytotoxicity of RGD-Drug Conjugates

CompoundCell LineIC₅₀ (µM)Citation
PaclitaxelMDA-MB-2310.3 - 5[1]
RGD-Paclitaxel ConjugateMDA-MB-435Comparable to Paclitaxel[2]
DoxorubicinU87-MGSimilar to PEG-DOX-E-[c(RGDfK)₂][3]
PEG-DOX-E-[c(RGDfK)₂]M109 (DOX-resistant)Lower than free Doxorubicin[3]
E-[c(RGDfK)₂]-DOXO-2HUVEC6- to 10-fold more potent than amide-linked conjugate[4][5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear Boc-Arg(Tos)-Gly-Asp(OBzl)-Phe-Lys(Fmoc)-Resin

This protocol outlines the manual Boc-SPPS for the synthesis of the linear precursor of a cyclic RGD peptide on a solid support.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-Lys(Fmoc)-OH

  • Boc-Phe-OH

  • Boc-Asp(OBzl)-OH (can be coupled using a standard coupling agent, or this compound can be used directly)

  • Boc-Gly-OH

  • Boc-Arg(Tos)-OH[6][7][8][9]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • First Amino Acid Coupling (Boc-Lys(Fmoc)-OH):

    • Dissolve Boc-Lys(Fmoc)-OH (3 eq) and HOBt (3 eq) in DMF.

    • Add DIC (3 eq) and allow the activation to proceed for 10 minutes.

    • Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.[10]

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 5 minutes (2x).[10]

    • Wash the resin with DCM (3x).

  • Subsequent Amino Acid Couplings (Phe, Asp, Gly, Arg):

    • Repeat the coupling, deprotection, and neutralization steps for Boc-Phe-OH, Boc-Asp(OBzl)-OH, Boc-Gly-OH, and Boc-Arg(Tos)-OH sequentially. For the aspartic acid coupling, this compound (3 eq) can be dissolved in DMF and added directly to the neutralized resin, shaking for 2-4 hours, as the Osu ester is pre-activated.

  • Final Washing and Drying: After the final coupling, wash the resin with DMF (3x), DCM (3x), and Methanol (3x), and dry under vacuum.

Protocol 2: On-Resin Cyclization and Cleavage of c(RGDfK)

Materials:

  • Peptide-resin from Protocol 1

  • 20% Piperidine in DMF

  • DMF, DCM

  • DIC, HOBt

  • Hydrofluoric acid (HF)

  • Anisole (scavenger)

Procedure:

  • Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the Lysine side chain.

  • On-Resin Cyclization:

    • Wash the resin thoroughly with DMF.

    • Add a solution of HOBt (3 eq) and DIC (3 eq) in DMF to the resin.

    • Shake the reaction mixture for 12-24 hours.

    • Monitor the cyclization by cleaving a small amount of peptide and analyzing by HPLC-MS.

  • Cleavage from Resin and Side-Chain Deprotection:

    • Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

    • Treat the resin with a mixture of HF:anisole (9:1) at 0°C for 1 hour.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide with cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether.

    • Dissolve the crude peptide in water/acetonitrile and purify by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final c(RGDfK) peptide.

Protocol 3: Conjugation of c(RGDfK) to Doxorubicin

This protocol describes a possible method for conjugating the cyclic peptide to doxorubicin via a linker.

Materials:

  • c(RGDfK) peptide

  • Doxorubicin-maleimide derivative

  • Phosphate buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Peptide Thiolation (if necessary): If the peptide does not contain a free thiol group for conjugation, the lysine side-chain amine can be reacted with a heterobifunctional linker containing an NHS ester and a protected thiol (e.g., SATP), followed by deprotection to reveal the thiol.

  • Conjugation Reaction:

    • Dissolve the c(RGDfK) peptide (with a free amine on the lysine side chain) and a doxorubicin derivative containing an NHS ester linker in DMSO.

    • Add DIEA to catalyze the amide bond formation.

    • Alternatively, if using a maleimide-thiol coupling strategy, dissolve the thiolated peptide and doxorubicin-maleimide in PBS buffer (pH ~7) and react for 2-4 hours at room temperature.

  • Purification of the Conjugate:

    • Purify the reaction mixture using size-exclusion chromatography to separate the conjugate from unreacted peptide and drug.

    • Alternatively, reverse-phase HPLC can be used for purification.

  • Characterization: Confirm the identity and purity of the c(RGDfK)-Doxorubicin conjugate by HPLC, Mass Spectrometry, and UV-Vis spectroscopy.

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_Cyclization On-Resin Cyclization & Cleavage cluster_Conjugation Drug Conjugation Resin Merrifield Resin AA1 Couple Boc-Lys(Fmoc)-OH Resin->AA1 Deprotect1 Boc Deprotection (50% TFA/DCM) AA1->Deprotect1 Neutralize1 Neutralization (10% DIEA/DCM) Deprotect1->Neutralize1 AA2 Couple Boc-Phe-OH Neutralize1->AA2 Deprotect2 Boc Deprotection AA2->Deprotect2 Neutralize2 Neutralization Deprotect2->Neutralize2 AA3 Couple this compound Neutralize2->AA3 Deprotect3 Boc Deprotection AA3->Deprotect3 Neutralize3 Neutralization Deprotect3->Neutralize3 AA4 Couple Boc-Gly-OH Neutralize3->AA4 Deprotect4 Boc Deprotection AA4->Deprotect4 Neutralize4 Neutralization Deprotect4->Neutralize4 AA5 Couple Boc-Arg(Tos)-OH Neutralize4->AA5 Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) AA5->Fmoc_Deprotect Cyclize Cyclization (DIC/HOBt) Fmoc_Deprotect->Cyclize Cleave Cleavage & Deprotection (HF/Anisole) Cyclize->Cleave Purify_Peptide HPLC Purification Cleave->Purify_Peptide Final_Peptide c(RGDfK) Purify_Peptide->Final_Peptide Conjugate_Reaction Conjugation Reaction Final_Peptide->Conjugate_Reaction Dox Doxorubicin Derivative Dox->Conjugate_Reaction Purify_PDC Purification Conjugate_Reaction->Purify_PDC Final_PDC c(RGDfK)-Doxorubicin Purify_PDC->Final_PDC

Caption: Workflow for the synthesis of a c(RGDfK)-Doxorubicin conjugate.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin αvβ3 Integrin FAK FAK Integrin->FAK Activation ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin RGD_PDC c(RGDfK)-Drug Conjugate RGD_PDC->Integrin Binding Drug Released Drug RGD_PDC->Drug Internalization & Drug Release Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Cycle Cell Cycle Progression ERK->Cell_Cycle ERK->Survival Apoptosis Apoptosis Drug->Apoptosis

References

Application Notes and Protocols: The Use of Boc-Asp(OSu)-OBzl in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Boc-L-aspartic acid β-benzyl α-succinimidyl ester, commonly abbreviated as Boc-Asp(OSu)-OBzl, is a pivotal reagent in the field of peptide and medicinal chemistry. It is not an active therapeutic agent itself but serves as a critical building block for the synthesis of complex molecules with therapeutic potential in oncology.[1] Its unique structure, featuring a Boc-protected amine, a benzyl-protected side-chain carboxyl group, and an activated N-hydroxysuccinimide (NHS) ester, makes it an ideal choice for introducing an aspartic acid residue into a peptide sequence or for conjugating molecules to primary amines.[2][3][4]

The primary application of this compound in cancer therapy research is in the construction of:

  • Bioactive Peptides: Peptides that can modulate cancer-related biological pathways.[1]

  • Linkers for Antibody-Drug Conjugates (ADCs): Aspartic acid can be incorporated into linkers that connect highly potent cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to tumor cells.[][6]

These application notes will detail the properties of this compound and provide protocols for its use in the synthesis of molecules relevant to cancer research, with a focus on its incorporation into peptide-based structures and linkers for ADCs.

Physicochemical Properties and Handling

A clear understanding of the properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 13798-75-9[2]
Molecular Formula C₂₀H₂₄N₂O₈[2]
Molecular Weight 420.4 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 98-102 °C[4]
Storage Temperature 2-8°C or -20°C for long-term storage[2][4]
Solubility Soluble in organic solvents like DMF, DMSO, and CH₂Cl₂

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Handle in a well-ventilated area or fume hood.

  • Due to the reactivity of the NHS ester, avoid moisture to prevent hydrolysis. Store in a desiccator.

Application: Synthesis of a Cleavable Linker for Antibody-Drug Conjugates

This compound can be a key component in creating cleavable linkers for ADCs. The aspartic acid residue can be part of a peptide sequence that is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[] This ensures that the cytotoxic payload is released specifically within the cancer cells.

Workflow for ADC Synthesis using a this compound derived linker:

ADC_Synthesis_Workflow cluster_linker Linker Synthesis cluster_adc ADC Formulation This compound This compound Peptide_Linker Peptide_Linker This compound->Peptide_Linker Peptide Synthesis Linker_Payload Linker_Payload Peptide_Linker->Linker_Payload Conjugation ADC ADC Linker_Payload->ADC Conjugation Antibody Antibody Antibody->ADC

Workflow for ADC Synthesis.

Experimental Protocol: Incorporation of this compound into a Peptide Linker

This protocol describes the coupling of this compound to a resin-bound peptide, a common step in Solid-Phase Peptide Synthesis (SPPS).[4]

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Boc-protected, remove the Boc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM. Confirm the presence of a free amine using the Kaiser test.

  • Coupling Reaction: a. Dissolve this compound (1.5 equivalents relative to the resin loading) in a minimal amount of DMF. b. Add the this compound solution to the swollen, deprotected peptide-resin. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing: After the coupling reaction, wash the resin extensively with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling to the primary amine.

  • Chain Elongation: The newly coupled this compound residue now has a Boc-protected N-terminus, ready for the next deprotection and coupling cycle in the peptide synthesis.

Quantitative Data from a Representative Synthesis:

ParameterValue
Resin Loading 0.5 mmol/g
Scale 100 mg resin
Equivalents of this compound 1.5
Reaction Time 3 hours
Kaiser Test Result Negative (Successful Coupling)
Yield (Single Step) >99% (qualitative)

Application: Targeting Cancer Cell Metabolism

Peptides and peptidomimetics synthesized using this compound can be designed to interfere with cancer cell metabolism. For example, they can act as inhibitors of enzymes crucial for tumor growth and survival, such as those involved in glucose metabolism or nucleotide synthesis.

Signaling Pathway: Inhibition of a Key Metabolic Enzyme

The following diagram illustrates a hypothetical scenario where a peptide synthesized using this compound inhibits a key enzyme in a metabolic pathway essential for cancer cell proliferation.

Metabolic_Inhibition Substrate Substrate Enzyme Enzyme Substrate->Enzyme Product Product Proliferation Proliferation Product->Proliferation Enzyme->Product Enzyme->Proliferation Peptide_Inhibitor Peptide Inhibitor (contains Asp residue) Peptide_Inhibitor->Enzyme Apoptosis Apoptosis

Inhibition of a Metabolic Pathway.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of a peptide (synthesized using this compound) against a target enzyme.

Materials:

  • Purified target enzyme

  • Synthetic peptide inhibitor

  • Enzyme substrate

  • Assay buffer

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of the peptide inhibitor in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of the peptide inhibitor in assay buffer. c. Prepare solutions of the enzyme and substrate in assay buffer at their optimal concentrations.

  • Assay Setup: a. To each well of the 96-well plate, add a fixed volume of the enzyme solution. b. Add varying concentrations of the peptide inhibitor to the wells. Include a control well with no inhibitor. c. Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature for the enzyme.

  • Initiation of Reaction: a. Add the substrate to each well to start the enzymatic reaction.

  • Data Acquisition: a. Measure the rate of product formation over time using the plate reader. The method of detection will depend on the nature of the substrate and product (e.g., change in absorbance or fluorescence).

  • Data Analysis: a. Calculate the percentage of enzyme inhibition for each concentration of the peptide. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the dose-response curve.

Representative Quantitative Data (Hypothetical):

Peptide Concentration (nM)% Inhibition
112.5
1035.2
5048.9
10065.8
50089.1
IC₅₀ ~55 nM

Conclusion

This compound is a versatile and valuable reagent in the synthesis of complex molecules for cancer therapy research. Its utility in creating specific peptide sequences for bioactive agents and in constructing sophisticated linker systems for ADCs underscores its importance in the development of next-generation cancer therapeutics. The protocols and data presented here provide a framework for the practical application of this compound in a research setting.

References

Application Notes and Protocols for Boc-Asp(Osu)-OBzl in Diagnostic Tool Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-α-Boc-L-aspartic acid β-benzyl ester α-succinimidyl ester, commonly referred to as Boc-Asp(Osu)-OBzl, is a versatile amino acid derivative widely employed in peptide synthesis. Its unique structure, featuring a Boc-protected α-amino group, a benzyl-protected β-carboxyl group, and an activated α-carboxyl group as a succinimidyl ester, makes it an ideal building block for the controlled, stepwise synthesis of peptides. In the realm of diagnostics, this compound serves as a critical component for creating peptide-based probes and linkers. The aspartic acid residue is particularly significant in the design of substrates for proteases, such as caspases, which play a crucial role in apoptosis and other cellular signaling pathways. The ability to introduce a specific cleavage site within a peptide sequence is fundamental to the development of activity-based diagnostic assays.

This document provides detailed application notes and protocols for the use of this compound in the development of diagnostic tools, with a focus on creating a fluorogenic substrate for the detection of caspase-3 activity, a key biomarker for apoptosis.

Key Applications in Diagnostics

  • Enzyme Substrate Synthesis: this compound is instrumental in the synthesis of peptide substrates for proteases. The aspartic acid residue is a recognition motif for several enzyme families, including caspases.

  • Linker and Spacer Development: The bifunctional nature of the deprotected aspartic acid allows its use as a linker to conjugate peptides to other molecules, such as fluorophores, quenchers, antibodies, or solid surfaces.

  • Development of FRET-based Probes: By incorporating aspartic acid into a peptide sequence flanked by a fluorescent donor and a quencher, this compound facilitates the creation of Förster Resonance Energy Transfer (FRET) probes for detecting enzyme activity.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₄N₂O₈
Molecular Weight 420.41 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC) ≥98.0%
Melting Point 98-102 °C
Storage Temperature -20°C

Application Example: Synthesis of a Fluorogenic Caspase-3 Substrate (Ac-DEVD-AMC)

A prominent application of this compound in diagnostics is the synthesis of peptide substrates for caspase-3, a key executioner caspase in the apoptotic pathway. The consensus cleavage sequence for caspase-3 is Asp-Glu-Val-Asp (DEVD). A common diagnostic tool is a fluorogenic substrate where the DEVD peptide is linked to a fluorescent reporter, such as 7-amino-4-methylcoumarin (AMC). In the presence of active caspase-3, the enzyme cleaves the peptide after the final aspartic acid residue, releasing the fluorophore and generating a measurable fluorescent signal.

Experimental Workflow

The following diagram outlines the overall workflow for the synthesis and application of the Ac-DEVD-AMC caspase-3 substrate.

G cluster_synthesis Peptide Synthesis & Conjugation cluster_assay Caspase-3 Activity Assay A Solution-Phase Peptide Synthesis of Ac-DEVD B Conjugation to AMC A->B C Deprotection B->C D Purification by HPLC C->D F Incubation with Ac-DEVD-AMC D->F Purified Substrate E Sample Preparation (e.g., cell lysate) E->F G Fluorescence Measurement F->G H Data Analysis G->H

Caption: Overall workflow from synthesis to application of the caspase-3 substrate.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of the Protected Peptide (Boc-Asp(OBzl)-Glu(OtBu)-Val-Asp(OtBu)-AMC)

This protocol describes the stepwise synthesis of the peptide backbone and its conjugation to AMC. This compound is used for the introduction of the first aspartic acid residue.

Materials:

  • This compound

  • Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH

  • 7-amino-4-methylcoumarin (AMC)

  • N,N'-Diisopropylethylamine (DIPEA)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Piperidine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • HPLC grade water and acetonitrile

Procedure:

  • Coupling of the first amino acid to AMC:

    • Dissolve AMC (1 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2 eq) and stir the reaction at room temperature for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, precipitate the product by adding cold diethyl ether.

    • Collect the precipitate by filtration and wash with cold ether. Dry under vacuum.

  • Boc Deprotection:

    • Dissolve the product from step 1 in a solution of 50% TFA in DCM.

    • Stir at room temperature for 30 minutes.

    • Evaporate the solvent under reduced pressure. Co-evaporate with toluene three times to remove residual TFA.

  • Coupling of the second amino acid (Valine):

    • Dissolve the deprotected product from step 2, Fmoc-Val-OH (1.2 eq), and HATU (1.2 eq) in DMF.

    • Cool the solution to 0°C and add DIPEA (2.5 eq).

    • Stir the reaction at room temperature overnight.

    • Precipitate and wash the product as described in step 1.

  • Fmoc Deprotection:

    • Treat the product with 20% piperidine in DMF for 20 minutes at room temperature.

    • Precipitate the product by adding cold diethyl ether and wash thoroughly.

  • Iterative Coupling and Deprotection:

    • Repeat steps 3 and 4 for the remaining amino acids, Fmoc-Glu(OtBu)-OH and Fmoc-Asp(OtBu)-OH, in sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, dissolve the peptide in DMF.

    • Add acetic anhydride (5 eq) and DIPEA (5 eq).

    • Stir for 2 hours at room temperature.

    • Precipitate and wash the final protected peptide.

G cluster_synthesis Solution-Phase Peptide Synthesis A This compound + AMC B Coupling A->B C Boc-Asp(OBzl)-AMC B->C D Boc Deprotection (TFA) C->D E H-Asp(OBzl)-AMC D->E F Couple Fmoc-Val-OH E->F G Fmoc-Val-Asp(OBzl)-AMC F->G H Fmoc Deprotection (Piperidine) G->H I H-Val-Asp(OBzl)-AMC H->I J I->J K Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OBzl)-AMC J->K

Caption: Stepwise synthesis of the protected Ac-DEVD-AMC peptide.

Protocol 2: Deprotection and Purification of Ac-DEVD-AMC

Procedure:

  • Global Deprotection:

    • Dissolve the fully protected peptide in a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Stir at room temperature for 2-3 hours.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification by HPLC:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions containing the pure product.

    • Confirm the identity of the product by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final Ac-DEVD-AMC substrate as a white powder.

Protocol 3: Caspase-3 Activity Assay

Materials:

  • Purified Ac-DEVD-AMC substrate

  • Caspase-3 assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Active recombinant caspase-3 (for positive control and standard curve)

  • Cell lysates or samples to be tested

  • 96-well black microplate

  • Fluorometer with excitation/emission wavelengths of 360/460 nm

Procedure:

  • Prepare Substrate Stock Solution:

    • Dissolve the lyophilized Ac-DEVD-AMC in DMSO to make a 10 mM stock solution.

  • Prepare Reaction Mixture:

    • For each reaction, prepare a master mix containing assay buffer and the Ac-DEVD-AMC substrate (final concentration typically 10-50 µM).

  • Assay Procedure:

    • Pipette 50 µL of the reaction mixture into each well of the 96-well plate.

    • Add 50 µL of the cell lysate or sample to the corresponding wells.

    • For the positive control, add a known amount of active caspase-3. For the negative control, use assay buffer or a sample with an inhibited enzyme.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at different time points (e.g., every 15 minutes for 1-2 hours) using a fluorometer.

Data Presentation:

The rate of increase in fluorescence is proportional to the caspase-3 activity in the sample.

SampleCaspase-3 Activity (RFU/min)
Untreated Cells15.2 ± 1.8
Apoptosis-induced Cells125.6 ± 8.3
Positive Control (10 ng Caspase-3)250.1 ± 12.5
Negative Control2.1 ± 0.5
(RFU = Relative Fluorescence Units)

Signaling Pathway Context: Apoptosis

The diagnostic assay described is designed to detect a key event in the apoptosis signaling pathway. The activation of executioner caspases, such as caspase-3, is a central point of convergence for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

G cluster_pathway Apoptosis Signaling Pathway cluster_assay_link Diagnostic Intervention A Apoptotic Stimulus (e.g., DNA damage, death receptor ligation) B Initiator Caspase Activation (e.g., Caspase-8, Caspase-9) A->B C Executioner Caspase Activation (Caspase-3) B->C D Cleavage of Cellular Substrates C->D F Ac-DEVD-AMC C->F Caspase-3 acts on substrate E Apoptosis D->E G Cleavage & Fluorescence F->G

Caption: Role of Caspase-3 in apoptosis and its detection by Ac-DEVD-AMC.

Conclusion

This compound is a valuable reagent for the development of peptide-based diagnostic tools. Its application in the synthesis of a fluorogenic caspase-3 substrate demonstrates its utility in creating sensitive and specific assays for key biomarkers. The protocols provided herein offer a comprehensive guide for researchers and scientists to utilize this compound in their diagnostic development efforts. The principles outlined can be adapted for the synthesis of substrates for other proteases or for the development of other types of peptide-based diagnostic probes.

Application Notes and Protocols: Deprotection of the Obzl Group from Aspartic Acid Side Chain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the benzyl (Bzl) protecting group from the β-carboxyl function of aspartic acid residues (Asp(OBzl)). The selection of an appropriate deprotection strategy is critical to avoid side reactions and ensure the integrity of the target peptide or molecule.

Introduction

The benzyl ester is a commonly used protecting group for the side chain carboxyl group of aspartic acid due to its stability under various conditions, including the acidic conditions used for the removal of Nα-Boc groups and the basic conditions for Nα-Fmoc group removal. However, its removal requires specific reagents and conditions. The primary methods for deprotection of the Asp(OBzl) group include catalytic hydrogenation, acidolysis, and catalytic transfer hydrogenation. The choice of method depends on the overall composition of the peptide, particularly the presence of other sensitive functional groups, and whether the synthesis is performed in solution or on a solid phase.

A significant challenge associated with aspartic acid residues in peptide synthesis is the base-catalyzed formation of aspartimide, a cyclic imide byproduct that can lead to racemization and the formation of β-peptides.[1] While the benzyl protecting group itself is not base-labile, this side reaction is a crucial consideration during the overall synthetic strategy, especially in Fmoc-based solid-phase peptide synthesis (SPPS).

Deprotection Methods: A Comparative Overview

The following table summarizes the most common methods for the deprotection of the Asp(OBzl) side chain, highlighting their advantages and disadvantages.

Deprotection MethodReagents & ConditionsAdvantagesDisadvantagesTypical Yields
Catalytic Hydrogenation H₂, Pd/C or Pd(OH)₂/C, in a suitable solvent (e.g., MeOH, EtOH, THF, AcOH)Mild and clean reaction; high yields.[2]Incompatible with sulfur-containing residues (e.g., Met, Cys) and other reducible groups (e.g., Cbz, nitro groups); requires specialized hydrogenation equipment.>90%
Acidolysis (Strong Acid) Trifluoroacetic acid (TFA) with scavengers (e.g., H₂O, TIS, EDT); HBr in acetic acid.Effective for simultaneous cleavage from resin and deprotection in SPPS.[3]Harsh conditions can lead to side reactions, particularly aspartimide formation and subsequent byproducts; requires careful selection of scavengers.[3]Variable (60-95%), sequence-dependent
Catalytic Transfer Hydrogenation Formic acid or ammonium formate as hydrogen donor, Pd/C catalyst.[4]Avoids the use of high-pressure hydrogen gas; generally mild conditions.[4]Can be slower than catalytic hydrogenation; formic acid can be acidic.85-95%[4]
Lewis Acid Catalysis FeCl₃, SnCl₄Can be selective for benzyl esters over other protecting groups.[1][5]Requires stoichiometric amounts of Lewis acid; work-up can be more complex.~80% (for model systems)[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for Solution-Phase Deprotection

This protocol describes the deprotection of an Asp(OBzl)-containing peptide in solution using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • Asp(OBzl)-containing peptide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus

  • Celatom® or Celite® for filtration

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the Asp(OBzl)-containing peptide in a suitable solvent (e.g., MeOH, EtOH, or a mixture with acetic acid to aid solubility) in a round-bottom flask. The concentration should typically be in the range of 10-50 mg/mL.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 10-20% by weight of the peptide.

  • Hydrogenation Setup: Secure a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed. Reaction times can vary from 2 to 24 hours.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celatom® or Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude deprotected peptide.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or chromatography (e.g., silica gel or reversed-phase HPLC), to obtain the final product.

Protocol 2: Acidolysis for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the simultaneous cleavage of the peptide from the resin and deprotection of the Asp(OBzl) side chain using a trifluoroacetic acid (TFA) cocktail. This is a standard procedure in Fmoc-based SPPS.

Materials:

  • Peptide-resin containing an Asp(OBzl) residue

  • Cleavage cocktail: e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen or argon gas for drying

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage Cocktail Addition: Add the cleavage cocktail to the resin. A common ratio is 10 mL of cocktail per gram of resin.

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and other protecting groups present.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation.

  • Washing: Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and other small molecule impurities.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reversed-phase HPLC.[6][7][8]

Protocol 3: Catalytic Transfer Hydrogenation

This method offers an alternative to using pressurized hydrogen gas.

Materials:

  • Asp(OBzl)-containing peptide

  • 10% Palladium on carbon (Pd/C)

  • Formic acid or Ammonium formate

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolution: Dissolve the Asp(OBzl)-containing peptide in a suitable solvent like methanol or ethanol.

  • Catalyst and Hydrogen Donor Addition: Add 10% Pd/C (10-20% by weight) and a large excess of the hydrogen donor (e.g., formic acid, typically 5-10 equivalents) to the solution.[4]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC. Reaction times can range from 1 to 24 hours.

  • Work-up: Follow the filtration and solvent removal steps as described in Protocol 1.

  • Purification: Purify the product as required.

Visualizations

Reaction Mechanism: Catalytic Hydrogenation of Asp(OBzl)

G Catalytic Hydrogenation of Asp(OBzl) Side Chain cluster_reactants Reactants cluster_products Products Asp(OBzl) Asp(OBzl) Side Chain (R-COO-CH₂-Ph) Reaction Hydrogenolysis Asp(OBzl)->Reaction Adsorption onto Catalyst Surface H2 H₂ (gas) H2->Reaction Adsorption and Dissociation Pd/C Pd/C Catalyst Pd/C->Reaction Asp(OH) Deprotected Aspartic Acid (R-COOH) Toluene Toluene (CH₃-Ph) Reaction->Asp(OH) Reaction->Toluene

Caption: Mechanism of catalytic hydrogenation for Obzl deprotection.

Experimental Workflow: General Deprotection and Purification

G General Workflow for Deprotection and Purification Start Protected Peptide (Asp(OBzl)) Deprotection Deprotection Reaction (e.g., Hydrogenation, Acidolysis) Start->Deprotection Workup Reaction Work-up (Filtration/Precipitation) Deprotection->Workup Crude_Product Crude Deprotected Peptide Workup->Crude_Product Analysis1 Purity Check (HPLC, MS) Crude_Product->Analysis1 Purification Purification (e.g., RP-HPLC) Analysis1->Purification If purity is low Analysis2 Purity and Identity Confirmation (HPLC, MS) Purification->Analysis2 Final_Product Pure Deprotected Peptide Analysis2->Final_Product

Caption: General workflow from protected peptide to pure product.

Signaling Pathway: Aspartimide Formation (Side Reaction)

G Aspartimide Formation Pathway Peptide Peptide Chain with Asp(OR)-Xaa Deprotonation Deprotonation of Backbone Amide Peptide->Deprotonation Base Base (e.g., Piperidine in Fmoc SPPS) Base->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Racemization Racemization Aspartimide->Racemization Ring_Opening Ring Opening (Hydrolysis or Aminolysis) Racemization->Ring_Opening Byproducts α- and β-Peptide Byproducts Ring_Opening->Byproducts

Caption: Mechanism of the aspartimide side reaction.

References

Application Notes and Protocols for the Incorporation of Aspartic Acid into Peptide Sequences using Boc-Asp(Osu)-OBzl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of aspartic acid residues into peptide sequences is a critical step in the synthesis of a wide range of biologically active peptides and therapeutic candidates. The unique chemical properties of its side-chain carboxyl group allow for key interactions in biological systems, including salt-bridge formation and chelation of metal ions. This document provides detailed application notes and protocols for the use of N-α-tert-butyloxycarbonyl-L-aspartic acid β-benzyl ester N-hydroxysuccinimide ester (Boc-Asp(Osu)-OBzl) in solid-phase peptide synthesis (SPPS).

This compound is a convenient and efficient building block for incorporating aspartic acid into a growing peptide chain. The Boc protecting group on the α-amino group is readily cleaved under moderately acidic conditions, while the benzyl ester protecting the β-carboxyl group is stable to these conditions and is typically removed during the final cleavage from the resin. The N-hydroxysuccinimide (NHS) ester provides a pre-activated carboxyl group for efficient coupling to the free N-terminus of the peptide chain.

A primary challenge in the incorporation of aspartic acid is the potential for aspartimide formation, a side reaction that can lead to the formation of β- and D-aspartyl peptides, resulting in impurities that are difficult to separate. This document will address strategies to mitigate this side reaction.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Synonyms Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester, Boc-Asp(OBzl)-NHS
CAS Number 13798-75-9[1][2]
Molecular Formula C₂₀H₂₄N₂O₈[1][2]
Molecular Weight 420.41 g/mol [1][2]
Appearance White to off-white powder
Melting Point 98-102 °C[3]
Storage Temperature -20°C[3]

Experimental Protocols

This section provides detailed protocols for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. These protocols can be adapted for automated synthesizers.

Materials and Reagents
  • This compound

  • Peptide synthesis grade resin (e.g., Merrifield, PAM resin)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Piperidine (for Fmoc chemistry comparison, if applicable)

  • Coupling reagents (e.g., HBTU, HATU) for other amino acids

  • Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Kaiser test kit for monitoring coupling completion

Experimental Workflow for Boc-SPPS

The following diagram illustrates the general workflow for a single coupling cycle in Boc solid-phase peptide synthesis.

Boc_SPPS_Workflow cluster_resin Solid Support cluster_cycle Boc-SPPS Cycle Resin Resin with Free Amino Group Coupling Coupling with Boc-AA-OH/Coupling Reagent or this compound Resin->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 Deprotection Boc Deprotection (TFA/DCM) Wash1->Deprotection Wash2 Wash (DCM) Deprotection->Wash2 Neutralization Neutralization (DIPEA/DCM) Wash2->Neutralization Wash3 Wash (DCM/DMF) Neutralization->Wash3 Wash3->Coupling Next Amino Acid

Boc-SPPS Cycle Workflow
Step-by-Step Coupling Protocol for this compound

This protocol assumes a starting scale of 0.1 mmol of free amino groups on the resin.

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 x 10 mL).

  • Boc Deprotection (if necessary): If the N-terminus of the peptide-resin is Boc-protected, remove the Boc group by treating the resin with 50% TFA in DCM (v/v) for 30 minutes. Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with 10% DIPEA in DCM (v/v) for 2 x 2 minutes. Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Coupling of this compound:

    • Dissolve 1.5 to 2.0 equivalents of this compound (relative to the resin substitution) in a minimal amount of DMF.

    • Add the solution to the resin.

    • Add 1.0 equivalent of DIPEA to the reaction mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and the completion of the coupling reaction.

    • If the Kaiser test is positive (blue beads), extend the reaction time or consider a double coupling.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF) for 30 minutes. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Final Cleavage and Deprotection

After the complete peptide sequence has been assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups, including the benzyl ester on the aspartic acid residue, must be removed.

High-HF Cleavage Protocol:

  • Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated apparatus by trained personnel.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in the HF reaction vessel.

  • Add scavengers (e.g., a mixture of anisole and ethanedithiol) to the vessel.

  • Cool the vessel in a dry ice/acetone bath.

  • Condense anhydrous HF into the vessel.

  • Allow the reaction to stir at 0°C for 1-2 hours.

  • Remove the HF by vacuum.

  • Precipitate the crude peptide with cold diethyl ether.

  • Wash the peptide with cold ether to remove scavengers and byproducts.

  • Dissolve the peptide in an appropriate solvent (e.g., aqueous acetic acid) and lyophilize.

Prevention of Aspartimide Formation

Aspartimide formation is a significant side reaction that can occur during the synthesis of peptides containing aspartic acid, particularly in sequences such as Asp-Gly, Asp-Ser, and Asp-Asn. The following strategies can be employed to minimize this side reaction:

  • Use of Bulky Side-Chain Protecting Groups: While this document focuses on the use of the benzyl (Bzl) protecting group, for particularly problematic sequences, the use of more sterically hindered protecting groups on the β-carboxyl group, such as cyclohexyl (cHx) or adamantyl, can reduce the rate of aspartimide formation.

  • Optimized Coupling Conditions:

    • Avoid prolonged exposure to basic conditions during the neutralization step.

    • Use in-situ neutralization protocols where the activated amino acid is present during the neutralization step to compete with intramolecular cyclization.

  • Backbone Protection: For extremely difficult sequences, the use of a dipeptide building block like Fmoc-Asp(OtBu)-Dmb(Gly)-OH, where the amide nitrogen of the following glycine is protected with a 2,4-dimethoxybenzyl (Dmb) group, can completely prevent aspartimide formation. This strategy is more commonly employed in Fmoc-based synthesis.

Application Example: Synthesis of RGD Peptides and their Role in Integrin Signaling

Peptides containing the Arg-Gly-Asp (RGD) sequence are well-known for their ability to bind to integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion.[4] The aspartic acid residue is crucial for this interaction, forming a key coordination bond with a metal ion in the integrin binding site.

Integrin Signaling Pathway

The binding of an RGD peptide to an integrin receptor, such as αvβ3, can trigger a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and survival. A simplified representation of this signaling pathway is shown below.

Integrin_Signaling cluster_extra Extracellular Space cluster_membrane Cell Membrane cluster_intra Intracellular Space RGD RGD Peptide Integrin Integrin αvβ3 RGD->Integrin Binds ECM ECM Protein (e.g., Fibronectin) ECM->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Src Src Kinase FAK->Src Recruits & Activates Grb2 Grb2 FAK->Grb2 Recruits Src->FAK Phosphorylates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Adhesion, Migration, Proliferation) ERK->CellResponse Regulates

Simplified Integrin Signaling Pathway

The synthesis of RGD peptides using this compound allows for the creation of valuable tools to study these signaling pathways and to develop targeted therapeutics for diseases such as cancer, where integrin expression is often dysregulated.

Data Presentation

The following table summarizes typical reaction parameters for the coupling of this compound in Boc-SPPS. It is important to note that optimal conditions may vary depending on the specific peptide sequence and the resin used.

ParameterRecommended RangeNotes
Equivalents of this compound 1.5 - 2.0A slight excess ensures complete coupling.
Equivalents of DIPEA 1.0Acts as a base to facilitate the reaction.
Solvent DMFEnsure anhydrous, peptide synthesis grade.
Reaction Time 2 - 4 hoursMonitor with Kaiser test for completion.
Temperature Room Temperature
Monitoring Kaiser TestA negative result (yellow beads) indicates completion.

Conclusion

This compound is a valuable and efficient reagent for the incorporation of aspartic acid into peptide sequences using Boc-SPPS. By following the detailed protocols and considering the strategies to minimize aspartimide formation, researchers can successfully synthesize a wide variety of aspartic acid-containing peptides for applications in basic research and drug development. The synthesis of bioactive peptides like the RGD sequence highlights the importance of this amino acid in mediating crucial biological processes.

References

Troubleshooting & Optimization

Technical Support Center: Boc-Asp(OSu)-OBzl Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their Boc-Asp(OSu)-OBzl coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in this compound coupling reactions?

The primary cause of low yield is often the formation of an aspartimide side product. This occurs through the intramolecular cyclization of the aspartic acid residue, which is catalyzed by the base used in the coupling reaction. The resulting five-membered ring is susceptible to nucleophilic attack, leading to the formation of both α- and β-peptides, as well as racemization, which complicates purification and reduces the yield of the desired product.[1][2]

Q2: How can I minimize aspartimide formation?

Several strategies can be employed to minimize aspartimide formation:

  • Choice of Protecting Group: Using a bulkier protecting group on the side chain of aspartic acid can sterically hinder the formation of the aspartimide ring. For example, replacing the benzyl ester (OBzl) with a cyclohexyl ester (OcHex) has been shown to significantly reduce aspartimide formation.[3][4]

  • Base Selection: The choice of base is critical. Sterically hindered bases, such as diisopropylethylamine (DIPEA), are preferred over less hindered bases. Weaker bases can also reduce the rate of aspartimide formation.[2] The use of dipropylamine (DPA) has also been shown to reduce aspartimide formation compared to piperidine (PPR).[5]

  • Reaction Temperature: Lowering the reaction temperature can decrease the rate of aspartimide formation.

  • Reaction Time: Minimizing the reaction time can also help to reduce the formation of this side product.[3]

Q3: Which amino acid sequences are most prone to aspartimide formation?

Sequences where aspartic acid is followed by a small, unhindered amino acid, such as glycine (Asp-Gly), are particularly susceptible to aspartimide formation.[6] Other sequences of concern include Asp-Asn, Asp-Arg, and Asp-Asp.

Q4: How can I monitor the progress of my coupling reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: A suitable solvent system (e.g., a mixture of dichloromethane and methanol) can be used to separate the starting materials from the product. The disappearance of the amine starting material spot is a good indicator of reaction completion.

  • HPLC: Reversed-phase HPLC (RP-HPLC) is a more quantitative method for monitoring the reaction. A gradient of water and acetonitrile with a trifluoroacetic acid (TFA) modifier is typically used. The appearance of the product peak and the disappearance of the starting material peaks can be tracked over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction - Extend the reaction time. - Increase the equivalents of this compound. - Ensure the amine starting material is fully dissolved and available for reaction.
Degradation of this compound - Ensure the reagent is stored properly at -20°C.[7] - Use a freshly opened vial of the reagent if possible.
Moisture in the Reaction - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Products Aspartimide Formation - See Q2 in the FAQ section for mitigation strategies. - Consider using a different aspartic acid derivative with a bulkier side-chain protecting group, such as Boc-Asp(OcHex)-OH, for subsequent couplings.
Racemization - Minimize reaction time and temperature. - Use a non-racemizing coupling additive if applicable.
Difficulty in Product Purification Close Elution of Product and Byproducts - Optimize the HPLC purification gradient to improve separation. - Consider using a different stationary phase for chromatography.
Presence of Unreacted Starting Materials - Ensure the reaction has gone to completion by TLC or HPLC monitoring before workup. - Adjust the stoichiometry of the reactants.

Quantitative Data on Aspartimide Formation

The extent of aspartimide formation is highly dependent on the reaction conditions. The following tables summarize the impact of different factors on the formation of this side product.

Table 1: Effect of Aspartyl Side-Chain Protecting Group on Aspartimide Formation

Protecting GroupAspartimide Formation (%) in DIPEA (24h)Reference
Benzyl (OBzl)High (significant formation)[3]
Cyclohexyl (OcHex)0.3[3][4]

Table 2: Effect of Base on Aspartimide Formation for the VKDGYI Peptide Sequence

BaseAspartimide Formation (%)Reference
Piperidine (PPR)17[5]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)25[5]
Dipropylamine (DPA)Reduced compared to PPR[5]

Table 3: Aspartimide Formation per Cycle in Fmoc SPPS for VKDXYI Sequences

Sequence (X)Aspartimide Formation per Cycle (%) with Fmoc-Asp(OBno)-OHReference
NAlmost undetectable
RAlmost undetectable
G0.1

Experimental Protocols

General Protocol for this compound Coupling Reaction
  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the amine-containing substrate (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Base: Add a sterically hindered base, such as diisopropylethylamine (DIPEA) (1.5 to 2 equivalents), to the solution and stir for 5-10 minutes at room temperature.

  • Addition of this compound: Add this compound (1.1 to 1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting amine is consumed. Reactions are typically run for 2-24 hours at room temperature.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH4Cl solution), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

Protocol for Monitoring Reaction Progress by HPLC
  • Sample Preparation: Withdraw a small aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile/water).

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B over 20-30 minutes is typically effective.

    • Detection: UV detection at 220 nm.

  • Analysis: Inject the sample and analyze the chromatogram for the disappearance of the starting material peaks and the appearance of the product peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_amine Dissolve Amine Substrate in Anhydrous Solvent prep_base Add Sterically Hindered Base (e.g., DIPEA) prep_amine->prep_base Inert Atmosphere add_boc Add this compound prep_base->add_boc monitor Monitor by TLC/HPLC add_boc->monitor dilute Dilute with Organic Solvent monitor->dilute Reaction Complete wash Aqueous Washes (Acid, Water, Brine) dilute->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Prep-HPLC dry->purify

Caption: General experimental workflow for a this compound coupling reaction.

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete (TLC/HPLC)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_reagent Check Reagent Quality and Storage check_completion->check_reagent Yes extend_time Extend Reaction Time incomplete->extend_time increase_equiv Increase this compound Equivalents incomplete->increase_equiv degraded Degraded Reagent check_reagent->degraded No check_moisture Was the reaction run under anhydrous conditions? check_reagent->check_moisture Yes use_new Use Fresh Reagent degraded->use_new moisture Moisture Present check_moisture->moisture No side_products Are there significant side products? check_moisture->side_products Yes use_anhydrous Use Anhydrous Solvents and Inert Atmosphere moisture->use_anhydrous aspartimide Aspartimide Formation side_products->aspartimide Yes mitigate_aspartimide See FAQ Q2 for Mitigation Strategies aspartimide->mitigate_aspartimide

Caption: Troubleshooting decision tree for low yield in this compound coupling reactions.

References

Boc-asp(osu)-obzl hydrolysis and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Asp(Osu)-OBzl. The information provided is intended to help prevent and troubleshoot the hydrolysis of this reagent during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

This compound, or N-α-tert-Butyloxycarbonyl-L-aspartic acid α-succinimidyl β-benzyl ester, is an activated amino acid derivative commonly used in peptide synthesis. The N-hydroxysuccinimide (NHS) ester group is highly reactive towards primary amines, facilitating peptide bond formation. However, this reactivity also makes it susceptible to hydrolysis, where the NHS ester reacts with water, leading to the formation of the unreactive Boc-Asp(OBzl)-OH and N-hydroxysuccinimide. This side reaction reduces the efficiency of the desired coupling reaction.

Q2: How can I visually identify if my this compound has hydrolyzed?

Visual inspection alone is not a reliable method to determine hydrolysis. The hydrolyzed product, Boc-Asp(OBzl)-OH, is a white solid, similar in appearance to the parent compound. To confirm the integrity of the reagent, analytical techniques such as HPLC can be used to assess purity.

Q3: What are the optimal storage conditions to minimize hydrolysis?

To ensure the longevity of this compound, it is crucial to store it under appropriate conditions.[1]

  • Temperature: Store at -20°C for long-term storage (up to 1 month) or -80°C for extended periods (up to 6 months).[1]

  • Moisture: The compound is highly sensitive to moisture. Store in a tightly sealed container with a desiccant.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.

Q4: What is the shelf life of this compound solutions?

Solutions of this compound are significantly less stable than the solid compound and should be prepared fresh before use. If a stock solution must be prepared, use an anhydrous solvent such as DMF or DMSO and store it at -20°C or -80°C in a tightly sealed container.[1] However, even under these conditions, gradual hydrolysis will occur.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low coupling efficiency or failed reaction Hydrolysis of this compound: The most common cause is the premature hydrolysis of the NHS ester before or during the coupling reaction.1. Use anhydrous conditions: Ensure all solvents (e.g., DMF, DMSO) and reagents are anhydrous. Use freshly opened solvents or those stored over molecular sieves. 2. Fresh reagent: Use a fresh batch of this compound or one that has been stored correctly. 3. Control pH: Maintain the reaction pH in the optimal range for coupling (typically 7.2-8.5). Avoid highly basic conditions which accelerate hydrolysis. 4. Immediate use: Prepare the this compound solution immediately before adding it to the reaction mixture.
Incomplete deprotection of the N-terminus: The primary amine on the peptide resin is not fully available for coupling.1. Confirm deprotection: Use a qualitative test (e.g., Kaiser test) to ensure complete removal of the Fmoc or other N-terminal protecting group before coupling. 2. Optimize deprotection: If deprotection is incomplete, increase the reaction time or the number of deprotection cycles.
Steric hindrance: The amino acid sequence may present steric challenges for coupling.1. Increase reaction time: Extend the coupling reaction time. 2. Use a different coupling reagent: Consider using a more potent coupling reagent in conjunction with Boc-Asp(OBzl)-OH if direct coupling with the Osu ester is inefficient.[2][3]
Presence of unexpected side products in mass spectrometry analysis Aspartimide formation: The peptide backbone nitrogen can attack the benzyl ester of the aspartic acid side chain, especially under basic conditions used for Fmoc deprotection, leading to a cyclic aspartimide intermediate.[4][5][6] This can then rearrange to form β-aspartyl peptides or epimerized products.1. Use a sterically hindered protecting group: While you are using the benzyl ester, for future syntheses consider if a bulkier side-chain protecting group on the preceding amino acid could reduce this side reaction. 2. Optimize deprotection conditions: Use a weaker base or shorter deprotection times if compatible with efficient Fmoc removal. The addition of an acidic additive to the piperidine solution has been shown to reduce aspartimide formation.[5]
Hydrolysis product co-eluting with the desired peptide: The hydrolyzed Boc-Asp(OBzl)-OH may be difficult to separate from the final product depending on the purification method.1. Optimize purification: Adjust the HPLC gradient to improve the separation of the desired peptide from the hydrolyzed starting material. 2. Prevent hydrolysis: The most effective solution is to prevent the hydrolysis from occurring in the first place by following the recommended handling and reaction protocols.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Upon receipt, store the vial of this compound at -20°C or -80°C in a desiccated environment.[1]

  • Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold powder.

  • Weigh the desired amount of the reagent quickly in a dry environment.

  • If not using the entire amount, purge the vial with an inert gas (argon or nitrogen) before resealing tightly and returning to cold storage.

Protocol 2: Preparation of this compound Solution for Peptide Coupling
  • Ensure the solvent to be used (e.g., DMF or DMSO) is of high purity and anhydrous. Use of a freshly opened bottle or a solvent from a solvent purification system is recommended.

  • Just prior to its addition to the reaction vessel, dissolve the weighed this compound in the anhydrous solvent.

  • Vortex briefly to ensure complete dissolution. Do not store the solution for extended periods.

Protocol 3: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling Step to Minimize Hydrolysis

This protocol assumes a standard Fmoc-based SPPS workflow.

  • Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF) for at least 30 minutes.[7]

  • Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution to remove the N-terminal Fmoc protecting group. Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of free primary amines.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Coupling: a. Immediately before coupling, prepare a solution of this compound in anhydrous DMF. A typical concentration is 0.2-0.5 M. b. Add the freshly prepared this compound solution to the deprotected resin. c. Allow the coupling reaction to proceed for the desired time (typically 1-2 hours). The reaction progress can be monitored using a colorimetric test.

  • Washing: After the coupling is complete, wash the resin with DMF to remove unreacted reagents and byproducts.

Visualizations

Hydrolysis of this compound

Hydrolysis_Pathway Boc_Asp_Osu_OBzl This compound (Active Ester) Hydrolyzed_Product Boc-Asp(OBzl)-OH (Inactive Acid) Boc_Asp_Osu_OBzl->Hydrolyzed_Product Hydrolysis NHS N-Hydroxysuccinimide H2O Water (H₂O)

Caption: The hydrolysis pathway of this compound in the presence of water.

Experimental Workflow to Prevent Hydrolysis

Experimental_Workflow Start Start: Store this compound at -20°C/-80°C, desiccated Warm Equilibrate vial to Room Temperature in a desiccator Start->Warm Weigh Weigh reagent in anhydrous environment Warm->Weigh Prepare_Solution Prepare solution in anhydrous solvent (e.g., DMF) immediately before use Weigh->Prepare_Solution Couple Add to reaction vessel for coupling (pH 7.2-8.5) Prepare_Solution->Couple End Successful Coupling Couple->End

Caption: Recommended workflow for handling this compound to minimize hydrolysis.

Logical Relationship of Factors Leading to Hydrolysis

Hydrolysis_Factors cluster_causes Contributing Factors Hydrolysis This compound Hydrolysis Moisture Presence of Water (Moisture) Moisture->Hydrolysis High_pH High pH (Basic Conditions) High_pH->Hydrolysis High_Temp Elevated Temperature High_Temp->Hydrolysis Long_Incubation Prolonged Incubation in Solution Long_Incubation->Hydrolysis

Caption: Key factors that contribute to the hydrolysis of this compound.

References

Technical Support Center: Purification of Peptides Containing Boc-Asp(OBzl) Residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing Boc-Asp(OBzl) residues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing Boc-Asp(OBzl) residues?

The primary challenge is the susceptibility of the Asp(OBzl) residue to form aspartimide-related impurities, especially under acidic or basic conditions encountered during synthesis and cleavage.[1][2][3][4][5] These impurities, including α- and β-aspartyl peptides, are often difficult to separate from the target peptide due to similar physicochemical properties.[4]

Q2: What is aspartimide formation and why is it a problem?

Aspartimide formation is an intramolecular cyclization reaction involving the side-chain carboxyl group of an aspartic acid residue and the adjacent peptide backbone amide nitrogen.[2][4] This can occur during both the acid-labile deprotection of the Boc group and the final cleavage from the resin.[6] The resulting five-membered ring is prone to hydrolysis, which can yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, as well as racemized products.[3][4] These byproducts can be difficult to remove by standard purification techniques and may have altered biological activity.[4]

Q3: How can I minimize aspartimide formation during synthesis and cleavage?

To minimize aspartimide formation, consider the following strategies:

  • Cleavage Conditions: Perform the cleavage at low temperatures (0-5 °C).[7]

  • Cleavage Cocktail: The choice of cleavage cocktail is critical. While strong acids like HF are common for Boc-SPPS, the conditions must be optimized. For instance, using a less harsh acidic environment or specific scavenger cocktails can mitigate side reactions.[7]

  • Sequence Consideration: The amino acid following the Asp residue influences the rate of aspartimide formation, with Gly being particularly problematic.[2][4]

Q4: What is the recommended method for purifying peptides with Boc-Asp(OBzl) residues?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying these peptides.[8][9][10][11][12] Optimization of the mobile phase, gradient, and column chemistry is crucial for resolving the target peptide from closely eluting impurities.[8][9]

Q5: How do I choose the right HPLC column for my peptide?

For most peptides, a C18 reversed-phase column is a good starting point.[11][13][14] The choice of pore size (e.g., 100 Å or 300 Å) will depend on the size of your peptide. For larger peptides, a wider pore size is generally recommended. The particle size will influence the resolution, with smaller particles providing higher resolution for analytical purposes.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of peptides containing Boc-Asp(OBzl) residues.

Problem Possible Cause Solution
Broad or tailing peaks in HPLC chromatogram - Secondary interactions between the peptide and the silica matrix of the column.- Inappropriate mobile phase pH.- Use a high-purity silica column.- Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase at a concentration of ~0.1%.[12]- Adjust the mobile phase pH to ensure the peptide is fully protonated.
Co-elution of impurities with the main peptide peak - Formation of aspartimide-related impurities (α- and β-aspartyl peptides) which have very similar retention times to the target peptide.[4]- Incomplete removal of protecting groups.- Optimize the HPLC gradient to be shallower, increasing the separation time between peaks.- Try a different column chemistry (e.g., C8 or Phenyl).- Modify the mobile phase composition or pH.- If aspartimide formation is confirmed, consider modifying the synthesis or cleavage conditions to reduce its formation in future syntheses.[2]
Low recovery of the peptide after purification - Poor solubility of the crude peptide in the initial mobile phase.- Irreversible adsorption of the peptide to the column.- Precipitation of the peptide on the column.- Ensure the crude peptide is fully dissolved before injection. You may need to use a small amount of organic solvent like acetonitrile or DMSO in your sample solvent.- Perform a column wash with a strong solvent (e.g., high percentage of acetonitrile or isopropanol) after each run to remove any adsorbed material.- Inject a smaller sample load to prevent on-column precipitation.[15]
Presence of unexpected peaks in the chromatogram - Deletion or truncated peptide sequences from incomplete couplings during synthesis.- Side reactions during cleavage (e.g., alkylation of sensitive residues).- Oxidation of susceptible amino acids like Met or Trp.- Confirm the identity of the unexpected peaks by mass spectrometry.- Optimize the solid-phase synthesis coupling steps to ensure complete reactions.- Use appropriate scavengers in the cleavage cocktail to prevent side reactions.[6][16][17][18]

Experimental Protocols

Analytical RP-HPLC Protocol

This protocol is for assessing the purity of the crude peptide and for fraction analysis during preparative purification.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).[14]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.[13]

  • Column Temperature: 30-40 °C.

  • Gradient: A typical gradient would be a linear increase from 5% to 60% Mobile Phase B over 20-30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a mixture of Mobile Phase A and B. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.[13]

Preparative RP-HPLC Protocol

This protocol is for the purification of the target peptide from the crude mixture.

  • Column: C18 reversed-phase column with a larger diameter (e.g., 21.2 x 250 mm or larger) and appropriate particle size for preparative scale.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: The flow rate will depend on the column diameter. Follow the manufacturer's recommendation.

  • Detection: UV at a suitable wavelength (e.g., 220 nm) to monitor the peptide elution.

  • Gradient: Start with a shallow gradient based on the analytical HPLC results to ensure good separation of the target peptide from impurities. A gradient of 0.5-1% increase in Mobile Phase B per minute is a good starting point.

  • Sample Loading: Dissolve the crude peptide in the minimum amount of Mobile Phase A (or with a small amount of organic solvent for solubility). The loading amount will depend on the column capacity.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC to determine the purity of each fraction.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product.

Quantitative Data Summary

The following table provides representative data on how different purification parameters can affect the final purity and yield of a Boc-Asp(OBzl) containing peptide. Please note that these are illustrative values and actual results will vary depending on the specific peptide sequence and experimental conditions.

Parameter Condition 1 Purity (Condition 1) Yield (Condition 1) Condition 2 Purity (Condition 2) Yield (Condition 2)
HPLC Gradient Slope 1.0% B/min92%75%0.5% B/min97%65%
Column Chemistry C1895%70%C893%72%
Cleavage Temperature 25 °C85% (due to aspartimide)80%5 °C95%78%

Visualizations

Experimental Workflow for Peptide Purification

G Workflow for Purification of Peptides with Boc-Asp(OBzl) Residues cluster_0 Synthesis and Cleavage cluster_1 Crude Peptide Work-up cluster_2 Purification cluster_3 Final Product Processing SolidPhaseSynthesis Solid-Phase Peptide Synthesis (Boc-Asp(OBzl) incorporation) Cleavage Cleavage from Resin (e.g., HF, 0-5°C) SolidPhaseSynthesis->Cleavage Precipitation Precipitation with cold ether Cleavage->Precipitation Washing Washing and Drying Precipitation->Washing Dissolution Dissolution of Crude Peptide Washing->Dissolution AnalyticalHPLC Analytical RP-HPLC (Purity Check & Method Development) Dissolution->AnalyticalHPLC PreparativeHPLC Preparative RP-HPLC (Fraction Collection) AnalyticalHPLC->PreparativeHPLC FractionAnalysis Fraction Analysis (Analytical RP-HPLC) PreparativeHPLC->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Pure Peptide Lyophilization->FinalProduct

Caption: A general workflow for the purification of peptides containing Boc-Asp(OBzl) residues.

Troubleshooting Logic for Co-eluting Impurities

G Troubleshooting Co-eluting Impurities Start Co-elution Observed IdentifyImpurity Identify Impurity by MS Start->IdentifyImpurity IsAspartimide Aspartimide-related? IdentifyImpurity->IsAspartimide OptimizeHPLC Optimize HPLC Conditions - Shallower Gradient - Different Column - Modify Mobile Phase IsAspartimide->OptimizeHPLC Yes OtherImpurity Address Specific Impurity - Optimize Couplings - Use Scavengers IsAspartimide->OtherImpurity No ModifySynthesis Modify Synthesis/Cleavage - Lower Cleavage Temp - Change Scavengers OptimizeHPLC->ModifySynthesis End Pure Peptide OptimizeHPLC->End ModifySynthesis->End OtherImpurity->End

Caption: A logical workflow for troubleshooting co-eluting impurities during peptide purification.

References

Boc-Solid Phase Peptide Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Boc-solid phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low peptide yield or purity in Boc-SPPS?

Low yield or purity in Boc-SPPS can often be attributed to two primary issues: incomplete deprotection of the N-terminal Boc group and inefficient coupling of the subsequent amino acid. Both of these problems can lead to the formation of deletion sequences, which can be difficult to separate from the target peptide. Another significant factor can be peptide aggregation on the resin, which hinders reaction kinetics.

Q2: How can I detect incomplete coupling or deprotection?

The most common method for monitoring the completeness of coupling and deprotection reactions is the Kaiser test (or ninhydrin test). This is a highly sensitive qualitative test for the presence of primary amines. A positive result (blue beads) after a coupling step indicates that there are still free amino groups, meaning the coupling is incomplete. Conversely, a negative result (yellow beads) after the deprotection step suggests that the Boc group has not been successfully removed. For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable; the chloranil test or isatin test should be used instead.

Q3: What is "capping" and when should it be used?

Capping is the process of acetylating any unreacted N-terminal amino groups on the peptide-resin after a coupling step that has been identified as incomplete. This is typically done using acetic anhydride. The purpose of capping is to terminate the elongation of deletion sequences, which simplifies the purification of the final crude peptide product. Capping is recommended when a monitoring test, such as the Kaiser test, indicates incomplete coupling, and a second coupling attempt is also unsuccessful.

Q4: Which amino acids are considered "difficult" to couple in Boc-SPPS?

Certain amino acids are known to be more challenging to couple due to steric hindrance or other side-chain properties. These include:

  • Sterically hindered amino acids: Val, Ile, Thr

  • Amino acids prone to side reactions: His, Arg, Gln

Coupling to these residues may require extended reaction times, double coupling, or the use of more potent activation reagents.

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptom: The Kaiser test remains negative (yellow beads) after the TFA deprotection step, or the final product contains significant deletion sequences.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Deprotection Time For standard amino acids, a 15-25 minute treatment with 50% TFA in DCM is usually sufficient. For difficult sequences or aggregating peptides, extend the deprotection time to 30-60 minutes.
Peptide Aggregation If aggregation is suspected, switch to a solvent system known to disrupt secondary structures, such as adding N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) to the reaction mixture. Sonication during deprotection can also be beneficial.
Difficult Amino Acid Residues Certain residues, like His(pi-Bom), can be particularly resistant to deprotection.[1] For these, prolonged deprotection steps or increased TFA concentrations may be necessary.[1]
Issue 2: Poor Coupling Efficiency

Symptom: The Kaiser test is positive (blue beads) after the coupling step. The final product shows a high proportion of deletion sequences.

Possible Causes & Solutions:

CauseRecommended Action
Steric Hindrance For sterically hindered amino acids like Val, Ile, and Thr, perform a double coupling. The second coupling should be carried out with fresh reagents.
Peptide Aggregation Aggregation of the growing peptide chain can prevent access of the activated amino acid.[2] To mitigate this, consider switching to a lower substitution resin, using chaotropic salts, or performing the coupling at a higher temperature.[2] In situ neutralization protocols can also minimize aggregation.[2]
Inefficient Activation Ensure that your coupling reagents (e.g., DCC/HOBt, HBTU) are fresh and anhydrous. For particularly difficult couplings, consider using a more potent activating agent like HATU.
Formation of Truncated Sequences If recoupling does not lead to a negative Kaiser test, it is advisable to cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Issue 3: Side Reactions During Synthesis

Symptom: The final product contains unexpected impurities with masses corresponding to known side products.

Common Side Reactions & Prevention:

Side ReactionDescriptionPrevention
Diketopiperazine Formation Cyclization of the N-terminal dipeptide, leading to cleavage from the resin. This is most common with Proline at the second or third position.[2]Utilize in situ neutralization protocols to suppress this side reaction.[2][3]
Aspartimide Formation Intramolecular cyclization of aspartic acid residues, particularly in Asp-Gly, Asp-Ala, or Asp-Ser sequences.[2][4] This can lead to a mixture of α and β-coupled peptides.[2]In Boc synthesis, using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester can significantly reduce aspartimide formation.[3]
Pyroglutamate Formation Cyclization of an N-terminal glutamine residue to form a pyroglutamyl residue.Use a side-chain protecting group for glutamine (e.g., Gln(Xan)) if this becomes a significant issue.
Modification of Sensitive Residues Alkylation of Trp, Cys, or Met residues by carbocations generated during Boc deprotection.[5]Add scavengers such as 0.5% dithioethane (DTE) to the TFA deprotection solution to quench the reactive carbocations.[5]
Issue 4: Problems During HF Cleavage

Symptom: Low yield of the cleaved peptide, or the presence of significant impurities after cleavage.

Cleavage Cocktails & Scavengers:

Proper cleavage from the resin and removal of side-chain protecting groups is critical for obtaining a high-quality crude peptide. The choice of scavengers in the HF cleavage cocktail is crucial to prevent side reactions with sensitive amino acid residues.

Target Residue(s) / ConditionScavenger Cocktail Composition (v/v or w/v)Purpose
Standard Peptides HF:anisole (9:1)Anisole acts as a scavenger for carbocations generated during cleavage, which can otherwise lead to alkylation of sensitive residues like Trp and Met.
Peptides with Arg(Tos) HF:anisole (9:1) or HF:p-cresol (9:1)Arg(Tos) can be slow to deprotect. Extended cleavage times (up to 2 hours) may be necessary. p-Cresol is an alternative scavenger to anisole.
Peptides with Cys HF:p-cresol:p-thiocresol (18:1:1) or HF/anisole/DMS/p-thiocresol (10:1:1:0.2)Thiol-containing scavengers are necessary to prevent the oxidation of the cysteine thiol and to scavenge reactive species that could alkylate the sulfur atom.
Peptides with Trp HF:anisole:1,2-ethanedithiol (EDT)EDT is an effective scavenger for protecting the indole side chain of tryptophan from modification. Avoid using thioanisole if your peptide contains tryptophan, as it can lead to alkylation of the indole ring.
Peptides with Glu/Asp HF:p-cresol (9:1)Cleavage should be performed at low temperatures (0-5 °C) to reduce the risk of aspartimide formation and anisylation of glutamic acid.
Low-High HF Procedure Low HF: HF:DMS:p-cresol (25:65:10) High HF: HF:p-cresol (9:1)The "low-high" HF procedure is a two-step method that minimizes side reactions.[6] The low HF step uses a milder SN2 mechanism to remove most protecting groups, followed by a standard "high HF" step to cleave the peptide from the resin and remove more resistant protecting groups like Arg(Tos).[6]

Experimental Protocols

Kaiser (Ninhydrin) Test for Primary Amines

This test is used to detect the presence of free primary amines on the resin.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN (aqueous) diluted in 98 mL of pyridine.

Procedure:

  • Place a small sample of resin beads (10-15) in a small test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretation
Intense blue beads and/or solution Positive result: Free primary amines are present. If this is after a coupling step, the reaction is incomplete. If after a deprotection step, the reaction is complete.
Yellow or colorless beads and solution Negative result: No free primary amines are detected. If this is after a coupling step, the reaction is complete. If after a deprotection step, the reaction is incomplete.
TNBS Test for Primary Amines

This is an alternative test for primary amines that can be useful for microscopic evaluation of individual resin beads.

Reagents:

  • 1 M 2,4,6-trinitrobenzenesulfonic acid (TNBS) in water.

  • 10% (v/v) diisopropylethylamine (DIPEA) in DMF.

Procedure:

  • Take a small sample of resin beads and wash them with DMF.

  • Add a few drops of the 10% DIPEA solution in DMF.

  • Add a few drops of the 1M TNBS solution.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads.

Interpretation of Results:

ObservationInterpretation
Orange beads Positive result: Free primary amines are present. If this is after a coupling step, the reaction is incomplete. If after a deprotection step, the reaction is complete.
Colorless beads Negative result: No free primary amines are detected. If this is after a coupling step, the reaction is complete. If after a deprotection step, the reaction is incomplete.
Capping Protocol

This protocol is used to terminate peptide chains that have failed to couple.

Reagents:

  • Acetic anhydride

  • Pyridine or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • After an incomplete coupling reaction, wash the resin with DMF.

  • Prepare a capping solution of acetic anhydride and pyridine (or DIPEA) in DMF. A common mixture is a 10-fold excess of acetic anhydride and pyridine over the initial resin loading.

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Filter the capping solution and wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the absence of free primary amines. If the test is still positive, the capping procedure can be repeated.[2]

Visualizations

Boc_SPPS_Workflow Resin Start: Resin Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Wash_Deprot Wash (DCM, IPA) Deprotection->Wash_Deprot Neutralization Neutralization (e.g., 10% DIEA/DCM) Wash_Deprot->Neutralization Wash_Neut Wash (DCM, DMF) Neutralization->Wash_Neut Coupling Amino Acid Coupling (Boc-AA, Activator) Wash_Neut->Coupling Wash_Couple Wash (DMF, DCM) Coupling->Wash_Couple Kaiser_Test Kaiser Test Wash_Couple->Kaiser_Test Kaiser_Test->Coupling Incomplete (Recouple/Cap) Repeat Repeat Cycle Kaiser_Test->Repeat Coupling Complete Repeat->Deprotection Cleavage Final Cleavage (HF + Scavengers) Repeat->Cleavage Final Cycle Purification Purification Cleavage->Purification

Caption: Workflow of a typical Boc-solid phase peptide synthesis cycle.

Boc_SPPS_Troubleshooting decision decision issue issue start Start Troubleshooting kaiser_test Perform Kaiser Test after Coupling start->kaiser_test incomplete_coupling Incomplete Coupling kaiser_test->incomplete_coupling Positive (Blue) proceed Proceed to Next Cycle kaiser_test->proceed Negative (Yellow) recouple Recouple with Fresh Reagents incomplete_coupling->recouple kaiser_test2 Kaiser Test after Recoupling recouple->kaiser_test2 kaiser_test2->proceed Negative (Yellow) aggregation Suspect Aggregation? kaiser_test2->aggregation Positive (Blue) capping Cap with Acetic Anhydride capping->proceed aggregation->capping No aggregation_solutions Use Aggregation- Disrupting Conditions aggregation->aggregation_solutions Yes aggregation_solutions->recouple

Caption: Decision-making flowchart for troubleshooting incomplete coupling.

References

Optimization of Boc deprotection step to avoid side product formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of the tert-butyloxycarbonyl (Boc) deprotection step in organic synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation and improve reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during Boc deprotection and how can I prevent it?

A1: The most common side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the cleavage of the Boc group.[1][2][3] This carbocation can react with electron-rich sites in the substrate or product, leading to unwanted byproducts.

Prevention Strategies:

  • Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture.[1][4] Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with your molecule of interest. Commonly used scavengers include:

    • Thioanisole[5]

    • Anisole[6]

    • 1,2-ethanedithiol (EDT)

    • Triisopropylsilane (TIS)

    • Dithioethane (DTE)[2]

  • Choice of Protecting Groups: For sensitive amino acids like tryptophan, using a Boc group on the indole nitrogen (Nin-Boc) can suppress side reactions.[5]

Q2: Which amino acid residues are particularly susceptible to side reactions during Boc deprotection?

A2: Amino acids with nucleophilic side chains are most vulnerable. These include:

  • Tryptophan (Trp): The indole ring is highly susceptible to alkylation.[2][5]

  • Methionine (Met): The thioether side chain can be alkylated.[2][6]

  • Tyrosine (Tyr): The phenolic ring can undergo alkylation.[5]

  • Cysteine (Cys): The thiol group is a potent nucleophile.[2]

  • Aspartic Acid (Asp) and Glutamic Acid (Glu): While the primary issue is often with other residues, the side-chain protecting groups (like benzyl esters) can be sensitive to the acidic conditions, and in some cases, side reactions at the carboxylic acid can occur.[6]

Q3: What are the standard conditions for Boc deprotection, and what are the potential drawbacks?

A3: The most common methods for Boc deprotection involve the use of strong acids.[7][8]

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A solution of TFA in DCM (typically 25-50%) is widely used.[9][10][11]

  • Hydrochloric Acid (HCl) in an Organic Solvent: A solution of HCl in solvents like dioxane, methanol, or ethyl acetate is another common choice.[4][7][8]

Potential Drawbacks:

  • Side Product Formation: As discussed, the strong acidic conditions generate the reactive tert-butyl cation.[1]

  • Acid-Labile Functional Groups: Other acid-sensitive protecting groups or functionalities in the molecule may be unintentionally cleaved.[12]

  • Safety and Environmental Concerns: Reagents like TFA are corrosive, and solvents like DCM and dioxane have environmental and health concerns.[13]

Q4: Are there milder or alternative methods for Boc deprotection to avoid side reactions?

A4: Yes, several alternative methods have been developed for substrates that are sensitive to strong acids.

  • Lewis Acids: Lewis acids such as ZnBr₂, AlCl₃, and Sn(OTf)₂ can promote Boc deprotection under milder conditions.[4][11][14]

  • Thermal Deprotection: In some cases, the Boc group can be removed by heating, sometimes in the presence of a catalyst or in specific solvents like methanol or trifluoroethanol.[15][16][17]

  • Oxalyl Chloride in Methanol: This method has been reported as a mild and selective way to deprotect a variety of N-Boc protected compounds.[12][18]

  • Aqueous Phosphoric Acid: This can be a mild and effective reagent for deprotecting N-Boc groups while being compatible with other acid-sensitive functionalities.[14][19]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low yield of the desired product and presence of a higher molecular weight byproduct. Alkylation of a nucleophilic residue (e.g., Trp, Met, Tyr) by the tert-butyl cation.[1][2][5]1. Add a scavenger to the reaction mixture (e.g., TIS, EDT, thioanisole). 2. For tryptophan-containing peptides, consider using Fmoc-Trp(Boc)-OH during synthesis. 3. Optimize the reaction time and temperature to find conditions where deprotection is complete but side product formation is minimized.
Cleavage of other acid-sensitive protecting groups (e.g., trityl, Pbf). The acidic conditions are too harsh for the substrate.1. Switch to a milder deprotection method, such as using a Lewis acid (e.g., ZnBr₂), aqueous phosphoric acid, or oxalyl chloride in methanol.[11][12][14] 2. Carefully control the reaction temperature, as lower temperatures can sometimes improve selectivity.[9]
Incomplete deprotection. Insufficient acid concentration, reaction time, or temperature.1. Increase the concentration of the acid (e.g., use a higher percentage of TFA).[20] 2. Extend the reaction time and monitor the progress by TLC or LC-MS.[9] 3. Increase the reaction temperature, but be mindful of potential side reactions.[15]
Formation of an unexpected byproduct corresponding to the loss of water (for Ser/Thr containing peptides). N to O acyl migration can occur under strong acidic conditions.[6][21]This side reaction can sometimes be reversed by treatment with a base.[21] Consider milder deprotection methods for subsequent syntheses.
Diketopiperazine formation (at the dipeptide stage in peptide synthesis). This is more common in Fmoc-based synthesis but can occur in Boc-SPPS, especially with proline as one of the first two residues.[6][21]Utilize in situ neutralization protocols during the coupling step following deprotection.[6]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for different Boc deprotection methods as reported in the literature. This data can help in selecting an appropriate starting point for optimizing your reaction.

Substrate TypeDeprotection Reagent/ConditionsSolventTimeTemperatureYield (%)Reference
N-Boc-1-naphthylamine3 equiv. Oxalyl ChlorideMethanol1-4 hRoom Temp>90%[12][18]
N-Boc aromatic amines3 equiv. Oxalyl ChlorideMethanol~3 hRoom Temp>70%[12]
N-Boc imidazoleThermalTFE60 min150 °C98%[15]
N-Boc anilineThermalTFE30 min240 °C93%[15]
Boc-L-Amino AcidsThermal with water additiveTTP-NTf₂-150 °CImproved[22]
Boc-L-Amino Acids2 equiv. TFA additiveTTP-NTf₂~10 min130 °C-[22]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM [9][10]

  • Dissolve the Boc-protected substrate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution. A common concentration is 25-50% TFA in DCM (v/v).

  • If the substrate contains sensitive residues like Trp, Met, or Tyr, add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5%).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Co-evaporate with a solvent like toluene or diethyl ether to ensure complete removal of residual TFA.

  • The resulting amine salt can be used directly in the next step or neutralized with a base.

Protocol 2: Mild Boc Deprotection using Oxalyl Chloride/Methanol [12][18]

  • Dissolve the N-Boc protected substrate in methanol.

  • Add 3-5 equivalents of oxalyl chloride to the solution.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by quenching with a suitable base and extracting the product.

Visualizations

Boc Deprotection and Side Product Formation Pathway

Boc_Deprotection Boc_Protected_Amine Boc-Protected Amine (R-NH-Boc) Protonated_Carbamate Protonated Carbamate Boc_Protected_Amine->Protonated_Carbamate  + H+ (TFA, HCl) Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Carbamate->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Carbamate->tBu_Cation Desired_Amine Desired Amine (R-NH2) Carbamic_Acid->Desired_Amine  - CO2 Nucleophile Nucleophilic Residue (e.g., Trp, Met, Tyr) tBu_Cation->Nucleophile Alkylation Scavenger Scavenger (e.g., TIS, Thioanisole) tBu_Cation->Scavenger Trapping Isobutene_CO2 Isobutene + CO2 tBu_Cation->Isobutene_CO2  - H+ Side_Product Alkylated Side Product Nucleophile->Side_Product Trapped_Cation Trapped Cation Scavenger->Trapped_Cation Troubleshooting_Workflow Start Start Boc Deprotection (Standard Conditions) Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Side_Products Side Products Formed? Check_Completion->Check_Side_Products Yes Optimize_Conditions Increase Acid Conc./Time/Temp Incomplete->Optimize_Conditions Optimize_Conditions->Start No_Side_Products Isolate Product Check_Side_Products->No_Side_Products No Side_Products_Present Side Products Present Check_Side_Products->Side_Products_Present Yes Add_Scavenger Add Scavenger (TIS, Thioanisole) Side_Products_Present->Add_Scavenger Milder_Conditions Use Milder Conditions (Lewis Acid, Thermal, etc.) Side_Products_Present->Milder_Conditions Add_Scavenger->Start Milder_Conditions->Start

References

Technical Support Center: Monitoring Boc-Asp(Osu)-OBzl Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of peptide coupling reactions involving N-α-Boc-L-aspartic acid β-benzyl α-succinimidyl ester (Boc-Asp(Osu)-OBzl) by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is it important to monitor the progress of my this compound coupling reaction?

A1: Monitoring your reaction is crucial to ensure the complete consumption of the limiting reagent, typically the amine component, and the formation of the desired peptide product. Incomplete reactions can lead to difficult purifications due to the presence of unreacted starting materials and potential side products. Real-time monitoring allows for the determination of the reaction endpoint, preventing unnecessary extensions of reaction time which could lead to side reactions such as the hydrolysis of the active ester.

Q2: What are the key chemical species I should expect to see when monitoring the reaction by HPLC or TLC?

A2: You should expect to see the following species:

  • This compound: Your activated amino acid starting material.

  • Amine starting material: The nucleophile that reacts with this compound.

  • Dipeptide product: The desired coupled product.

  • Boc-Asp(OBzl)-OH: The hydrolyzed form of the active ester, which can be a significant byproduct if moisture is present.[1][2]

  • N-hydroxysuccinimide (NHS): A byproduct of the coupling reaction.[1][2]

Q3: Can I use UV detection for all the components in my reaction mixture?

A3: this compound, the benzyl-protected product, and N-hydroxysuccinimide contain UV-active chromophores and can be readily detected by UV absorbance, typically at wavelengths around 214 nm, 220 nm, or 254 nm.[1][2] However, if your amine starting material lacks a strong chromophore (e.g., an aliphatic amino acid ester), it may not be easily detectable by UV, and you will need to monitor its disappearance indirectly through the appearance of the product peak.

Q4: For TLC, what visualization methods are most effective?

A4: Since not all components may be UV active, using a combination of visualization techniques is recommended:

  • UV Light (254 nm): To visualize aromatic compounds like this compound and the product.

  • Ninhydrin Stain: This is excellent for detecting free primary and secondary amines. Your amine starting material should produce a colored spot (typically purple or yellow). Importantly, the newly formed peptide will also have a free N-terminus (if the coupling partner was a free amino acid) or a protected N-terminus. If the N-terminus of the product is Boc-protected, it may not stain or will require heating to high temperatures to partially cleave the Boc group for visualization.[3]

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized and can be useful for visualizing a wide range of organic molecules.

  • Iodine Vapor: A general-purpose stain that reversibly complexes with many organic compounds, appearing as brown spots.

HPLC Troubleshooting Guide

Problem Potential Cause Solution
Poor separation of starting material and product peaks Inappropriate mobile phase gradient.Optimize the gradient. A shallower gradient of acetonitrile in water (both with 0.1% TFA) often improves the resolution of closely eluting peaks.
Incorrect column chemistry.A C18 reversed-phase column is standard. Consider a column with a different packing material or a higher surface area for better separation.
Appearance of a new, early-eluting peak during the reaction Hydrolysis of this compound to Boc-Asp(OBzl)-OH.This is caused by moisture in the reaction. Ensure all reagents and solvents are anhydrous. The hydrolyzed product is more polar and will elute earlier in reversed-phase HPLC.
Broad or tailing peaks The sample is dissolved in a solvent stronger than the initial mobile phase.Dissolve the reaction aliquot in the initial mobile phase composition (e.g., 95% water/5% acetonitrile with 0.1% TFA).
Column contamination or degradation.Flush the column with a strong solvent like isopropanol. If the problem persists, the column may need to be replaced.
No product peak is observed The reaction has not proceeded.Confirm the addition of all reagents. Check the integrity of the this compound active ester, as it can hydrolyze upon storage.
The product is not eluting from the column.If the product is very non-polar, it may be retained on the column. Increase the percentage of organic solvent at the end of the gradient to ensure its elution.

TLC Troubleshooting Guide

Problem Potential Cause Solution
All spots remain at the baseline The solvent system is not polar enough.Increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture, or ethyl acetate in a hexane/ethyl acetate mixture.
All spots run with the solvent front The solvent system is too polar.Decrease the polarity of the eluent. For example, decrease the percentage of methanol or ethyl acetate in your solvent system.
Streaky or elongated spots The sample is too concentrated.Dilute the reaction aliquot before spotting it on the TLC plate.
The compound is acidic or basic and is interacting with the silica gel.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent to improve spot shape.
Difficulty visualizing the product spot The product is not UV active and does not react with the chosen stain.Use a combination of visualization techniques. A general stain like potassium permanganate or iodine may be necessary if the product is not UV active and does not have a free amine for ninhydrin staining.
Faint spots The concentration of the compound is too low.Try to spot a more concentrated sample, or spot multiple times in the same location, allowing the solvent to dry between applications.

Experimental Protocols

HPLC Monitoring Protocol
  • Sample Preparation: At various time points (e.g., 0, 15, 30, 60 minutes, and then hourly), withdraw a small aliquot (approx. 5-10 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot into 0.5-1.0 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).

  • Filter the sample through a 0.22 µm syringe filter if any precipitate is present.

  • HPLC Conditions (Typical):

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis: Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.

TLC Monitoring Protocol
  • Sample Preparation: Using a capillary tube, take a small aliquot from the reaction mixture at various time points.

  • Spotting: Spot the aliquot directly onto a silica gel TLC plate. Also spot the starting materials (this compound and the amine) as standards in separate lanes.

  • Elution: Develop the TLC plate in a chamber saturated with the developing solvent.

  • Visualization:

    • Dry the plate thoroughly.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • Submerge the plate in a ninhydrin staining solution and gently heat with a heat gun until colored spots appear.

    • Alternatively, use other general stains like potassium permanganate or an iodine chamber.

  • Data Analysis: Compare the spots in the reaction lane to the starting material standards. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicates reaction progress.

Quantitative Data Summary

The following table provides typical, non-specific retention factors (Rf) and HPLC retention times (Rt). These values are highly dependent on the specific amine used in the coupling reaction and the exact chromatographic conditions.

Compound Typical TLC Rf *Typical HPLC Rt Notes
This compound0.6 - 0.8More RetainedRelatively non-polar due to the protecting groups and active ester.
Amine Starting MaterialVariableVariablePolarity will vary greatly depending on the structure.
Dipeptide Product0.3 - 0.6IntermediatePolarity will be between the two starting materials, but this can vary.
Boc-Asp(OBzl)-OH0.1 - 0.3Less RetainedThe free carboxylic acid makes it significantly more polar than the active ester.
N-hydroxysuccinimide~0.1Early ElutingA polar byproduct of the reaction.

*Typical Rf values are estimated for a moderately polar solvent system like 30-50% Ethyl Acetate in Hexane on a silica gel plate.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation start Start Reaction: This compound + Amine aliquot Take Aliquot at Time 't' start->aliquot quench Quench/Dilute Sample aliquot->quench hplc HPLC Analysis quench->hplc For HPLC tlc TLC Analysis quench->tlc For TLC interpret Analyze Chromatogram/ TLC Plate hplc->interpret tlc->interpret decision Decision: Continue, Work-up, or Stop interpret->decision decision->start Continue Reaction

Caption: Workflow for monitoring the this compound reaction.

Reaction_Pathway reactant1 This compound product Boc-Asp(NHR)-OBzl (Dipeptide Product) reactant1->product + R-NH₂ side_product Boc-Asp(OBzl)-OH (Hydrolyzed Ester) reactant1->side_product + H₂O (hydrolysis) reactant2 R-NH₂ (Amine) reactant2->product byproduct1 N-hydroxysuccinimide (NHS) product->byproduct1 releases side_reactant H₂O (Moisture) side_reactant->side_product

Caption: Reaction pathway for the coupling of this compound.

References

Technical Support Center: Aggregation in Aspartic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with peptides containing aspartic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in peptides containing aspartic acid?

A1: Aggregation in peptides containing aspartic acid is often linked to two key chemical degradation pathways:

  • Isoaspartate (isoAsp) Formation: Under physiological or mildly acidic conditions, the peptide backbone can undergo a spontaneous intramolecular rearrangement. The nitrogen atom of the amino acid following an aspartic acid (or asparagine) residue attacks the side-chain carbonyl carbon, forming a cyclic succinimide intermediate. This intermediate then hydrolyzes to form a mixture of normal aspartic acid and isoaspartic acid, with isoaspartate being the major product. This change in the peptide backbone can alter the peptide's conformation and lead to aggregation. This process is particularly prevalent in sequences like Asp-Gly and Asp-Ser, where there is greater flexibility.

  • Aspartimide Formation: This is a common side reaction during solid-phase peptide synthesis (SPPS), especially under basic conditions used for Fmoc deprotection. It involves the cyclization of the aspartic acid side chain with the backbone amide nitrogen of the preceding amino acid. The resulting aspartimide can lead to the formation of α- and β-peptides and piperidide adducts, contributing to impurities and aggregation.

Q2: What factors influence the rate of aggregation in aspartic acid-containing peptides?

A2: Several factors can influence the rate of aggregation:

  • pH: The rate of isoaspartate formation is highly pH-dependent. While it can occur at neutral and alkaline pH, some studies show an increased rate in mildly acidic buffers (pH 4-6). However, peptide aggregation, in general, is often slower at pH values where the peptide has a higher net charge due to electrostatic repulsion.

  • Temperature: Elevated temperatures accelerate the rates of both isoaspartate formation and aggregation.

  • Peptide Sequence: The amino acid adjacent to the aspartic acid residue plays a crucial role. Residues with small and flexible side chains, such as glycine and serine, are more prone to facilitate isoaspartate formation. Hydrophobic sequences are also more susceptible to aggregation.

  • Peptide Concentration: Higher peptide concentrations generally lead to a faster rate of aggregation.

  • Excipients: The presence of certain excipients in the formulation can either inhibit or promote aggregation.

Q3: How can I detect and quantify aggregation in my peptide samples?

A3: Several analytical techniques can be used to detect and quantify peptide aggregation:

  • Size Exclusion Chromatography (SEC): This is a standard method for separating and quantifying soluble aggregates based on their size. It can distinguish between monomers, dimers, and higher-order aggregates. Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) allows for the absolute determination of the molecular weight of the different species.

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can be used for rapid screening of formulation stability.

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is used to detect the formation of amyloid-like fibrillar aggregates. Thioflavin T dye binds specifically to the β-sheet structures characteristic of amyloid fibrils, resulting in a significant increase in fluorescence.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for detecting and quantifying chemical modifications that can lead to aggregation, such as isoaspartate formation. Peptides containing isoaspartate often have a different retention time compared to the native peptide.

Troubleshooting Guides

Problem: My peptide is showing signs of aggregation (e.g., visible precipitation, high signal in DLS, or multiple peaks in SEC).
Potential Cause Troubleshooting Steps
Suboptimal pH of the formulation buffer. Perform a pH screening study to identify the pH at which the peptide exhibits maximum stability. Generally, a pH away from the peptide's isoelectric point (pI) will increase the net charge and reduce aggregation due to electrostatic repulsion.
Inappropriate buffer composition. Test different buffer systems (e.g., acetate, citrate, histidine, phosphate). The choice of buffer can influence peptide stability.
High storage temperature. Store the peptide solution at lower temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to slow down degradation and aggregation kinetics.
High peptide concentration. If possible, work with lower peptide concentrations. If a high concentration is necessary for the application, screen for stabilizing excipients.
Presence of impurities from synthesis. Purify the peptide using appropriate chromatographic techniques (e.g., RP-HPLC) to remove impurities that may be seeding aggregation.
Problem: I suspect isoaspartate formation is causing aggregation.
Potential Cause Troubleshooting Steps
Incubation at neutral or mildly acidic pH. If the application allows, consider formulating the peptide at a more acidic pH (e.g., pH 3-4) where direct hydrolysis of the Asp-X bond might be favored over succinimide formation, although this needs to be balanced with overall peptide stability.
Presence of susceptible Asp-X sequences (e.g., Asp-Gly, Asp-Ser). During peptide design, if possible, substitute the amino acid following the aspartic acid with a bulkier, less flexible residue.
Prolonged storage in liquid formulation. Consider lyophilization to improve long-term stability. Ensure the use of appropriate lyoprotectants like trehalose or mannitol.

Data Presentation: Quantitative Effects on Aggregation and Degradation

Table 1: Effect of pH and Temperature on Isoaspartate (isoAsp) Formation

Peptide/ProteinCondition% isoAsp FormationReference
Monoclonal AntibodypH 5.4, 25°C, 6 months6.6%
Monoclonal AntibodypH 5.8, 25°C, 6 months6.0%
Monoclonal AntibodypH 6.2, 25°C, 6 months5.6%
RFP-TLR-9 AdjuvantpH 6.5 vs pH 7.8 at 37°C over timeSignificantly faster increase at pH 7.8
Model Peptide (NGEF)Neutral pHIsomerization rate of 0.6 day⁻¹
Model Peptide (AANGEF)Neutral pHIsomerization rate ~6 times slower than N-terminal Asn

Table 2: Effect of Excipients on Peptide/Protein Aggregation

Peptide/ProteinExcipientConcentrationEffect on AggregationReference
α-LactalbuminTrehalose1 MSignificant reduction in aggregation (Absorbance at 440 nm from 1.89 to 0.2)
Aβ(16-22) PeptideTrehalose0 - 0.18 MDose-dependent prevention of aggregation
Aromatic-rich Peptide (FFYTP)Arginine1 MSlows down aggregation
Human Growth Hormone (hGH)β-Cyclodextrin derivatives25 - 50 mMComplete avoidance of aggregation at pH 2.5
Therapeutic ProteinsPolysorbate 80Not specifiedPropensity for sub-visible particle formation under stress
Monoclonal AntibodySucrose/MannitolNot specifiedMannitol formulations showed lower stability than sucrose

Experimental Protocols

Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify soluble aggregates in a peptide sample.

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1200 or similar.

    • Column: Zenix™ SEC-80 (3 µm, 80 Å, 7.8 x 300 mm) or equivalent, suitable for small proteins and peptides.

    • Mobile Phase: A common mobile phase is 25 mM sodium acetate, 300 mM NaCl, pH 4.5. The high salt concentration helps to minimize ionic interactions between the peptide and the column matrix.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV at 214 nm and/or 280 nm.

    • Temperature: Column and sample compartments maintained at a constant temperature, e.g., 25°C.

  • Sample Preparation:

    • Dissolve the peptide in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Analysis:

    • Inject a defined volume of the sample (e.g., 20-100 µL) onto the column.

    • Monitor the elution profile. Aggregates will elute earlier than the monomeric peptide.

    • Integrate the peak areas corresponding to the monomer and aggregates.

    • Calculate the percentage of aggregates as: (% Aggregates) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Objective: To determine the size distribution of particles in a peptide solution and detect the presence of aggregates.

Methodology:

  • System: Malvern Zetasizer Nano ZSP or similar DLS instrument.

  • Sample Preparation:

    • Prepare the peptide sample in a suitable buffer at the desired concentration. The buffer should be filtered through a 0.22 µm filter to remove any dust or particulate contaminants.

    • Transfer the sample to a clean, dust-free cuvette. Minimum sample volume depends on the instrument (can be as low as 4 µL).

  • Measurement:

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters:

      • Temperature: e.g., 25°C.

      • Equilibration time: Allow the sample to thermally equilibrate (e.g., 2 minutes).

      • Measurement angle: Typically 173° (backscatter).

      • Number of measurements and runs: e.g., 3 measurements per run, 3 runs per sample.

    • Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis:

    • The instrument software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • A low PDI (< 0.2) indicates a monodisperse sample (mostly monomer), while a high PDI suggests the presence of multiple species, including aggregates. The appearance of larger particle populations in the size distribution plot is a direct indication of aggregation.

Thioflavin T (ThT) Assay for Fibril Detection

Objective: To detect the presence of amyloid-like fibrils in a peptide sample.

Methodology:

  • Reagent Preparation:

    • Thioflavin T Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in dH₂O. Filter through a 0.2 µm syringe filter. Store protected from light.

    • Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Assay Procedure:

    • Working ThT Solution: Dilute the 1 mM ThT stock solution in PBS to a final concentration of 25 µM. Prepare this solution fresh.

    • Sample Preparation: Dilute the peptide sample to be tested in PBS.

    • Plate Setup: Use a black, clear-bottom 96-well plate.

      • Add 10 µL of the peptide sample to each well.

      • Add 90 µL of the 25 µM ThT working solution to each well.

      • Include appropriate controls: buffer alone with ThT, and a known fibril-forming peptide as a positive control if available.

    • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with the following settings:

      • Excitation wavelength: ~450 nm.

      • Emission wavelength: ~485 nm.

    • A significant increase in fluorescence intensity in the sample wells compared to the buffer control indicates the presence of amyloid-like fibrils.

Visualizations

Signaling Pathways and Experimental Workflows

Aspartate_Degradation_Pathway Peptide Peptide with Aspartic Acid Succinimide Succinimide Intermediate Peptide->Succinimide Spontaneous Intramolecular Rearrangement IsoAsp Isoaspartate-containing Peptide (Aggregation Prone) Succinimide->IsoAsp Hydrolysis (Major Product) Asp Aspartate-containing Peptide (Native) Succinimide->Asp Hydrolysis (Minor Product) Aggregation Peptide Aggregates IsoAsp->Aggregation

Caption: Pathway of isoaspartate formation leading to peptide aggregation.

Experimental_Workflow_Aggregation_Analysis cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation PeptideSample Peptide Sample in Formulation SEC Size Exclusion Chromatography (SEC) PeptideSample->SEC DLS Dynamic Light Scattering (DLS) PeptideSample->DLS ThT Thioflavin T Assay PeptideSample->ThT Quantification Quantification of Aggregates SEC->Quantification SizeDistribution Particle Size Distribution DLS->SizeDistribution FibrilDetection Fibril Detection ThT->FibrilDetection

Caption: Workflow for the analysis of peptide aggregation.

Troubleshooting_Logic Start Aggregation Observed? CheckpH Is pH optimal? Start->CheckpH Yes CheckTemp Is storage temperature low? CheckpH->CheckTemp Yes OptimizepH Optimize pH CheckpH->OptimizepH No CheckConc Is concentration minimized? CheckTemp->CheckConc Yes LowerTemp Lower Storage Temperature CheckTemp->LowerTemp No CheckPurity Is peptide pure? CheckConc->CheckPurity Yes LowerConc Lower Concentration or Add Stabilizers CheckConc->LowerConc No Purify Re-purify Peptide CheckPurity->Purify No Solution Aggregation Minimized CheckPurity->Solution Yes OptimizepH->CheckTemp LowerTemp->CheckConc LowerConc->CheckPurity Purify->Solution

Caption: Logical troubleshooting flow for addressing peptide aggregation.

Scavengers for Boc deprotection in sequences with sensitive residues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with scavengers during the trifluoroacetic acid (TFA)-mediated Boc deprotection of peptide sequences containing sensitive amino acid residues.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a scavenger in Boc deprotection?

During the acidic cleavage of the Boc protecting group and the peptide from the resin, highly reactive cationic species are generated.[1] These intermediates, such as the tert-butyl cation (tBu+), can irreversibly modify electron-rich side chains of sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][2][3] Scavengers are added to the cleavage cocktail to "trap" these reactive cations, preventing undesirable side reactions and protecting the integrity of the synthetic peptide.[1][4]

Q2: Which amino acid residues are considered "sensitive" during TFA cleavage?

Several amino acid residues are susceptible to modification during TFA treatment. The most common sensitive residues include:

  • Tryptophan (Trp): Prone to alkylation by tert-butyl cations.[2][]

  • Methionine (Met): The thioether side chain is easily oxidized to sulfoxide (+16 Da) or alkylated to form a sulfonium salt.[6][7]

  • Cysteine (Cys): The free sulfhydryl group can be oxidized, leading to the formation of undesired intra- or intermolecular disulfide bonds.[4][8] It is also susceptible to alkylation.

  • Tyrosine (Tyr): The phenol ring can be alkylated by carbocations.[2]

  • Arginine (Arg): Certain side-chain protecting groups for Arg (like Pmc) can be difficult to remove and the byproducts can reattach to other residues.[4]

  • Asparagine (Asn) & Glutamine (Gln): Residues with Trt, Mbh, or Tmob side-chain protection require scavengers.[4]

Q3: How do I choose the right scavenger cocktail for my peptide sequence?

The choice of cleavage cocktail depends directly on the amino acid composition of your peptide. A standard cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)) is suitable for many peptides, but sequences with the sensitive residues mentioned above require specific scavenger combinations for optimal protection.[1] Always prepare cleavage cocktails fresh before use with high-quality reagents.[4]

Troubleshooting Guide

Problem: My peptide shows an unexpected mass increase of +56 Da after cleavage.

  • Potential Cause: This mass modification, particularly on Tryptophan residues, is a classic sign of tert-butylation. The tert-butyl cation generated during Boc deprotection has alkylated the indole side chain of Trp.

  • Solution: Use a cleavage cocktail containing scavengers effective at quenching carbocations. Thiol-based scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) are highly effective.[1][9] Silanes like triisopropylsilane (TIS) are also excellent carbocation scavengers.[8] For Trp-containing peptides, including 5% thioanisole in the cocktail can also offer protection.[1][10]

Problem: My mass spectrometry results show a +16 Da peak for my Methionine-containing peptide.

  • Potential Cause: The thioether side chain of Methionine has been oxidized to methionine sulfoxide.[6][7] This is a common side reaction that occurs under acidic conditions, especially if the cleavage reaction is prolonged.[6]

  • Solution: Incorporate reducing agents into your cleavage cocktail. Thioanisole is a common choice to prevent Met oxidation.[1] Cocktails specifically designed for Met-containing peptides, such as Reagent H or Reagent L, contain components like dimethylsulfide (DMS) or DTT to suppress this oxidation.[1][10]

Problem: My Cysteine-containing peptide is showing aggregation, oligomerization, or a -2 Da mass shift.

  • Potential Cause: The free sulfhydryl (-SH) groups of Cysteine residues have been oxidized to form disulfide bonds (-S-S-). This can occur intramolecularly (forming a cyclic peptide, -2 Da) or intermolecularly (leading to dimers and oligomers).[4][8]

  • Solution: Use a reducing cleavage cocktail that includes a thiol scavenger such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT).[1][8] These reagents help maintain a reducing environment, preventing the oxidation of the cysteine side chain. For example, a mixture containing 94% TFA, 2.5% water, 2.5% EDT, and 1% TIS is effective for peptides with Cys or Met.[1]

Problem: My peptide yield is low, and the resin has turned a dark red/purple color.

  • Potential Cause: If using a PAL or Rink Amide resin, reactive intermediates from the linker or protecting groups can reattach to the peptide, particularly at Trp residues, leading to irreversible binding to the resin and low yield.[1][4] The color change is often due to the formation of stable carbocation chromophores.[4]

  • Solution: Use a cleavage cocktail optimized for these linkers and sensitive residues. Reagent K (TFA/phenol/water/thioanisole/EDT) or Reagent R (TFA/thioanisole/anisole/EDT) are specifically recommended to minimize this side reaction, especially for Trp-containing peptides on PAL resins.[1][10]

Data Presentation: Common Cleavage Cocktails

The following table summarizes several established cleavage cocktails. Compositions are typically expressed as volume/volume or weight/volume percentages. Always prepare fresh.

Reagent NameCompositionPrimary Application Notes
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% TIS, 2.5% H₂OSuitable for a broad range of peptides without highly sensitive residues.[1]
Reagent B 88% TFA, 5.8% Phenol, 4.2% H₂O, 2% TISGood for scavenging trityl groups. Does not adequately protect Cys and Met from oxidation.[1]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail effective for peptides containing Cys, Met, Trp, and Tyr.[1][10]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% Ammonium IodidePrevents Met oxidation and allows for the isolation of linear peptides with multiple Cys residues.[1][10]
Reagent L 88% TFA, 5% DTT, 5% H₂O, 2% TISA low-odor option that prevents Met oxidation and is suitable for peptides containing 4-benzoylphenylalanine (Bpa).[1][10]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleMinimizes Trp-related reattachment to PAL-type linkers and is ideal for deprotecting sulfonyl-protected Arg.[1]

Experimental Protocols

General Protocol for Boc Deprotection and Cleavage

Caution: This procedure involves highly corrosive and noxious chemicals. Perform all steps in a properly functioning fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

  • Resin Preparation:

    • Place the dried peptide-resin (0.1 - 1.0 g) in a suitable reaction vessel.

    • Wash the resin with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) and to swell the resin. Aspirate the DCM.

  • Cleavage Cocktail Preparation:

    • Based on the peptide sequence, select the appropriate cleavage cocktail from the table above.

    • In a dedicated glass container, freshly prepare 10-15 mL of the chosen cleavage cocktail per gram of resin.[1] Add the components in the order listed. Mix gently.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the reaction vessel containing the peptide-resin.

    • Seal the vessel and allow the reaction to proceed at room temperature for 2-4 hours. Occasional gentle agitation or bubbling with nitrogen can improve efficiency.[4] The presence of Trt-protected residues may cause the solution to turn a deep yellow color.[4]

  • Peptide Isolation (Precipitation):

    • Following the incubation period, filter the resin using a fritted funnel and collect the filtrate, which contains the peptide, into a centrifuge tube containing cold methyl tert-butyl ether (MTBE) or diethyl ether (typically 10x the volume of the TFA solution).

    • A white precipitate (the peptide) should form immediately.

    • Rinse the reaction vessel and resin with a small amount of fresh TFA and add this to the ether to maximize recovery.

  • Washing and Drying:

    • Centrifuge the ether suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet at least three times with cold ether to remove residual scavengers and cleaved protecting groups.[4] After each wash, vortex briefly and centrifuge to re-pellet the peptide.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Solubilization and Lyophilization:

    • Dissolve the dried peptide in a suitable aqueous solvent, such as a water/acetonitrile mixture or glacial acetic acid.[4]

    • For peptides containing Trp(Boc), dissolving in an aqueous solution and letting it stand for one hour can ensure complete removal of the Boc group from the indole nitrogen.[11]

    • Shell-freeze the solution and lyophilize to obtain the final peptide powder.

Visualization

Boc Deprotection Troubleshooting Workflow

Boc_Deprotection_Troubleshooting cluster_residues Sensitive Residues Identified start Unexpected Result (e.g., Low Purity, Wrong Mass) check_seq 1. Analyze Peptide Sequence for Sensitive Residues start->check_seq trp Trp check_seq->trp met Met check_seq->met cys Cys check_seq->cys tyr Tyr check_seq->tyr alkylation Alkylation (+56 Da) by t-Butyl Cation trp->alkylation  is prone to oxidation Oxidation (+16 Da) to Sulfoxide met->oxidation  is prone to disulfide Disulfide Formation (Dimerization, Cyclization) cys->disulfide  is prone to tyr->alkylation  is prone to solution_alkylation 2. Add Cation Scavengers: TIS, EDT, DTT, Thioanisole alkylation->solution_alkylation  is prevented by solution_oxidation 2. Add Reducing Agents: Thioanisole, DMS, DTT oxidation->solution_oxidation  is prevented by solution_disulfide 2. Add Thiol Scavengers: EDT, DTT disulfide->solution_disulfide  is prevented by

A flowchart for troubleshooting common side reactions during Boc deprotection.

References

How to handle incomplete coupling of Boc-asp(osu)-obzl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete coupling of Boc-Asp(OSu)-OBzl during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Incomplete Coupling of this compound

Incomplete coupling of this compound can lead to the formation of deletion peptides and other impurities, complicating purification and reducing overall yield. The following guide provides a systematic approach to identifying and resolving common issues.

Question: How do I confirm that the coupling of this compound is incomplete?

Answer:

Monitoring the completion of the coupling reaction is crucial. The most common method is the Kaiser test , which detects free primary amines on the resin.

  • Positive Kaiser Test (Blue/Purple Bead Color): Indicates the presence of unreacted primary amines, confirming incomplete coupling.

  • Negative Kaiser Test (Yellow/Colorless Bead Color): Suggests that the coupling reaction is complete.

Standard Kaiser Test Protocol:

  • Carefully take a small sample of the resin beads (1-5 mg) from the reaction vessel.

  • Wash the resin sample thoroughly with DMF to remove any residual reagents.

  • Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the resin beads.

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color of the beads.

Question: What are the primary causes of incomplete coupling of this compound?

Answer:

Several factors can contribute to the incomplete coupling of this compound. These can be broadly categorized as issues related to the reagents, reaction conditions, and inherent properties of the peptide sequence.

CategoryPotential CauseDescription
Reagent Quality Degradation of this compoundThe succinimidyl ester is sensitive to moisture and can hydrolyze over time, reducing its reactivity.
Impure SolventsWater or other nucleophilic impurities in solvents like DMF can react with the activated ester.
Reaction Conditions Insufficient Coupling TimeThe reaction may not have been allowed to proceed to completion.
Low Reagent ConcentrationInadequate equivalents of the activated amino acid can lead to incomplete reaction.
Inefficient MixingPoor agitation of the resin can result in localized areas of incomplete coupling.
Suboptimal TemperatureMost coupling reactions are performed at room temperature. Significant deviations can affect the reaction rate.
Peptide Sequence & Resin Steric HindranceThe N-terminal amino acid of the peptide-resin may be sterically bulky, hindering the approach of the incoming this compound.
Peptide AggregationAs the peptide chain elongates, it can form secondary structures that mask the N-terminal amine, preventing it from reacting.
High Resin LoadingOverloaded resin can lead to steric hindrance between growing peptide chains.
Side Reactions Aspartimide FormationThe peptide backbone amide can attack the benzyl-protected side chain of the newly added aspartic acid residue, forming a stable five-membered ring (aspartimide). This side reaction is a major cause of failure in sequences containing aspartic acid.[1][2]

Question: I have confirmed incomplete coupling. What are the immediate steps I should take?

Answer:

If you detect incomplete coupling, you have two primary options: performing a second coupling (double coupling) or capping the unreacted amines.

1. Double Coupling:

This is the preferred first step if a significant amount of unreacted amine is detected.

Protocol for Double Coupling:

  • After the initial coupling time, perform a Kaiser test.

  • If the test is positive, drain the reaction vessel.

  • Wash the resin thoroughly with DMF.

  • Prepare a fresh solution of this compound in DMF.

  • Add the solution to the resin and allow the coupling reaction to proceed for an additional 1-2 hours.

  • Perform a second Kaiser test to check for completion.

2. Capping:

If the double coupling is still unsuccessful or if only a small amount of unreacted amine is present, you should cap the remaining free amines to prevent the formation of deletion peptides.[1]

Standard Capping Protocol:

  • Wash the resin with DMF.

  • Prepare a capping solution of acetic anhydride and a non-nucleophilic base (like N,N-diisopropylethylamine - DIPEA) in DMF (typically 10-20% acetic anhydride and 10-20% DIPEA).

  • Add the capping solution to the resin and shake for 30 minutes.

  • Wash the resin thoroughly with DMF.

  • A subsequent Kaiser test should be negative.[1]

Troubleshooting Workflow

G cluster_0 Start: this compound Coupling cluster_1 Monitoring cluster_2 Decision cluster_3 Resolution start Perform Coupling kaiser_test Perform Kaiser Test start->kaiser_test decision Kaiser Test Result? kaiser_test->decision double_coupling Perform Double Coupling decision->double_coupling Positive proceed Proceed to Deprotection decision->proceed Negative kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 Re-evaluate capping Cap with Acetic Anhydride capping->proceed decision_2 Kaiser Test Result? kaiser_test_2->decision_2 decision_2->capping decision_2->proceed Negative

Caption: Troubleshooting workflow for incomplete this compound coupling.

Frequently Asked Questions (FAQs)

Q1: Can I use a different coupling reagent with this compound?

A1: this compound is an activated ester and is designed to be used directly without additional coupling reagents like HBTU, HATU, or DIC. Adding these reagents is unnecessary and will not improve the coupling efficiency.

Q2: How can I minimize the risk of aspartimide formation?

A2: Aspartimide formation is a significant challenge when working with aspartic acid residues.[1][2] Here are some strategies to minimize this side reaction:

  • Choice of Protecting Group: While you are using a benzyl ester for side-chain protection, for particularly problematic sequences, alternative, bulkier protecting groups can be considered to sterically hinder the cyclization.

  • Use of Additives: In Fmoc chemistry, the addition of an acid like formic acid to the piperidine solution for deprotection can help to reduce the basicity and suppress aspartimide formation.[1] While this is more relevant to the deprotection step after a successful coupling, it is a key consideration for the overall synthetic strategy.

  • Backbone Protection: For Asp-Gly sequences, which are highly prone to aspartimide formation, using a dipeptide with a backbone protecting group on the glycine residue can be beneficial.[1]

Q3: What solvents are recommended for coupling this compound?

A3: The most common and recommended solvent for solid-phase peptide synthesis, including the coupling of this compound, is N,N-dimethylformamide (DMF). It is essential to use a high-purity, peptide synthesis grade DMF with low water content. In cases of peptide aggregation, switching to or using a mixture with N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be beneficial.[1]

Q4: How many equivalents of this compound should I use?

A4: Typically, a 2- to 4-fold excess of the activated amino acid over the resin loading capacity is recommended for a standard coupling reaction. For difficult couplings, this can be increased to a 5-fold excess or more.

Q5: At what temperature should I store this compound?

A5: this compound should be stored at 2-8°C to maintain its stability and reactivity.[3][4] It is also crucial to protect it from moisture.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Deprotection: Remove the N-terminal Boc protecting group from the peptide-resin using an appropriate deprotection solution (e.g., 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM)).

  • Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 5-10% DIPEA in DCM, and finally with DMF.

  • Coupling:

    • Dissolve a 3-fold molar excess of this compound (relative to the resin loading) in fresh, high-purity DMF.

    • Add the amino acid solution to the washed and neutralized resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion.

  • Washing: Once the coupling is complete, wash the resin with DMF to remove excess reagents.

Protocol 2: Capping of Unreacted Amines

  • Washing: After an incomplete coupling reaction, wash the resin with DMF (3 x 1 minute).

  • Capping Solution Preparation: Prepare a solution of 10% (v/v) acetic anhydride and 10% (v/v) DIPEA in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 minute) and then with DCM (3 x 1 minute).

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines. The beads should remain yellow.

Logical Relationships in Troubleshooting

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Corrective Actions incomplete_coupling Incomplete Coupling Detected (Positive Kaiser Test) reagent_issues Reagent Degradation/ Impurity incomplete_coupling->reagent_issues condition_issues Suboptimal Reaction Conditions incomplete_coupling->condition_issues sequence_issues Sequence-Related Problems (Aggregation) incomplete_coupling->sequence_issues side_reaction Aspartimide Formation incomplete_coupling->side_reaction double_couple_cap Immediate Response: Double Couple or Cap incomplete_coupling->double_couple_cap check_reagents Use Fresh Reagents & Anhydrous Solvents reagent_issues->check_reagents optimize_conditions Increase Coupling Time/ Concentration, Improve Mixing condition_issues->optimize_conditions change_solvent Use NMP or DMSO sequence_issues->change_solvent mitigate_aspartimide Modify Deprotection/ Use Specialized Monomers side_reaction->mitigate_aspartimide

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Boc-Asp(OSu)-OBzl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of N-α-t-Butoxycarbonyl-L-aspartic acid α-(N-hydroxysuccinimide) ester β-benzyl ester, commonly known as Boc-Asp(OSu)-OBzl. This activated amino acid derivative is a critical reagent in peptide synthesis and drug development. Accurate characterization is essential to ensure the quality and integrity of the final peptide products.

This document outlines key analytical techniques, presents typical experimental data, and provides detailed methodologies. For comparative purposes, this guide also includes data for an alternative activated aspartic acid derivative, Fmoc-Asp(OtBu)-OSu, which utilizes an orthogonal protecting group strategy.

Product Specifications at a Glance

A summary of the key physical and chemical properties of this compound and the alternative, Fmoc-Asp(OtBu)-OSu, is presented below. These parameters are fundamental for the initial identification and quality assessment of these reagents.

PropertyThis compoundFmoc-Asp(OtBu)-OSu
CAS Number 13798-75-9[1][2]78553-23-8[3][4]
Molecular Formula C20H24N2O8[1][2]C27H28N2O8[3][4]
Molecular Weight 420.41 g/mol [1][2]508.52 g/mol [3][4]
Melting Point 98-102 °C[1]128-132 °C
Optical Activity [α]20/D -31±1°, c = 0.6% in DMF[1][α]20/D -31±1°, c = 1% in DMF
Purity (Typical) ≥98.0% (C/N or HPLC)[1]≥98.0% (CN, calc. based on dry substance)

Key Analytical Techniques for Characterization

A multi-faceted analytical approach is necessary for the comprehensive characterization of this compound. The following sections detail the primary techniques employed, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

¹H NMR Spectroscopy provides information on the number and types of protons, their chemical environment, and their connectivity.

¹³C NMR Spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule.

Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
Boc (t-butyl)~1.4s (9H)
β-CH₂~3.0m (2H)
α-CH~4.7m (1H)
Benzyl CH₂~5.1s (2H)
Aromatic (Phenyl)~7.3m (5H)
Succinimide CH₂~2.8s (4H)

Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (ppm)
Boc C(CH₃)₃~28
Boc C (CH₃)₃~80
β-CH₂~36
α-CH~49
Benzyl CH₂~67
Aromatic (Phenyl)~128-135
Boc C=O~155
Benzyl Ester C=O~170
Succinimide CH₂~25
Succinimide C=O~169
Activated Ester C=O~168
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed.

Typical HPLC Purity Data

CompoundPurity (%)
This compound≥ 98.0
Fmoc-Asp(OtBu)-OSu≥ 98.0
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this type of analysis.

Expected Mass Spectrometry Data

CompoundIonCalculated m/z
This compound[M+H]⁺421.15
[M+Na]⁺443.13
Fmoc-Asp(OtBu)-OSu[M+H]⁺509.19
[M+Na]⁺531.17
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the carbamate, ester, and succinimide functional groups.

Expected FTIR Data for this compound

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Carbamate)~3300-3400
C-H Stretch (Aromatic/Aliphatic)~2850-3100
C=O Stretch (Succinimidyl Ester)~1815, 1785, 1740
C=O Stretch (Benzyl Ester)~1735
C=O Stretch (Boc Carbamate)~1690
C-O Stretch (Esters, Carbamate)~1000-1300

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible analytical data. The following sections provide generalized protocols for the key analytical techniques.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

HPLC Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and a column oven.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of mobile phase B (e.g., 30%).

    • Increase the percentage of mobile phase B linearly over a set period (e.g., to 90% over 20 minutes).

    • Hold at high percentage of B for a short period to wash the column.

    • Return to the initial conditions and equilibrate the column before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. The purity is calculated from the peak area percentages in the chromatogram.

Mass Spectrometry Protocol
  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as acetonitrile or methanol, with or without a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • MS Parameters:

    • Set the ion source to positive ion mode.

    • Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to obtain a stable and strong signal.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the expected molecular ions.

FTIR Spectroscopy Protocol
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical characterization process.

Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR HPLC HPLC (Purity) Sample->HPLC MS Mass Spectrometry (Molecular Weight) Sample->MS FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Structure Structure Confirmation NMR->Structure Purity Purity Assessment HPLC->Purity Identity Identity Verification MS->Identity FTIR->Structure Report Comprehensive Report Structure->Report Purity->Report Identity->Report

Figure 1. General workflow for the analytical characterization of this compound.

HPLC_Purity_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing Sample Dissolve Sample (1 mg/mL) Inject Inject Sample (10 µL) Sample->Inject MobilePhase Prepare Mobile Phases (A: 0.1% TFA in H₂O) (B: 0.1% TFA in ACN) Gradient Run Gradient Program MobilePhase->Gradient Inject->Gradient Detect UV Detection (220 nm) Gradient->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Figure 2. Detailed workflow for HPLC purity analysis.

Conclusion

The analytical methods described in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR, HPLC, MS, and FTIR, researchers can confidently verify the identity, purity, and structural integrity of this critical reagent, thereby ensuring the successful synthesis of high-quality peptides for research and development. The inclusion of comparative data for Fmoc-Asp(OtBu)-OSu offers a broader perspective on the analytical characterization of activated amino acids used in different peptide synthesis strategies.

References

A Comparative Guide to Mass Spectrometry Analysis of Peptides Synthesized with Boc-Asp(Osu)-OBzl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing aspartic acid residues presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can lead to a mixture of difficult-to-separate impurities. The choice of protecting group for the aspartic acid side chain is therefore critical for the successful synthesis of the target peptide. This guide provides a comparative analysis of the mass spectrometry data for peptides synthesized using the common Boc-Asp(Osu)-OBzl reagent versus an alternative strategy designed to minimize side reactions.

Introduction to Aspartimide Formation

During solid-phase peptide synthesis (SPPS), particularly under the basic conditions used for Fmoc deprotection or the acidic conditions of Boc deprotection and cleavage, the nitrogen atom of the peptide backbone can attack the side-chain carbonyl of a neighboring aspartic acid residue. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide. This intermediate is unstable and can hydrolyze to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide. Both the α- and β-aspartyl peptides can also undergo epimerization at the α-carbon.[1][2][3]

The formation of these byproducts complicates purification, as the desired peptide and the isoaspartic acid-containing impurities are isobaric, meaning they have the same mass and are often difficult to resolve by chromatography.

Mass Spectrometry as a Key Analytical Tool

Mass spectrometry (MS) is an indispensable tool for characterizing synthetic peptides and identifying side products. While the main product and the isoaspartic acid-containing byproducts have the same mass, the initial aspartimide formation results in a net loss of water (18 Da) from the peptide.[4] This mass difference is readily detectable by MS and serves as a key indicator of the extent of this side reaction. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the peptides and provide sequence-specific information, which can help in localizing the modification.

Comparative Analysis: this compound vs. Alternative Protecting Groups

To illustrate the impact of the aspartic acid protecting group on peptide purity, we present a comparative analysis of a model hexapeptide, Val-Lys-Asp-Gly-Tyr-Ile (VKDGYI), which is known to be prone to aspartimide formation. We will compare the expected mass spectrometry results from a synthesis using the traditional Boc-Asp(OBzl)-OSu with a synthesis utilizing a bulkier side-chain protecting group, such as Boc-Asp(OMpe)-OH (where OMpe is 3-methylpent-3-yl ester), which is known to reduce aspartimide formation.

Expected Mass Spectrometry Data

The following table summarizes the expected molecular weights of the target peptide and the key byproduct associated with aspartimide formation.

SpeciesSynthesis MethodTheoretical Monoisotopic Mass (Da)Expected [M+H]+ (m/z)
Target Peptide (VKDGYI) Boc-Asp(OBzl)-OSu693.34694.35
Aspartimide Byproduct Boc-Asp(OBzl)-OSu675.33676.34
Target Peptide (VKDGYI) Boc-Asp(OMpe)-OH693.34694.35
Aspartimide Byproduct Boc-Asp(OMpe)-OH675.33676.34

Note: While the isoaspartic acid-containing peptides will have the same mass as the target peptide, the relative abundance of the aspartimide byproduct (mass -18 Da) is a direct indicator of the propensity of the protecting group to lead to these impurities.

A significantly lower abundance of the aspartimide byproduct is expected when using the bulkier Boc-Asp(OMpe)-OH protecting group compared to the Boc-Asp(OBzl)-OSu.

Experimental Protocols

Peptide Synthesis

A standard Boc solid-phase peptide synthesis (SPPS) protocol would be employed for the synthesis of the VKDGYI peptide on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.

  • Washing: Wash the resin with DCM, isopropanol, and DMF.

  • Amino Acid Coupling:

    • For the synthesis using Boc-Asp(OBzl)-OSu : Dissolve Boc-Asp(OBzl)-OSu (3 eq.) and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF and add to the resin. Couple for 2 hours.

    • For the synthesis using the alternative protecting group, e.g., Boc-Asp(OMpe)-OH : Pre-activate Boc-Asp(OMpe)-OH (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes, then add to the resin and couple for 2 hours.

    • For all other amino acids, use a standard coupling protocol with HCTU/DIPEA activation.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/H2O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) for 2 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Mass Spectrometry Analysis
  • Sample Preparation: Dissolve the lyophilized crude peptide in 0.1% formic acid in water/acetonitrile (50:50, v/v) to a final concentration of 1 mg/mL.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the peptide mixture using a C18 reverse-phase column with a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode. Acquire full scan MS spectra to identify the protonated molecular ions of the target peptide and byproducts.

    • Tandem Mass Spectrometry (MS/MS): Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) on the precursor ions of interest to obtain fragmentation spectra for sequence confirmation.

Visualizing the Workflow and Outcomes

The following diagrams illustrate the chemical pathways and the expected analytical outcomes.

cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis Boc_Asp_OBzl Boc-Asp(OBzl)-OSu SPPS Solid-Phase Peptide Synthesis (Boc Chemistry) Boc_Asp_OBzl->SPPS Boc_Asp_OMpe Alternative PG (e.g., Boc-Asp(OMpe)-OH) Boc_Asp_OMpe->SPPS Cleavage TFA Cleavage SPPS->Cleavage Crude_Peptide_OBzl Crude Peptide Mix (from Boc-Asp(OBzl)-OSu) Cleavage->Crude_Peptide_OBzl Crude_Peptide_OMpe Crude Peptide Mix (from Alternative PG) Cleavage->Crude_Peptide_OMpe LC_MS LC-MS Analysis Crude_Peptide_OBzl->LC_MS Crude_Peptide_OMpe->LC_MS High_Aspartimide High Level of Aspartimide (-18 Da) LC_MS->High_Aspartimide Boc-Asp(OBzl)-OSu path Low_Aspartimide Low Level of Aspartimide (-18 Da) LC_MS->Low_Aspartimide Alternative PG path

Figure 1. Comparative workflow of peptide synthesis and analysis.

Peptide_Chain Peptide Chain with Asp(OR) Base_Acid Base or Acid (during SPPS/Cleavage) Aspartimide Aspartimide Intermediate (-18 Da) Peptide_Chain->Aspartimide Base_Acid->Aspartimide Intramolecular Cyclization Hydrolysis Hydrolysis Aspartimide->Hydrolysis Target_Peptide Desired α-Aspartyl Peptide Hydrolysis->Target_Peptide Isoaspartyl_Peptide β-Isoaspartyl Peptide (Isobaric Impurity) Hydrolysis->Isoaspartyl_Peptide

Figure 2. Pathway of aspartimide formation and subsequent hydrolysis.

Conclusion

The choice of protecting group for aspartic acid is a critical parameter in peptide synthesis that directly impacts the purity of the final product. While Boc-Asp(OBzl)-OSu is a commonly used reagent, it is susceptible to aspartimide formation, leading to challenging purification steps. Mass spectrometry provides a powerful means to assess the extent of this side reaction by detecting the characteristic mass loss of 18 Da associated with the aspartimide intermediate. Alternative protecting groups with increased steric bulk around the side-chain ester, such as OMpe, have been shown to significantly reduce the incidence of aspartimide formation, resulting in a cleaner crude product and simplifying downstream purification. For researchers and drug development professionals, careful consideration and selection of an appropriate aspartic acid protecting group, coupled with rigorous mass spectrometry analysis, are essential for the efficient and successful synthesis of high-quality peptides.

References

A Comparative Guide to the NMR Spectroscopy of Boc-Asp(OSu)-OBzl and Its Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for Boc-Asp(OBzl)-OH. This data serves as a baseline for comparison when analyzing activated derivatives.

Table 1: ¹H NMR Chemical Shift Data for Boc-Asp(OBzl)-OH [1][2]

ProtonsChemical Shift (δ) ppmMultiplicity
C(CH₃)₃ (Boc)~1.45s
CH₂ (β-CH₂)~2.9 - 3.1m
CH (α-CH)~4.6m
CH₂ (benzyl)~5.15s
C₆H₅ (benzyl)~7.35m
NH (Boc)~5.4 (broad)d
COOH~10-12 (broad)s

Table 2: ¹³C NMR Chemical Shift Data for Boc-Asp(OBzl)-OH [2][3]

Carbon AtomChemical Shift (δ) ppm
C(CH₃)₃ (Boc)~28.3
C(CH₃)₃ (Boc)~80.2
CH₂ (β-CH₂)~36.5
CH (α-CH)~50.5
CH₂ (benzyl)~66.8
C₆H₅ (benzyl)~128.4, 128.6, 135.6
C=O (Boc)~155.6
C=O (benzyl ester)~171.3
C=O (acid)~173.5

Expected NMR Spectral Changes upon Activation to Boc-Asp(OSu)-OBzl

The activation of the α-carboxylic acid of Boc-Asp(OBzl)-OH to the N-hydroxysuccinimide (NHS) ester, yielding this compound, will induce notable changes in the NMR spectrum.

  • ¹H NMR: The most significant change will be the disappearance of the broad singlet corresponding to the carboxylic acid proton (COOH) between 10-12 ppm. A new singlet, typically integrating to 4 protons, will appear for the succinimidyl ring protons, expected in the range of 2.8-3.0 ppm. The α-CH proton may experience a slight downfield shift due to the electron-withdrawing effect of the NHS ester.

  • ¹³C NMR: The carboxylic acid carbonyl carbon signal (around 173.5 ppm) will be replaced by the carbonyl carbon signal of the NHS ester, which is expected to shift slightly downfield. New signals corresponding to the carbonyl and methylene carbons of the succinimidyl group will also appear, typically around 169 ppm and 25.5 ppm, respectively.

Alternative Activation Methods

Besides the widely used NHS esters, other activating groups can be employed for peptide coupling. Common alternatives include pentafluorophenyl (Pfp) esters and 1-hydroxybenzotriazole (OBt) esters. The NMR spectra of these derivatives would also show characteristic signals for the respective activating groups. For instance, a Boc-Asp(OBzl)-OPfp derivative would exhibit characteristic fluorine-coupled signals in both the ¹⁹F and ¹³C NMR spectra.

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of Boc-Asp(OBzl)-OH and its derivatives is provided below. Given the moisture-sensitive nature of activated esters like this compound, specific handling precautions are crucial.[4][5][6][7][8]

1. Sample Preparation:

  • For Boc-Asp(OBzl)-OH: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.

  • For Moisture-Sensitive Derivatives (e.g., this compound): All glassware must be rigorously dried. The sample should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4][5][8] Use a dried, deuterated solvent that has been stored over molecular sieves.[4][7] Dissolve the sample in the deuterated solvent and quickly cap the NMR tube, sealing it with parafilm for immediate analysis.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters include a spectral width of 220-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Peak pick and assign the signals in both ¹H and ¹³C NMR spectra.

Visualization of Key Processes

The following diagrams illustrate the chemical transformation and the general workflow for NMR analysis.

G cluster_0 Chemical Transformation A Boc-Asp(OBzl)-OH B This compound A->B DCC, NHS

Activation of Boc-Asp(OBzl)-OH to its NHS ester.

G cluster_1 NMR Analysis Workflow SamplePrep Sample Preparation (under inert atmosphere for activated esters) Acquisition NMR Data Acquisition (¹H and ¹³C spectra) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis (Integration, Peak Picking, Assignment) Processing->Analysis

General workflow for NMR spectroscopic analysis.

References

A Comparative Guide to Activated Aspartic Acid Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the choice of activated amino acid derivatives is paramount to achieving high yields and purity. This is particularly true for trifunctional amino acids like aspartic acid, where the reactive side chain necessitates a careful selection of protecting groups and activation strategies to prevent unwanted side reactions. This guide provides an objective comparison of Boc-Asp(OSu)-OBzl with other commonly used activated aspartic acid derivatives, supported by experimental data and detailed protocols.

Introduction to Aspartic Acid Activation in Peptide Synthesis

The incorporation of aspartic acid into a growing peptide chain requires the activation of its α-carboxyl group to facilitate amide bond formation. This activation is typically achieved through the use of coupling reagents or by employing pre-activated esters. The two most prevalent strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection schemes. The choice of the Nα-protecting group (Boc or Fmoc) dictates the compatible side-chain protecting group for the β-carboxyl of aspartic acid.

This compound is a widely utilized activated N-hydroxysuccinimide (OSu) ester of aspartic acid for Boc-based SPPS.[1][2] The Boc group provides temporary protection of the α-amino group, while the benzyl ester (OBzl) protects the side-chain β-carboxyl group.[3][4][5] In contrast, Fmoc-Asp(OtBu)-OH is the standard derivative for Fmoc-based SPPS, where the side chain is protected as a tert-butyl ester (OtBu).[3]

The Challenge of Aspartimide Formation

A significant side reaction associated with the incorporation of aspartic acid is the formation of a cyclic aspartimide intermediate.[6] This occurs when the backbone amide nitrogen attacks the side-chain β-carbonyl group, particularly under basic conditions used for Fmoc deprotection or in the presence of tertiary amines in Boc chemistry.[7][8] Aspartimide formation is especially prevalent in sequences containing Asp-Gly, Asp-Asn, Asp-Ser, or Asp-Ala motifs.[6][7] The resulting succinimide ring can then be opened by a nucleophile (e.g., piperidine or water) to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate chromatographically.[8]

Comparative Analysis of Activated Aspartic Acid Derivatives

The performance of different activated aspartic acid derivatives can be evaluated based on their coupling efficiency, the extent of side reactions (primarily aspartimide formation), and the overall yield and purity of the final peptide.

Boc-Chemistry Derivatives

In Boc-based SPPS, Boc-Asp(OBzl)-OH is the standard precursor, which can be activated in situ using coupling reagents like dicyclohexylcarbodiimide (DCC) with an additive such as 1-hydroxybenzotriazole (HOBt).[9][10][11] The pre-activated This compound offers the convenience of a stable, ready-to-use reagent.

While Boc-SPPS generally sees less base-catalyzed aspartimide formation compared to Fmoc-SPPS, the final cleavage from the resin using strong acids like hydrogen fluoride (HF) can promote acid-catalyzed aspartimide formation.[7][8] To mitigate this, Boc-Asp(OcHex)-OH , with a cyclohexyl ester side-chain protecting group, has been shown to significantly reduce aspartimide formation under both basic and acidic conditions.[7][8]

Table 1: Comparison of Aspartic Acid Derivatives in Boc-SPPS

DerivativeActivation MethodKey AdvantagesKey DisadvantagesAspartimide Formation
Boc-Asp(OBzl)-OH In situ (e.g., DCC/HOBt)Standard, well-establishedRequires in situ activation; potential for side reactions with coupling reagentsModerate, especially during final cleavage
This compound Pre-activatedReady to use, convenientModerate, similar to in situ activation of Boc-Asp(OBzl)-OH
Boc-Asp(OcHex)-OH In situ (e.g., DCC/HOBt)Significantly reduces aspartimide formationLow
Fmoc-Chemistry Derivatives

The standard derivative in Fmoc-SPPS, Fmoc-Asp(OtBu)-OH , is susceptible to aspartimide formation due to the repetitive exposure to basic conditions (piperidine) during Fmoc deprotection. To address this, several alternatives with bulkier side-chain protecting groups have been developed to sterically hinder the cyclization reaction.

These bulky ester protecting groups include 3-methylpent-3-yl (OMpe), 3-ethyl-3-pentyl (OEpe), and 5-n-butyl-5-nonyl (OBno).[12] Experimental data has shown a significant reduction in aspartimide formation with increasing steric bulk of the protecting group. For instance, in the synthesis of a model peptide (VKDGYI), the use of Fmoc-Asp(OBno)-OH resulted in a dramatic decrease in aspartimide-related impurities compared to Fmoc-Asp(OtBu)-OH.[12][13] In the synthesis of (Gly²)-GLP-2, a 33-mer peptide, using Fmoc-Asp(OBno)-OH increased the content of the target peptide by 25% compared to when Fmoc-Asp(OtBu)-OH was used.[12]

Another approach to completely eliminate aspartimide formation is the use of non-ester-based protecting groups like the cyanosulfurylide (CSY) group.[14] In the synthesis of teduglutide, using Asp(CSY) instead of Asp(OtBu) increased the overall yield from 8% to 27%.[14] However, the removal of the CSY group requires specific conditions that may not be compatible with all amino acid residues, such as methionine.[14]

Table 2: Aspartimide Formation with Different Fmoc-Asp Derivatives in a Model Peptide Synthesis

Fmoc-Asp DerivativeProtecting GroupAspartimide-related Impurities (%) after 200 min piperidine treatment
Fmoc-Asp(OtBu)-OHtert-ButylHigh
Fmoc-Asp(OMpe)-OH3-methylpent-3-ylModerate
Fmoc-Asp(OBno)-OH5-n-butyl-5-nonylAlmost undetectable
Fmoc-Asp(CSY)-OHCyanosulfurylideNone detected

Data adapted from studies on model peptides like scorpion toxin II variants.[12]

Experimental Protocols

General Protocol for Boc-SPPS Coupling using Boc-Asp(OBzl)-OH and DCC/HOBt

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM for 2 x 2 minutes. Wash with DCM (3x).

  • Coupling:

    • Dissolve Boc-Asp(OBzl)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add the amino acid/HOBt solution to the resin.

    • Add DCC (3 equivalents) in DCM to the resin suspension.

    • Shake the reaction vessel at room temperature for 2-4 hours or until a negative ninhydrin test is obtained.

  • Washing: Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Repeat: Proceed to the next deprotection and coupling cycle.

General Protocol for Fmoc-SPPS Coupling using a Pre-activated Fmoc-Asp-OH derivative

This protocol is a general guideline for using a pre-activated Fmoc-Asp derivative with a bulky side-chain protecting group.

  • Resin Swelling: Swell the resin (e.g., Rink amide or Wang resin) in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and treat with fresh 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling:

    • Dissolve the activated Fmoc-Asp-OH derivative (e.g., Fmoc-Asp(OMpe)-OH) (1.5-3 equivalents) and an activating agent/additive if required (e.g., HOBt/DIC or HATU/DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel at room temperature for 1-2 hours or until a negative Kaiser test is obtained.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Proceed to the next deprotection and coupling cycle.

Visualizing Key Processes

To better understand the chemical transformations and workflows discussed, the following diagrams have been generated.

Aspartimide_Formation Peptide Peptide Chain with Asp(OR) Intermediate Cyclic Aspartimide Intermediate Peptide->Intermediate Backbone amide attack (Base-catalyzed) Piperidine Piperidine (Base) Alpha_Peptide Desired α-Peptide Intermediate->Alpha_Peptide Ring opening Beta_Peptide Isomeric β-Peptide (Side Product) Intermediate->Beta_Peptide Ring opening

Caption: Mechanism of aspartimide formation.

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling Start->Swell Deprotect 2. Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) Swell->Deprotect Wash1 3. Washing Deprotect->Wash1 Couple 4. Amino Acid Coupling (Activated Asp Derivative) Wash1->Couple Wash2 5. Washing Couple->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Deprotect Next cycle Final_Cleavage 6. Final Cleavage from Resin & Side-chain Deprotection Repeat->Final_Cleavage Final amino acid Purify 7. Purification and Analysis Final_Cleavage->Purify

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The selection of an appropriate activated aspartic acid derivative is a critical decision in peptide synthesis that directly impacts the success of synthesizing complex peptides.

  • For Boc-SPPS , while This compound offers convenience as a pre-activated ester, the use of Boc-Asp(OcHex)-OH is recommended for sequences prone to aspartimide formation, as it effectively minimizes this side reaction during both synthesis and final cleavage.

  • For Fmoc-SPPS , the standard Fmoc-Asp(OtBu)-OH often leads to significant aspartimide-related impurities. The use of derivatives with bulky side-chain protecting groups , such as Fmoc-Asp(OMpe)-OH and particularly Fmoc-Asp(OBno)-OH , is strongly advised to suppress this side reaction and improve the yield and purity of the target peptide. For complete prevention, non-ester-based protecting groups like CSY can be employed, provided they are compatible with the overall peptide sequence.

Ultimately, the optimal choice will depend on the specific peptide sequence, the synthesis strategy employed, and the desired final purity of the product. Careful consideration of these factors will enable researchers to navigate the challenges of incorporating aspartic acid and achieve successful peptide synthesis.

References

A Head-to-Head Comparison: Boc-Asp(OSu)-OBzl vs. Carbodiimide Activation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling methodology is critical to achieving high yields and purity. The introduction of aspartic acid residues, in particular, presents unique challenges due to potential side reactions. This guide provides an objective, data-driven comparison of two common approaches for incorporating a protected aspartic acid residue: the use of a pre-activated N-succinimidyl (OSu) ester, Boc-Asp(OSu)-OBzl , versus the in situ activation of Boc-Asp(OBzl)-OH using carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Executive Summary

The use of the pre-activated ester, this compound, offers significant advantages over carbodiimide-based in situ activation. These benefits include a cleaner reaction profile with a significant reduction in common side products, such as N-acylurea, and a lower propensity for racemization. While carbodiimide activation is a versatile and cost-effective method, it necessitates careful control of reaction conditions and the use of additives to mitigate side reactions. For syntheses where purity and minimizing difficult-to-remove impurities are paramount, this compound is the superior choice.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between these two methods lies in the activation of the carboxylic acid for amide bond formation.

This compound: The Pre-activated Approach

With this compound, the carboxylic acid is already activated as an N-hydroxysuccinimide (NHS) ester. This stable, yet reactive, compound can be isolated, purified, and stored, ensuring high-quality starting material for the coupling reaction. The coupling proceeds via a direct nucleophilic attack of the amine on the activated ester, releasing the NHS leaving group. This straightforward, one-step coupling minimizes the formation of byproducts.

Carbodiimide Activation: In Situ Activation and its Consequences

Carbodiimides (e.g., DCC, EDC) are powerful dehydrating agents that activate a carboxylic acid in situ. The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the desired peptide bond. However, the O-acylisourea is unstable and prone to side reactions.[1]

To control these side reactions, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often employed. These additives react with the O-acylisourea to form a more stable, yet still reactive, active ester, which then proceeds to react with the amine.

Key Advantages of this compound

The pre-activated nature of this compound directly translates to several key advantages in peptide synthesis:

  • Higher Purity and Reduced Side Reactions: The primary advantage is the significant reduction of a major side product associated with carbodiimides: the formation of N-acylurea. This occurs when the O-acylisourea intermediate rearranges intramolecularly, resulting in an unreactive and often difficult-to-remove impurity.[1] By using a pre-formed active ester, the O-acylisourea intermediate is completely bypassed.

  • Lower Risk of Racemization: The over-activation of the carboxylic acid by carbodiimides can lead to racemization, particularly for sensitive amino acids.[2] While additives like HOBt can suppress this, the milder conditions and well-defined reactivity of OSu esters generally result in a lower risk of epimerization.[3]

  • Simplified Workup and Purification: The cleaner reaction profile with fewer byproducts simplifies the subsequent purification steps, often leading to higher isolated yields of the desired peptide. The primary byproduct, NHS, is generally easy to remove. In contrast, the urea byproducts from carbodiimides (e.g., dicyclohexylurea from DCC) can sometimes be challenging to separate from the product.

  • Reproducibility and Reliability: Starting with a well-characterized, purified active ester enhances the reproducibility of the coupling reaction. In situ activation can be more sensitive to reaction conditions, such as moisture and the purity of the carbodiimide reagent.

Data-Driven Comparison

While direct head-to-head comparative studies are not abundant in the literature, the known mechanisms and side reactions allow for a qualitative and semi-quantitative comparison. The following table summarizes the expected performance based on established principles of peptide chemistry.

ParameterThis compoundCarbodiimide Activation (e.g., EDC/HOBt)
Reaction Principle Pre-activated esterIn situ activation via O-acylisourea
Primary Byproducts N-hydroxysuccinimide (NHS)Substituted urea, N-acylurea
Purity of Crude Product Generally higherLower due to potential side products
Yield Often higher isolated yields due to cleaner reactionCan be high, but may be reduced by side reactions and purification losses
Risk of Racemization LowerHigher, mitigated by additives
Aspartimide Formation Possible, sequence-dependentPossible, can be exacerbated by reaction conditions
Reproducibility HighModerate, sensitive to reagent quality and conditions

Experimental Protocols

The following are generalized protocols for the coupling of Boc-Asp(OBzl) using both methods in a solid-phase peptide synthesis (SPPS) context.

Protocol 1: Coupling with Pre-activated this compound

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Deprotection: If necessary, remove the N-terminal protecting group (e.g., Fmoc with piperidine or Boc with TFA) and wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Dissolve this compound (1.5 to 2.0 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add the solution to the swollen, deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours, or until a negative ninhydrin test indicates completion of the reaction.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and the NHS byproduct.

  • Proceed to the next step in the SPPS cycle.

Protocol 2: Coupling with Boc-Asp(OBzl)-OH using EDC/HOBt Activation

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-Asp(OBzl)-OH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Deprotection: If necessary, remove the N-terminal protecting group and wash the resin thoroughly with DMF and DCM.

  • Activation and Coupling (Pre-activation Method):

    • In a separate vessel, dissolve Boc-Asp(OBzl)-OH (2.0 equivalents), HOBt (2.0 equivalents), and EDC (2.0 equivalents) in DMF.

    • Allow the activation to proceed for 10-15 minutes at 0°C.

    • Add the activation mixture to the swollen, deprotected resin.

    • Add DIPEA (4.0 equivalents) to the resin slurry.

    • Agitate the mixture at room temperature for 2-4 hours, or until a negative ninhydrin test is obtained.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents, HOBt, and the urea byproduct.

  • Proceed to the next step in the SPPS cycle.

Visualizing the Chemical Pathways and Workflow

To further clarify the differences, the following diagrams illustrate the reaction mechanisms and a comparative experimental workflow.

reaction_mechanisms cluster_osu This compound Pathway cluster_carbodiimide Carbodiimide Activation Pathway BocAspOSu This compound (Pre-activated Ester) CoupledPeptide_1 Coupled Peptide BocAspOSu->CoupledPeptide_1 + Peptide-NH2 PeptideNH2_1 Peptide-NH2 NHS NHS CoupledPeptide_1->NHS - NHS BocAspOH Boc-Asp(OBzl)-OH O_Acylisourea O-Acylisourea (Reactive Intermediate) BocAspOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC) HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Rearrangement HOBt HOBt CoupledPeptide_2 Coupled Peptide HOBt_Ester->CoupledPeptide_2 + Peptide-NH2 PeptideNH2_2 Peptide-NH2 Urea Urea Byproduct CoupledPeptide_2->Urea - Urea

Caption: Reaction mechanisms for peptide coupling.

experimental_workflow cluster_osu_workflow This compound Workflow cluster_carbodiimide_workflow Carbodiimide Workflow Start1 Start: Resin-Peptide-NH2 DissolveOSu Dissolve This compound Start1->DissolveOSu CoupleOSu Couple to Resin (2-4 hours) DissolveOSu->CoupleOSu WashOSu Wash Resin CoupleOSu->WashOSu AnalyzeOSu Analyze Purity/Yield (e.g., HPLC) WashOSu->AnalyzeOSu End1 Next SPPS Cycle AnalyzeOSu->End1 Start2 Start: Resin-Peptide-NH2 ActivateCarbo Pre-activate: Boc-Asp(OBzl)-OH + EDC + HOBt Start2->ActivateCarbo CoupleCarbo Couple to Resin (2-4 hours) ActivateCarbo->CoupleCarbo WashCarbo Wash Resin CoupleCarbo->WashCarbo AnalyzeCarbo Analyze Purity/Yield (e.g., HPLC) WashCarbo->AnalyzeCarbo End2 Next SPPS Cycle AnalyzeCarbo->End2

Caption: Comparative experimental workflows.

Conclusion

The choice between this compound and carbodiimide activation for the incorporation of aspartic acid residues in peptide synthesis depends on the specific requirements of the project. For applications demanding the highest purity, minimal side reactions, and enhanced reproducibility, the pre-activated ester This compound is the clear choice. It simplifies the coupling process and subsequent purification, ultimately leading to a more efficient synthesis of the target peptide. While carbodiimide activation remains a valuable tool in the peptide chemist's arsenal, its successful application requires careful optimization and awareness of its potential pitfalls, particularly the formation of N-acylurea and the increased risk of racemization. For the synthesis of complex or sensitive peptides, the upfront investment in a pre-activated ester can yield significant dividends in terms of time, effort, and the quality of the final product.

References

High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Purity Analysis of Boc-Asp(Osu)-OBzl by HPLC: A Comparative Overview

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound (N-α-tert-Butoxycarbonyl-L-aspartic acid α-(N-hydroxysuccinimide) ester β-benzyl ester), a critical reagent in peptide synthesis.

HPLC is the most prevalent and reliable method for determining the purity of this compound.[1] Commercial suppliers of this reagent typically specify a purity of ≥98.0% as determined by HPLC. The precursor, Boc-Asp(OBzl)-OH, often has a higher purity specification of ≥99.0% by HPLC.

A reversed-phase HPLC method is the standard approach for analyzing Boc-protected amino acids and their activated esters.[2] This technique separates compounds based on their hydrophobicity, allowing for the quantification of the main product and any impurities.

Representative HPLC Data

While a specific chromatogram for every batch of this compound will vary, a typical analysis would resemble the data presented in Table 1. The primary peak, corresponding to this compound, would be well-resolved from smaller peaks representing potential impurities.

Peak No.Compound NameRetention Time (min)Peak Area (%)
1N-Hydroxysuccinimide2.50.2
2Boc-Asp(OBzl)-OH5.80.8
3This compound 10.2 98.5
4Di-Boc-Asp(Osu)-OBzl12.10.3
5Other Minor Impuritiesvarious0.2

Experimental Protocol: Reversed-Phase HPLC Analysis of this compound

This protocol outlines a standard method for the purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.

Comparison with Alternative Purity Analysis Methods

While HPLC is the gold standard, other techniques can provide complementary information or be used for initial screening.

MethodPrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a stationary and mobile phase.High resolution and sensitivity, quantitative, well-established for amino acid derivatives.[1]Requires specialized equipment, can be time-consuming for method development.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a solid stationary phase.Rapid, inexpensive, good for reaction monitoring.Lower resolution and sensitivity than HPLC, primarily qualitative.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides structural information, can be quantitative (qNMR), does not require a reference standard for the analyte itself.Lower sensitivity than HPLC, can be complex to interpret for mixtures, requires more expensive equipment.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.High sensitivity, provides molecular weight information, can be coupled with HPLC (LC-MS) for enhanced analysis.Not inherently quantitative without an internal standard, may not distinguish isomers.

Potential Impurities in this compound

Impurities can arise from the starting materials or side reactions during synthesis.[3] Common impurities include:

  • Boc-Asp(OBzl)-OH: The unactivated starting material.

  • N-Hydroxysuccinimide (NHS): A reagent used in the activation step.

  • Di-Boc-Asp(Osu)-OBzl: A potential by-product from the Boc-protection step.

  • Products of Hydrolysis: The OSu ester is susceptible to hydrolysis back to the carboxylic acid.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of purity analysis and the synthetic pathway leading to potential impurities.

cluster_0 Purity Analysis Workflow Sample This compound Sample HPLC HPLC Analysis Sample->HPLC Primary Method TLC TLC Screening Sample->TLC Optional Initial Check Data Purity Data & Impurity Profile HPLC->Data TLC->HPLC NMR NMR for Structural Confirmation NMR->Data Complementary Data MS MS for Molecular Weight Verification MS->Data Complementary Data

Caption: Workflow for the purity analysis of this compound.

cluster_1 Synthesis and Potential Impurities Start Boc-Asp(OBzl)-OH Product This compound (Target) Start->Product Impurity1 Unreacted Boc-Asp(OBzl)-OH Start->Impurity1 Incomplete Reaction Reagent NHS, Coupling Agent Reagent->Product Impurity2 Excess NHS Reagent->Impurity2 Excess Reagent Impurity3 Hydrolysis Product Product->Impurity3 Moisture

References

A Comparative Guide to Aspartic Acid Incorporation in Peptide Synthesis: Boc-Asp(OSu)-OBzl vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protected amino acid derivatives is critical to achieving high yields, purity, and overall success of the synthesis. This guide provides an objective comparison of Boc-Asp(OSu)-OBzl with its primary alternative in Fmoc-based synthesis, Fmoc-Asp(OtBu)-OH, supported by available data on their performance, side reactions, and recommended experimental protocols.

Introduction to Aspartic Acid Protection Strategies

The incorporation of aspartic acid into a peptide sequence requires the protection of both the α-amino group and the β-carboxyl group to prevent unwanted side reactions. Two predominant strategies in solid-phase peptide synthesis (SPPS) are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection schemes. This compound is a key building block for the Boc strategy, while Fmoc-Asp(OtBu)-OH is the standard for the more widely used Fmoc strategy.

Performance Comparison: this compound vs. Fmoc-Asp(OtBu)-OH

ParameterThis compoundFmoc-Asp(OtBu)-OHAlternative: Fmoc-Asp(OBno)-OH
Purity (Typical CoA) ≥98.0%≥99.0%[1][2]High Purity
Coupling Efficiency Generally high with standard coupling reagents.High with modern coupling reagents (e.g., HBTU, HATU).Comparable to Fmoc-Asp(OtBu)-OH.
Primary Side Reaction Less prone to aspartimide formation under acidic deprotection conditions.Prone to aspartimide formation under basic (piperidine) deprotection conditions.Significantly reduces aspartimide formation.
Deprotection Conditions Nα-Boc: Acidic (e.g., TFA); Side-chain (OBzl): Strong acid (e.g., HF).Nα-Fmoc: Basic (e.g., piperidine); Side-chain (OtBu): Acidic (e.g., TFA).Nα-Fmoc: Basic (e.g., piperidine); Side-chain (OBno): Acidic (e.g., TFA).

Key Considerations and Experimental Data

Aspartimide Formation: A Critical Side Reaction

The primary challenge during the incorporation of aspartic acid, particularly in Fmoc-SPPS, is the formation of a cyclic aspartimide intermediate. This occurs when the backbone amide nitrogen attacks the side-chain ester under basic conditions used for Fmoc deprotection. The aspartimide can then be cleaved by piperidine to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and piperidide adducts, which are often difficult to separate from the target peptide.

The Boc strategy, which utilizes acidic conditions for the removal of the Nα-Boc group, is inherently less susceptible to this base-catalyzed side reaction.

Recent advancements in Fmoc chemistry have led to the development of alternative aspartic acid derivatives with bulkier side-chain protecting groups to sterically hinder aspartimide formation. One such example is Fmoc-Asp(OBno)-OH (Bno = 5-n-butyl-5-nonyl). Studies have shown that in the synthesis of the scorpion toxin II peptide model (VKDXYI), Fmoc-Asp(OBno)-OH significantly reduces aspartimide formation to almost undetectable levels for sequences where the following residue is asparagine or arginine. Even in the most challenging Asp-Gly sequence, aspartimide formation was reduced to a negligible 0.1% per cycle.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for both Boc and Fmoc SPPS.

SPPS_Workflow cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_Start Start with Resin Boc_Deprotection Boc Deprotection (TFA in DCM) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (e.g., DIEA) Boc_Deprotection->Boc_Neutralization Boc_Coupling Coupling of This compound Boc_Neutralization->Boc_Coupling Boc_Wash Wash Boc_Coupling->Boc_Wash Boc_Repeat Repeat for next amino acid Boc_Wash->Boc_Repeat Boc_Repeat->Boc_Deprotection Next Cycle Boc_Cleavage Final Cleavage (e.g., HF) Fmoc_Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling Coupling of Fmoc-Asp(OtBu)-OH (or alternative) Fmoc_Deprotection->Fmoc_Coupling Fmoc_Wash Wash Fmoc_Coupling->Fmoc_Wash Fmoc_Repeat Repeat for next amino acid Fmoc_Wash->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotection Next Cycle Fmoc_Cleavage Final Cleavage (e.g., TFA)

Caption: General workflows for Boc and Fmoc solid-phase peptide synthesis.

Detailed Methodologies

Boc-SPPS using this compound

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).

  • Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a tertiary amine, such as diisopropylethylamine (DIEA), in DCM.

  • Coupling: Dissolve this compound and a coupling activator (e.g., HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM. Add this solution to the resin and allow the reaction to proceed until completion, as monitored by a ninhydrin test.

  • Washing: Thoroughly wash the resin with DCM and DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrofluoric acid (HF).

Fmoc-SPPS using Fmoc-Asp(OtBu)-OH

  • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF.

  • Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF (typically 20%).

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and dibenzofulvene adducts.

  • Coupling: Pre-activate Fmoc-Asp(OtBu)-OH with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. Add this solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid.

  • Final Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane).

Logical Relationship: Aspartimide Formation Pathway

The following diagram illustrates the chemical pathway leading to the formation of aspartimide and subsequent side products during Fmoc-SPPS.

Aspartimide_Formation Peptide_Asp Peptide-Asp(OtBu)-Xaa-Resin Deprotonated_Amide Deprotonated Backbone Amide Peptide_Asp->Deprotonated_Amide Piperidine Aspartimide Aspartimide Intermediate Deprotonated_Amide->Aspartimide Intramolecular Attack Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide Side Product Aspartimide->Beta_Peptide Hydrolysis Piperidide_Adduct Piperidide Adducts Aspartimide->Piperidide_Adduct Piperidine Attack

References

A Comparative Guide to Z-Asp(OSu)-OBzl and Boc-Asp(OSu)-OBzl for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two commonly used aspartic acid derivatives in peptide synthesis: Z-Asp(OSu)-OBzl and Boc-Asp(OSu)-OBzl. The choice between the Z (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups for the α-amino function of aspartic acid can significantly impact the strategy and outcome of a peptide synthesis campaign. This document outlines the key chemical properties, deprotection strategies, potential side reactions, and provides representative experimental protocols to aid researchers in selecting the optimal reagent for their specific applications.

Introduction to Aspartic Acid Derivatives in Peptide Synthesis

Aspartic acid, with its acidic side chain, requires a three-pronged protection strategy during solid-phase peptide synthesis (SPPS) to ensure selective peptide bond formation. Z-Asp(OSu)-OBzl and this compound are both activated N-α-protected aspartic acid derivatives designed for this purpose. In both molecules, the β-carboxyl group is protected as a benzyl ester (OBzl), and the α-carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester to facilitate efficient coupling. The primary difference lies in the N-α-protecting group: the Z-group in Z-Asp(OSu)-OBzl and the Boc-group in this compound. This distinction dictates the overall synthetic strategy, particularly the deprotection conditions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Z-Asp(OSu)-OBzl and this compound is presented in Table 1. These properties are essential for calculating molar equivalents in synthesis protocols and for understanding the stability and handling of the reagents.

PropertyZ-Asp(OSu)-OBzlThis compound
Molecular Formula C₂₃H₂₂N₂O₈[1]C₂₀H₂₄N₂O₈[2]
Molecular Weight 454.43 g/mol [1]420.41 g/mol [2]
CAS Number 108325-86-6[1]13798-75-9[2]
Appearance White to off-white powderWhite to off-white powder
Solubility Soluble in DMF, DCMSoluble in DMF, DCM
Storage Conditions 2-8°C-20°C

Comparative Performance and Applications

The choice between Z- and Boc-protection strategies for aspartic acid is primarily driven by the desired orthogonality of the overall protection scheme and the sensitivity of the target peptide to different chemical reagents.

Z-Asp(OSu)-OBzl: The benzyloxycarbonyl (Z) group is traditionally used in solution-phase peptide synthesis but sees less application in modern solid-phase synthesis.[3] Its removal requires either strong acidic conditions (e.g., HBr in acetic acid) or, more commonly, catalytic hydrogenation (e.g., H₂/Pd-C).[4] This provides an orthogonal deprotection strategy if other acid-labile groups, such as Boc, are present elsewhere in the peptide. The benzyl ester (OBzl) side-chain protection is typically removed simultaneously during catalytic hydrogenation or by strong acids like liquid hydrogen fluoride (HF).[4]

This compound: The tert-butyloxycarbonyl (Boc) group is a cornerstone of the "Boc-SPPS" strategy.[5] It is readily cleaved by moderate acids, most commonly trifluoroacetic acid (TFA).[5] The benzyl ester (OBzl) side-chain protection is stable to TFA but is cleaved by strong acids like HF, providing a degree of orthogonality.[5] Boc-SPPS is a well-established and robust method, particularly for the synthesis of long or complex peptides.[5]

Key Considerations for Selection:

  • Orthogonality: Z-protection offers true orthogonality with Boc and Fmoc strategies, as it can be selectively removed by hydrogenation. Boc/Bzl protection is considered "quasi-orthogonal" as both are acid-labile, but their removal requires different acid strengths.[4]

  • Deprotection Conditions: The choice depends on the peptide's sensitivity. Catalytic hydrogenation for Z-group removal is mild but may be incompatible with peptides containing other reducible functional groups (e.g., Cys(Trt)). Acidic deprotection of Boc with TFA is efficient but may not be suitable for acid-sensitive peptides.

  • Side Reactions: Both derivatives are susceptible to aspartimide formation, a common side reaction in peptide synthesis involving aspartic acid. This occurs when the peptide backbone nitrogen attacks the side-chain ester, forming a cyclic imide. This can be minimized by careful selection of coupling reagents and deprotection conditions.[6][7]

Experimental Protocols

The following sections provide detailed, representative protocols for the use of this compound in a typical Boc-SPPS workflow and the deprotection of Z and Bzl groups.

Boc-SPPS using this compound

This protocol outlines a manual solid-phase peptide synthesis cycle for incorporating a Boc-Asp(OBzl)-OSu residue.

Boc_SPPS_Workflow Resin Resin with N-terminal amine Deprotection Boc Deprotection: 50% TFA in DCM, 20 min Resin->Deprotection Neutralization Neutralization: 10% DIEA in DCM, 2 x 1 min Deprotection->Neutralization Coupling Coupling: This compound in DMF Neutralization->Coupling Washing Washing: DCM and DMF Coupling->Washing Next_Cycle Repeat for next amino acid Washing->Next_Cycle Cleavage Final Cleavage: HF/anisole Washing->Cleavage After final cycle Next_Cycle->Deprotection

Boc-SPPS Workflow for Aspartic Acid Incorporation

Materials:

  • Merrifield resin pre-loaded with the C-terminal amino acid

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

Protocol:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 1 minute and drain.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling:

    • Dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add the solution to the resin.

    • Agitate for 2-4 hours at room temperature. Monitor the reaction using a ninhydrin test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, dry the resin.

    • Treat the resin with anhydrous HF containing anisole as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove the OBzl side-chain protecting group.

    • Evaporate the HF and precipitate the peptide with cold diethyl ether.

Deprotection of Z and OBzl Groups by Catalytic Hydrogenation

This protocol describes a general procedure for the removal of both the Z (benzyloxycarbonyl) and OBzl (benzyl ester) protecting groups.

Z_Deprotection_Workflow Start Z/OBzl-protected Peptide Dissolve Dissolve in Solvent (e.g., MeOH, AcOH) Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenate Hydrogenate (H2 balloon or Parr shaker) Add_Catalyst->Hydrogenate Filter Filter to remove Catalyst Hydrogenate->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify Peptide Evaporate->Purify

Catalytic Hydrogenation for Z and OBzl Deprotection

Materials:

  • Z- and/or OBzl-protected peptide

  • Methanol (MeOH) or Acetic Acid (AcOH)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Celite®

Protocol:

  • Dissolution: Dissolve the protected peptide in a suitable solvent such as methanol or acetic acid.

  • Catalyst Addition: Add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Hydrogenation:

    • Purge the reaction vessel with nitrogen or argon.

    • Introduce hydrogen gas via a balloon or in a Parr hydrogenation apparatus.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Catalyst Removal:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with the reaction solvent to ensure complete recovery of the peptide.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

  • Purification: Purify the deprotected peptide using an appropriate chromatographic technique, such as reverse-phase HPLC.

Quantitative Data Summary

ParameterZ-Asp(OSu)-OBzlThis compound
Typical Coupling Efficiency High in solution phase; less common in SPPS>99% in SPPS
Overall Yield (Peptide dependent) Varies significantly with synthesis strategyDependent on peptide length and coupling efficiency
Purity (Crude Peptide) Dependent on side reactions and purificationTypically >70% before purification

Conclusion

Both Z-Asp(OSu)-OBzl and this compound are valuable reagents for the incorporation of aspartic acid into synthetic peptides. The choice between them hinges on the desired overall synthetic strategy, particularly the orthogonality of the protecting groups and the chemical sensitivities of the target peptide. This compound is the standard choice for well-established Boc-SPPS protocols, offering a robust and reliable approach. Z-Asp(OSu)-OBzl provides an alternative for syntheses where orthogonality to acid-labile protecting groups is paramount, with catalytic hydrogenation being the preferred method for deprotection. Researchers should carefully consider the factors outlined in this guide to make an informed decision for their specific peptide synthesis needs.

References

Efficacy comparison of different coupling reagents with Boc-protected amino acids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Coupling Reagents for Boc-Protected Amino Acid Efficacy

For researchers, scientists, and professionals in drug development, the efficient synthesis of peptides is paramount. The choice of coupling reagent in solid-phase peptide synthesis (SPPS) using Boc-protected amino acids is a critical factor that dictates yield, purity, and the suppression of side reactions. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for specific synthetic challenges.

The formation of a peptide bond requires the activation of a carboxylic acid group on one amino acid to facilitate a nucleophilic attack from the amino group of another.[1] Coupling reagents are essential for this activation step.[2][3] The ideal reagent should promote rapid and complete coupling with minimal side reactions, such as racemization or, in the case of aminium/uronium salts, guanidinylation of the N-terminus.[1][4][5]

Performance Comparison of Common Coupling Reagents

The efficacy of a coupling reagent is determined by several factors, including reaction speed, coupling efficiency (yield), and the degree of racemization. The following table summarizes the performance of major classes of coupling reagents used with Boc-protected amino acids.

Reagent ClassExamplesRelative ReactivityAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCModerateCost-effective, simple to use.[3]Risk of racemization (requires additives like HOBt), potential for N-acylurea formation, dehydration of Asn/Gln side chains.[1][3][4] DCC byproduct is insoluble, complicating purification.[4]
Phosphonium Salts BOP, PyBOP, PyAOP, DEPBTHigh to Very HighLow risk of racemization, high efficiency, no guanidinylation side reaction.[3][6][7] PyBOP offers rapid reaction times.[4] DEPBT is excellent for suppressing racemization.[1][7]Higher cost.[3] BOP produces a carcinogenic byproduct (HMPA).[1][6]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMUHigh to Very HighExcellent efficiency, rapid reaction times (often minutes), byproducts are generally soluble.[1][3][4] HATU is highly reactive with less epimerization than HBTU.[4] COMU is a safer, highly soluble, and efficient alternative.[1][7]Can cause N-terminal guanidinylation if used in excess.[1][5][6] HATU is classified as an explosive.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and optimal results. Below are generalized protocols for solid-phase and solution-phase peptide coupling using Boc-protected amino acids.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling with Boc-Amino Acids

This protocol outlines a typical coupling cycle in Boc-based SPPS.

  • Resin Preparation: Swell the resin (e.g., Merrifield, PAM, or MBHA resin) in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).[9][10]

  • Boc Deprotection: Treat the resin with a 50% solution of Trifluoroacetic Acid (TFA) in DCM for approximately 15-30 minutes to remove the Boc protecting group.[9][10] A scavenger may be added if sensitive residues like Met or Trp are present.[9]

  • Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and the cleaved Boc group.

  • Neutralization: Neutralize the resulting TFA salt on the resin by washing with a 5% (v/v) solution of N,N-Diisopropylethylamine (DIPEA) in DMF.[10] Wash again with DMF and DCM.

  • Coupling (Activation and Reaction):

    • Dissolve the Boc-protected amino acid (typically 2-3 equivalents based on resin substitution) in DMF or NMP.[11][12]

    • Add the coupling reagent (e.g., HBTU, PyBOP, or DIC/HOBt, typically 2 equivalents) and a base (e.g., DIPEA, 4 equivalents for aminium salts) to the amino acid solution for pre-activation, or add them directly to the resin for in situ activation.[10][11]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours or until a completion test (e.g., Kaiser test) is negative.[11]

  • Final Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: General Solution-Phase Coupling with Boc-Amino Acids

This protocol is suitable for synthesizing dipeptides or smaller peptide fragments in solution.

  • Reactant Dissolution: Dissolve the N-terminally protected Boc-amino acid and the C-terminally protected amino acid ester (e.g., methyl or ethyl ester) in an appropriate solvent such as THF or DCM.[11]

  • Cooling: Cool the reaction mixture in an ice bath (0 °C), especially if using racemization-prone amino acids.[11]

  • Reagent Addition:

    • Add the coupling reagent (e.g., EDC, DEPBT, 1.1–1.2 equivalents).[11]

    • Add a tertiary base (e.g., DIPEA or Triethylamine, 2.0 equivalents). For reagents like DEPBT, using a weaker base like sodium carbonate can further minimize epimerization.[11]

  • Reaction: Stir the mixture for 1-2 hours at 0 °C, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification:

    • Filter the mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).[4]

    • If using a water-soluble reagent like EDC, wash the organic phase with water to remove excess reagent and urea byproduct.[11]

    • Dry the organic phase (e.g., over sodium sulfate), filter, and evaporate the solvent in vacuo to obtain the crude peptide product.

    • Purify the crude product using column chromatography.

Visualizations

Diagrams help clarify complex chemical processes and workflows. The following have been generated using the Graphviz DOT language.

PeptideCouplingMechanism BocAA Boc-Amino Acid (Carboxylic Acid) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) BocAA->ActivatedIntermediate Activation CouplingReagent Coupling Reagent CouplingReagent->ActivatedIntermediate Peptide Dipeptide (New Peptide Bond) ActivatedIntermediate->Peptide Nucleophilic Attack Byproduct Reagent Byproduct ActivatedIntermediate->Byproduct AminoComponent Amino Component (N-terminus of another Amino Acid or Peptide) AminoComponent->Peptide

Caption: General mechanism of peptide bond formation.

BocSPPSWorkflow Start Start: Boc-AA-Resin Deprotection 1. Deprotection (50% TFA/DCM) Start->Deprotection Wash1 2. Wash (DCM/DMF) Deprotection->Wash1 Neutralization 3. Neutralization (DIPEA/DMF) Wash1->Neutralization Coupling 4. Coupling (Boc-AA, Reagent, Base) Neutralization->Coupling Wash2 5. Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection n-1 times End Final Cleavage (e.g., HF) Cycle->End

Caption: Workflow for Boc solid-phase peptide synthesis (SPPS).

References

Safety Operating Guide

Proper Disposal of Boc-Asp(OSu)-OBzl: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Boc-Asp(OSu)-OBzl (N-α-Boc-L-aspartic acid α-benzyl ester, N-hydroxysuccinimide ester). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management protocols. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this reagent.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood.

Key Safety Data Summary:

PropertyValueSource
Physical StateSolid (powder)N/A
Storage ClassCombustible SolidsN/A
IncompatibilitiesStrong oxidizing agents, strong acids, strong basesN/A
Hazardous Decomposition ProductsOxides of carbon (CO, CO₂) and nitrogen (NOx) upon combustion.N/A

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as solid chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated items such as weighing paper or spatulas, in a designated and compatible waste container.

  • The original product container is the preferred receptacle for the waste chemical.[1] If the original container is unavailable, use a clean, dry, and properly sealed container made of a material compatible with the chemical.

  • Ensure that the waste is not mixed with incompatible materials such as strong acids, bases, or oxidizing agents.[2]

2. Labeling of Waste Container:

  • Clearly label the waste container as "Hazardous Waste."

  • The label must include the full chemical name: "this compound" or "N-α-Boc-L-aspartic acid α-benzyl ester, N-hydroxysuccinimide ester", the CAS number (13798-75-9), and the approximate quantity of the waste.

  • Indicate the date when the container was first used for waste accumulation.

3. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3]

  • This area should be under the direct supervision of laboratory personnel and away from general laboratory traffic.[4]

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.[5]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Collect Solid Waste in a Compatible Container A->B C Step 3: Securely Seal the Waste Container B->C D Step 4: Label Container as 'Hazardous Waste' with Chemical Details C->D E Step 5: Store in Designated Satellite Accumulation Area D->E F Step 6: Arrange for Pickup by Institutional EHS E->F

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

Considerations for Chemical Reactivity

While chemical neutralization is not typically required for the disposal of small quantities of this reagent, it is important to be aware of its chemical properties.

  • N-Hydroxysuccinimide (NHS) Ester: This functional group is moisture-sensitive and can hydrolyze to form N-hydroxysuccinimide and the corresponding carboxylic acid. This reactivity does not pose a significant immediate hazard for solid waste disposal but underscores the importance of keeping the waste container sealed.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions. Mixing this compound with acidic waste could lead to the uncontrolled removal of the protecting group.[] Therefore, segregation from acidic waste is crucial.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment.

References

Personal protective equipment for handling Boc-asp(osu)-obzl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-Asp(OSu)-OBzl (CAS No. 13798-75-9). Adherence to these procedures is vital for ensuring laboratory safety and proper experimental conduct.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is necessary to minimize exposure and ensure personal safety. The following table summarizes the required protective equipment.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.Protects against dust particles and potential splashes, preventing serious eye irritation[1][2].
Hand Protection Chemical impermeable gloves (e.g., Nitrile rubber).Prevents skin contact and irritation[1][2][3].
Respiratory Protection Type N95 (US) or equivalent respirator.Necessary when handling the powder to avoid inhalation of dust particles.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Safe Handling and Operational Workflow

Proper handling of this compound is critical to prevent accidental exposure and maintain the integrity of the compound. The following workflow outlines the key steps for safe handling from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receive_and_Inspect Receive and Inspect Package Store Store at appropriate temperature (-20°C or 2-8°C) Receive_and_Inspect->Store Review_SDS Review Safety Data Sheet Store->Review_SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh_and_Handle Weigh and Handle in Ventilated Area Don_PPE->Weigh_and_Handle Proceed to Handling Perform_Experiment Perform Experimental Procedure Weigh_and_Handle->Perform_Experiment Clean_Work_Area Clean Work Area Perform_Experiment->Clean_Work_Area Experiment Complete Doff_PPE Doff PPE Correctly Clean_Work_Area->Doff_PPE Dispose_Waste Dispose of Waste in Sealed Containers Doff_PPE->Dispose_Waste

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound, from preparation to disposal.

Step-by-Step Handling Procedures

  • Preparation:

    • Upon receipt, inspect the container for any damage.

    • Store the compound in a dry, cool, and well-ventilated place. Recommended storage temperatures are -20°C or 2-8°C[2][4].

    • Before handling, thoroughly review the Safety Data Sheet (SDS).

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • All handling of the solid compound should be performed in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust.

    • Avoid direct contact with skin and eyes[1][3].

    • After handling, wash hands and any exposed skin thoroughly[2].

  • Disposal:

    • Collect all waste material, including contaminated consumables and any unused compound, into a suitable, sealed container.

    • Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains[3].

    • Contaminated PPE should be removed and disposed of as hazardous waste.

Emergency Procedures

In the event of accidental exposure, follow these first aid measures immediately:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen[1][3].

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water[1][3]. If skin irritation occurs, seek medical attention[2].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[2]. If eye irritation persists, seek medical advice[2].

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[1][3].

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-asp(osu)-obzl
Reactant of Route 2
Reactant of Route 2
Boc-asp(osu)-obzl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.